Chitoheptaose
Description
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Structure
2D Structure
Properties
Molecular Formula |
C42H79N7O29 |
|---|---|
Molecular Weight |
1146.1 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal |
InChI |
InChI=1S/C42H79N7O29/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37/h1,9-42,51-66H,2-8,43-49H2/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
PBGNKDQQCRJIHW-ZYUSNMNESA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Chitoheptaose?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitoheptaose, a chitosan oligosaccharide composed of seven β-(1→4) linked D-glucosamine units, is a bioactive compound with significant potential in various biomedical applications. Its inherent properties, including antioxidant, anti-inflammatory, and anti-apoptotic activities, have positioned it as a molecule of interest for research and drug development. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and experimental protocols related to the preparation and characterization of this compound.
Chemical Structure and Properties
This compound is a linear oligosaccharide consisting of seven D-glucosamine monomers linked by β-(1→4) glycosidic bonds. It is derived from the deacetylation of chitin, a major component of crustacean exoskeletons and fungal cell walls. The degree of N-acetylation can vary, but this guide will focus on the fully deacetylated form. The structure of the fully N-acetylated form, hepta-N-acetylthis compound, is also described for comparative purposes.
Core Structure
The fundamental repeating unit of this compound is D-glucosamine. The linkage between these units is exclusively β-(1→4), resulting in a linear polymer.
O
>]; n2 [label="OH"]; n3 [label="OH"]; n4 [label="NH2"]; n1 -> c1:p1 [style=invis];
} }
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key quantitative data for this compound and its fully N-acetylated form is presented in Table 1.
| Property | This compound (Fully Deacetylated) | Hepta-N-acetylthis compound (Fully Acetylated) | Reference |
| Molecular Formula | C₄₂H₇₉N₇O₂₈ | C₅₆H₉₃N₇O₃₅ | [1] |
| Molecular Weight | 1146.11 g/mol | 1440.37 g/mol | [1] |
| Monoisotopic Mass | 1145.49 g/mol | 1439.57 g/mol | |
| Repeating Unit | D-glucosamine | N-acetyl-D-glucosamine | |
| Linkage Type | β-(1→4) | β-(1→4) | |
| Solubility | Water-soluble | Soluble in specific organic solvents |
Experimental Protocols
The following sections detail generalized methodologies for the preparation and characterization of this compound. These protocols are derived from established methods for the production and analysis of chitooligosaccharides.
Preparation of this compound via Enzymatic Hydrolysis of Chitosan
This protocol describes the production of a mixture of chitooligosaccharides, from which this compound can be isolated.
Materials:
-
High molecular weight chitosan
-
Chitosanase (e.g., from Bacillus sp.)
-
Acetic acid
-
Sodium acetate buffer (pH 5.5)
-
Deionized water
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in 1% (v/v) acetic acid with continuous stirring until a homogenous solution is obtained. Adjust the pH to 5.5 with sodium acetate buffer.
-
Enzymatic Hydrolysis: Add chitosanase to the chitosan solution at a specific enzyme-to-substrate ratio (e.g., 10 units of enzyme per gram of chitosan). Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for a predetermined time (e.g., 24 hours). The reaction time can be varied to control the degree of polymerization of the resulting oligosaccharides.
-
Enzyme Inactivation: Stop the enzymatic reaction by heating the solution at 100°C for 10 minutes.
-
Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing a mixture of chitooligosaccharides, is then subjected to further purification.
Caption: Workflow for enzymatic hydrolysis.
Fractionation and Purification of this compound
Methods:
-
Size Exclusion Chromatography (SEC): This is a common method for separating oligosaccharides based on their molecular size. A column packed with a suitable gel filtration medium (e.g., Sephadex G-25 or Bio-Gel P-6) is used. The chitooligosaccharide mixture is loaded onto the column and eluted with an appropriate buffer (e.g., 0.2 M ammonium acetate). Fractions are collected and analyzed for their degree of polymerization.
-
Ion-Exchange Chromatography (IEC): Due to the presence of amino groups, chito-oligosaccharides can be separated by cation-exchange chromatography. A strong cation exchange resin is used, and the oligosaccharides are eluted with a salt gradient (e.g., NaCl).
Characterization of this compound
1. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of n-propanol, water, and ammonia (e.g., 70:30:1, v/v/v).
-
Visualization: Staining with a ninhydrin solution and heating. The Rf value of this compound can be compared to standards of known degrees of polymerization.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: Amino-bonded silica column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: Refractive index (RI) or UV detector (at low wavelengths, e.g., 210 nm).
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR: Provide detailed structural information, confirming the β-(1→4) linkages and the identity of the monosaccharide units. Spectra are typically recorded in D₂O. Characteristic signals for the anomeric protons and carbons can be used for structural elucidation.
4. Mass Spectrometry (MS):
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).
-
Information: Provides the exact molecular weight of the oligosaccharide, confirming the degree of polymerization.
Caption: Characterization workflow.
Signaling Pathways and Biological Activities
This compound has been shown to modulate various signaling pathways, contributing to its therapeutic potential. For instance, its anti-inflammatory effects are partly mediated by the inhibition of pro-inflammatory cytokine production.
Caption: Simplified signaling pathway.
Conclusion
This compound is a well-defined chitooligosaccharide with promising biological activities. The experimental protocols outlined in this guide provide a framework for its preparation and characterization, enabling further research into its mechanism of action and potential therapeutic applications. The detailed structural and physicochemical data serve as a valuable resource for scientists and drug development professionals working in this field.
References
Chitoheptaose: A Technical Guide on its Origin, Production, and Role in Plant Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitoheptaose, a linear oligosaccharide composed of seven β-(1→4)-linked N-acetyl-D-glucosamine units, has emerged as a significant molecule in the field of plant immunology. It is a prominent member of the chitooligosaccharide family, which are breakdown products of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods. In plants, this compound functions as a potent Microbe-Associated Molecular Pattern (MAMP), triggering a cascade of defense responses upon recognition by cell surface receptors. This technical guide provides an in-depth overview of the origin, production, and purification of this compound, as well as a detailed examination of the signaling pathways it activates in plants, with a focus on the model organism Arabidopsis thaliana.
Discovery and Origin
The discovery of this compound is intrinsically linked to the broader history of chitin research. Early studies focused on the chemical hydrolysis of chitin, which yielded mixtures of N-acetyl-D-glucosamine and its oligomers.[1] While a singular "discovery" of this compound is not documented, its existence as a constituent of chitin was implicitly understood from these early chemical degradation studies. Its origin is unequivocally from chitin, a polymer that is abundant in nature, particularly in the cell walls of fungi and the shells of crustaceans. The enzymatic and chemical degradation of this polymer releases a spectrum of chitooligosaccharides, including this compound.
Physicochemical Properties
This compound is a well-defined molecule with specific physicochemical characteristics that are crucial for its biological activity and for its purification and analysis.
| Property | Value | Reference |
| Molecular Formula | C₅₆H₉₃N₇O₃₆ | [2] |
| Molecular Weight | 1424.3 g/mol | [2] |
| Structure | Linear polymer of seven β-(1→4)-linked N-acetyl-D-glucosamine residues | |
| Solubility | Soluble in water | |
| Spectroscopic Data | Can be characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | [3] |
Experimental Protocols
The production and purification of this compound are critical for its study and application. The following protocols are representative of the methods used to obtain pure this compound.
Protocol 1: Enzymatic Production of a Chitooligosaccharide Mixture
This protocol describes the generation of a mixture of chitooligosaccharides, including this compound, from chitosan using a non-specific enzyme like cellulase.
Materials:
-
Chitosan (80% degree of deacetylation)
-
Cellulase from Aspergillus niger
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) solution of chitosan in 1% (v/v) acetic acid. Adjust the pH to 5.6 with NaOH.
-
Enzymatic Hydrolysis: Add cellulase to the chitosan solution at a concentration of 1% (w/w of chitosan). Incubate the mixture at 50°C for 24 hours with gentle agitation.[4]
-
Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes.
-
Precipitation and Collection: Cool the solution and add acetone to a final concentration of 70% (v/v) to precipitate the chitooligosaccharides. Centrifuge the mixture to collect the precipitate.
-
Washing and Drying: Wash the precipitate with 90% acetone and then with absolute acetone. Dry the precipitate under vacuum to obtain a crude mixture of chitooligosaccharides.
Protocol 2: Purification of this compound by Size-Exclusion and High-Performance Liquid Chromatography
This protocol outlines the separation of this compound from the crude chitooligosaccharide mixture.
Part A: Size-Exclusion Chromatography (SEC)
Materials:
-
Crude chitooligosaccharide mixture
-
Deionized water
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or Bio-Gel P-6)
-
Fraction collector
-
Spectrophotometer (for monitoring at ~210 nm)
Procedure:
-
Column Preparation: Pack and equilibrate the size-exclusion column with deionized water according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude chitooligosaccharide mixture in a minimal volume of deionized water and apply it to the top of the column.
-
Elution: Elute the column with deionized water at a constant flow rate.
-
Fraction Collection: Collect fractions of a defined volume using a fraction collector.
-
Analysis: Analyze the fractions for the presence of oligosaccharides by measuring the absorbance at approximately 210 nm or by using other carbohydrate detection methods. Pool the fractions containing oligosaccharides of the approximate size of this compound.
Part B: High-Performance Liquid Chromatography (HPLC)
Materials:
-
SEC-purified fractions
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with an amino-functionalized silica column (e.g., LiChrospher 100 NH2)
-
UV detector (set to ~205 nm)
Procedure:
-
Sample Preparation: Lyophilize the pooled SEC fractions and redissolve in the HPLC mobile phase.
-
HPLC Separation: Inject the sample onto the HPLC column. Use a gradient elution with acetonitrile and water to separate the different chitooligosaccharides. A typical gradient might start with a high concentration of acetonitrile (e.g., 75%) and decrease over time to increase the elution of larger oligosaccharides.
-
Detection and Collection: Monitor the elution profile at ~205 nm. Collect the peak corresponding to this compound based on the retention times of known standards.
-
Verification: Confirm the identity and purity of the collected this compound fraction using mass spectrometry.
This compound-Induced Signaling Pathway in Arabidopsis thaliana
This compound is a potent elicitor of plant defense responses. In Arabidopsis, the perception of this compound at the cell surface initiates a signaling cascade that leads to the activation of downstream defense mechanisms.
Caption: this compound-induced signaling pathway in Arabidopsis thaliana.
The binding of this compound to the receptor-like kinase AtLYK5 on the plasma membrane leads to the formation of a complex with the co-receptor AtCERK1. This interaction induces the homodimerization and autophosphorylation of AtCERK1's intracellular kinase domain. The activated AtCERK1 then phosphorylates the receptor-like cytoplasmic kinase PBL27. PBL27, in turn, phosphorylates the mitogen-activated protein kinase kinase kinase 5 (MAPKKK5), initiating a MAPK cascade. MAPKKK5 phosphorylates MKK4 and MKK5, which then phosphorylate and activate the MAP kinases MPK3 and MPK6. These activated MAPKs translocate to the nucleus where they activate WRKY transcription factors, such as WRKY33, leading to the expression of a suite of defense-related genes and the mounting of an effective immune response.
Experimental Workflow for Studying this compound-Induced Signaling
Caption: Experimental workflow for the study of this compound.
Conclusion
This compound is a key signaling molecule that provides plants with an early warning of potential fungal infections. Its well-defined structure and potent biological activity make it an important tool for research in plant immunity and a potential target for the development of novel strategies to enhance crop protection. The detailed understanding of its origin, methods for its production and purification, and the intricacies of the signaling pathways it elicits are crucial for advancing our knowledge in these areas. This technical guide provides a comprehensive resource for researchers and professionals working with or interested in the multifaceted roles of this compound.
References
Chitoheptaose as a Microbe-Associated Molecular Pattern (MAMP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitoheptaose, a β-1,4-linked heptamer of N-acetylglucosamine, is a well-characterized Microbe-Associated Molecular Pattern (MAMP) derived from chitin, a major component of fungal cell walls and the exoskeletons of insects.[1][2][3] Its recognition by host organisms triggers a cascade of immune responses, forming a critical first line of defense against microbial invasion. This technical guide provides an in-depth overview of this compound as a MAMP, focusing on its perception and the subsequent signaling pathways in both plant and animal systems. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this field.
Introduction: Chitin Perception and the Role of this compound
Plants and animals have evolved sophisticated innate immune systems to detect the presence of potential pathogens.[4] These systems rely on Pattern Recognition Receptors (PRRs) that recognize conserved molecular structures known as MAMPs, which are essential for microbial life but absent from the host.[3] Chitin, a polymer of N-acetyl-D-glucosamine, is a classic example of a MAMP. During microbial infection, host- or pathogen-derived chitinases can degrade polymeric chitin into smaller, soluble chitin oligomers (chito-oligosaccharides), which then act as potent elicitors of immune responses. Among these, this compound has been identified as a highly active oligomer in triggering defense mechanisms.
This compound Perception in Plants
In plants, the perception of chito-oligosaccharides, including this compound, is primarily mediated by LysM domain-containing receptor-like kinases (LysM-RLKs) and receptor-like proteins (LysM-RLPs) located on the plasma membrane.
Key Receptors and Receptor Complexes
-
Arabidopsis thaliana: The primary receptor complex for chitin in Arabidopsis involves AtCERK1 (Chitin Elicitor Receptor Kinase 1) and AtLYK5 (Lysin Motif Receptor Kinase 5). AtLYK5 exhibits a higher binding affinity for chitin oligomers compared to AtCERK1 and is considered the primary chitin receptor. Upon chitin binding, AtLYK5 forms a complex with AtCERK1, leading to the activation of downstream signaling.
-
Oryza sativa (Rice): In rice, chitin perception involves OsCEBiP (Chitin Elicitor-Binding Protein), a LysM-RLP that lacks an intracellular kinase domain, and OsCERK1 , a LysM-RLK. OsCEBiP binds to chitin and forms a receptor complex with OsCERK1 to initiate signaling.
Downstream Signaling Pathway
The binding of this compound to the receptor complex triggers a rapid and robust signaling cascade, characterized by:
-
Receptor Dimerization and Phosphorylation: Chitin binding induces the dimerization and autophosphorylation of the receptor kinases.
-
Activation of Receptor-Like Cytoplasmic Kinases (RLCKs): Activated CERK1 phosphorylates downstream RLCKs, such as PBL27 in Arabidopsis, which are crucial for connecting the receptor to intracellular signaling pathways.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascade: The signal is further transduced through a MAPK cascade, involving MAPKKKs, MAPKKs, and MAPKs, leading to the phosphorylation of transcription factors and other cellular proteins.
-
Production of Reactive Oxygen Species (ROS): A rapid and transient production of ROS, known as the oxidative burst, is a hallmark of MAMP-triggered immunity. This is a key defense mechanism against invading pathogens.
-
Calcium Influx: A rapid increase in cytosolic calcium concentration is another early signaling event.
-
Transcriptional Reprogramming: These signaling events culminate in the transcriptional activation of a large number of defense-related genes, including those encoding pathogenesis-related (PR) proteins and enzymes involved in the synthesis of antimicrobial compounds.
Quantitative Data on this compound-Receptor Interactions in Plants
| Receptor/Protein | Ligand | Organism | Binding Affinity (Kd) | Method | Reference |
| AtCERK1 | Chitin Beads | Arabidopsis thaliana | ~82 nM | In vitro binding assay | |
| AtCERK1 | Chitooctaose | Arabidopsis thaliana | 45 µM | Isothermal Titration Calorimetry (ITC) | |
| LjLYS6 | Chitohexaose (CO6) | Lotus japonicus | ~50 µM | Biochemical binding studies | |
| LjLYS6 | This compound (CO7) | Lotus japonicus | ~50 µM | Biochemical binding studies | |
| LjLYS6 | Chitooctaose (CO8) | Lotus japonicus | ~50 µM | Biochemical binding studies |
This compound Perception in Animals
While the role of chitin as a MAMP in plants is well-established, its recognition in mammals is a more complex and debated topic. However, evidence suggests that chitin and its oligomers can modulate immune responses.
Receptors and Signaling
In mammals, the innate immune system can recognize chitin oligomers through Toll-like Receptor 2 (TLR2). The host's own chitinases, such as chitotriosidase (CHIT1), can degrade polymeric chitin into smaller, soluble oligomers that are then sensed by TLR1/TLR2 heterodimers. This recognition can be enhanced by the lipopolysaccharide-binding protein (LBP) and CD14. Activation of TLR2 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, contributing to the recruitment and activation of innate immune cells.
Experimental Protocols
Reactive Oxygen Species (ROS) Burst Assay
This protocol is adapted for measuring the oxidative burst in plant leaf discs using a luminol-based chemiluminescence assay.
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana)
-
4 mm biopsy punch
-
96-well white microtiter plate
-
Luminol solution (e.g., 100 µM)
-
Horseradish peroxidase (HRP) solution (e.g., 10 µg/mL)
-
This compound solution (desired concentrations)
-
Deionized water
-
Microplate luminometer
Procedure:
-
Sample Preparation:
-
Using a 4 mm biopsy punch, collect leaf discs from healthy, mature plant leaves.
-
Float the leaf discs in a petri dish containing deionized water and incubate overnight in the dark to reduce wounding-induced ROS.
-
-
Assay Setup:
-
On the day of the experiment, transfer one leaf disc into each well of a 96-well white microtiter plate.
-
Add 100 µL of deionized water to each well.
-
-
Elicitation and Measurement:
-
Prepare the reaction solution containing luminol, HRP, and the this compound elicitor at the desired final concentration.
-
Just before measurement, add 100 µL of the reaction solution to each well.
-
Immediately place the plate in a microplate luminometer and measure luminescence over a period of 40-60 minutes, with readings taken at 2-minute intervals.
-
-
Data Analysis:
-
The data is typically presented as relative light units (RLU) over time.
-
Calculate the total ROS production by integrating the area under the curve.
-
MAPK Activation Assay
This protocol describes a general method for detecting MAPK activation via immunoblotting.
Materials:
-
Plant seedlings or cell cultures
-
This compound solution
-
Liquid nitrogen
-
Protein extraction buffer
-
Bradford assay reagent or similar for protein quantification
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment and Sample Collection:
-
Treat plant seedlings or cell cultures with this compound at the desired concentration for various time points (e.g., 0, 5, 15, 30 minutes).
-
Harvest the samples and immediately freeze them in liquid nitrogen.
-
-
Protein Extraction and Quantification:
-
Grind the frozen samples to a fine powder and extract total proteins using a suitable extraction buffer.
-
Quantify the protein concentration of each sample.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against phosphorylated MAPKs.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in plants.
Caption: Experimental workflow for ROS burst assay.
Caption: Experimental workflow for MAPK activation assay.
Conclusion and Future Directions
This compound serves as a potent MAMP, activating intricate and robust immune signaling pathways in both plants and animals. The elucidation of its receptors and downstream signaling components has significantly advanced our understanding of innate immunity. For drug development professionals, the specific and potent nature of this compound-induced immunity presents opportunities for the development of novel immune-stimulating agents for agriculture and medicine. Future research should focus on further dissecting the signaling networks, identifying novel components, and exploring the potential for engineering enhanced MAMP perception for improved disease resistance.
References
The Role of Chitoheptaose in Plant Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitoheptaose, a β-1,4-linked heptamer of N-acetylglucosamine, is a potent Pathogen-Associated Molecular Pattern (PAMP) derived from fungal cell walls. Its perception by plant cell surface receptors triggers a robust innate immune response, known as PAMP-Triggered Immunity (PTI). This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-mediated plant immunity, with a focus on receptor binding, downstream signaling cascades, and key defense responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Introduction
Plants have evolved a sophisticated innate immune system to defend against a wide array of microbial pathogens. The first line of this defense is the recognition of conserved microbial molecules, or PAMPs, by cell surface-localized Pattern Recognition Receptors (PRRs). Chitin, a major component of fungal cell walls, is a well-characterized PAMP.[1] During fungal invasion, plant chitinases can degrade chitin into smaller fragments, known as chitooligosaccharides, which then act as elicitors of plant defense.[1] this compound, a seven-unit oligosaccharide of N-acetylglucosamine, is a particularly active elicitor that initiates a signaling cascade leading to broad-spectrum disease resistance. Understanding the intricacies of this compound perception and signaling is crucial for the development of novel strategies to enhance plant immunity and disease resistance in agriculture.
This compound Perception by LysM Receptor Kinases
In the model plant Arabidopsis thaliana, the perception of this compound is primarily mediated by a complex of Lysin Motif (LysM)-containing receptor-like kinases (LYKs). The key players in this recognition are CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) and LYSM-CONTAINING RECEPTOR-LIKE KINASE 5 (LYK5).[1][2] While CERK1 is a central regulator in chitin signaling, LYK5 has been identified as the high-affinity binding receptor for chitin oligosaccharides.[2] Upon binding of this compound, LYK5 forms a heterodimer with CERK1, which is essential for the activation of downstream signaling.
The this compound Signaling Pathway
The binding of this compound to the LYK5-CERK1 receptor complex initiates a phosphorylation cascade that transduces the signal from the cell surface to the nucleus, culminating in the activation of defense-related genes.
-
Receptor Complex Formation and Activation: this compound induces the association of LYK5 and CERK1. This interaction leads to the trans-phosphorylation of the intracellular kinase domains of these receptors, initiating the downstream signaling cascade.
-
Involvement of Receptor-Like Cytoplasmic Kinases (RLCKs): Following receptor activation, the signal is relayed to Receptor-Like Cytoplasmic Kinases (RLCKs). These kinases act as intermediaries, connecting the PRR complex to the downstream Mitogen-Activated Protein Kinase (MAPK) cascade.
-
Activation of the MAPK Cascade: The activated RLCKs phosphorylate and activate MAP Kinase Kinase Kinases (MAPKKKs), which in turn phosphorylate and activate MAP Kinase Kinases (MAPKKs). Finally, MAPKKs activate MAP Kinases (MAPKs), such as MPK3 and MPK6 in Arabidopsis.
-
Transcriptional Reprogramming: Activated MAPKs translocate to the nucleus where they phosphorylate and activate various transcription factors, including those from the WRKY family (e.g., WRKY33, WRKY40, and WRKY53). This leads to a massive transcriptional reprogramming, including the upregulation of defense-related genes.
Signaling Pathway Diagram
References
Chitoheptaose: A Molecular Trigger of Plant Innate Immunity
A Technical Guide for Researchers and Drug Development Professionals
Chitoheptaose, a β-1,4-linked heptamer of N-acetylglucosamine, is a well-characterized oligosaccharide derived from chitin, a major component of fungal cell walls. In the realm of plant biology, this compound functions as a potent Microbe-Associated Molecular Pattern (MAMP), playing a pivotal role in the initiation of MAMP-Triggered Immunity (MTI), the first line of inducible defense in plants. This technical guide provides an in-depth overview of the core biological functions of this compound, focusing on its mechanism of action, the signaling pathways it activates, and the downstream physiological responses.
Perception and Receptor Binding
The initial and most critical step in this compound-induced signaling is its perception by high-affinity receptors located on the plant cell's plasma membrane. These receptors are typically Lysin Motif (LysM) receptor-like kinases (LYKs). In the model plant Arabidopsis thaliana, the primary receptor for chitin oligosaccharides, including this compound, is LYSIN MOTIF RECEPTOR-LIKE KINASE 5 (LYK5) .[1][2] While other LYK proteins, such as CHITIN ELICITOR RECEPTOR KINASE 1 (CERK1) and LYK4, are also involved, LYK5 exhibits a significantly higher binding affinity for chitin fragments.[1][2]
Upon binding of this compound, LYK5 forms a dynamic complex with CERK1 .[1] This interaction is crucial for the transduction of the signal across the plasma membrane. While LYK5 is the primary binding protein, CERK1 possesses an active intracellular kinase domain that is essential for initiating the downstream signaling cascade. Studies have shown that this compound acts as a strong competitor for the binding of longer chitin oligomers to these receptors, highlighting its efficacy in receptor engagement.
Intracellular Signaling Cascade
The binding of this compound to the LYK5-CERK1 receptor complex triggers a rapid and complex series of intracellular events designed to mount a defensive response.
Mitogen-Activated Protein Kinase (MAPK) Phosphorylation
One of the earliest detectable events following this compound perception is the activation of a MAPK cascade. This involves the sequential phosphorylation and activation of a series of protein kinases. In Arabidopsis, treatment with chitin oligomers leads to the phosphorylation of MPK3 and MPK6 . This activation is a key signaling node that relays the initial perception event to downstream cellular machinery, including transcription factors responsible for defense gene activation.
Calcium Influx
A transient and rapid increase in cytosolic free calcium concentration ([Ca²⁺]cyt) is another hallmark of this compound-induced signaling. This calcium influx acts as a crucial second messenger, modulating the activity of various downstream proteins, including calcium-dependent protein kinases (CDPKs). For instance, in Arabidopsis, CALCIUM-DEPENDENT PROTEIN KINASE 5 (CPK5) has been shown to interact with and phosphorylate LYK5, further regulating the chitin-induced immune response.
Production of Reactive Oxygen Species (ROS)
A burst of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), is a characteristic response to MAMP perception. This "oxidative burst" serves multiple functions in plant defense. ROS can have direct antimicrobial effects, contribute to the strengthening of the plant cell wall through cross-linking of polymers, and also act as signaling molecules to potentiate the defense response.
Downstream Physiological Responses
The culmination of the this compound-induced signaling cascade is the activation of a broad spectrum of defense responses aimed at inhibiting pathogen growth and proliferation.
Defense Gene Expression
A significant reprogramming of gene expression occurs following this compound treatment. A large number of defense-related genes are upregulated, including those encoding Pathogenesis-Related (PR) proteins, enzymes involved in phytoalexin biosynthesis, and transcription factors that regulate further defensive outputs. For example, the expression of transcription factors like WRKY33 and WRKY53 is significantly induced upon chitin treatment.
Phytoalexin Biosynthesis
Phytoalexins are low molecular weight, antimicrobial secondary metabolites that accumulate at the site of infection. This compound is a potent elicitor of phytoalexin production. In pea (Pisum sativum), for instance, chitin fragments can induce the accumulation of the phytoalexin pisatin. Similarly, in Arabidopsis, the synthesis of camalexin is a known defense response triggered by MAMPs.
Callose Deposition
To fortify the cell wall at the point of attempted pathogen entry, plants deposit callose, a β-1,3-glucan polymer. This physical barrier helps to prevent the spread of pathogens. Chitin elicitors, including this compound, have been shown to induce callose deposition.
Quantitative Data Summary
| Parameter | Molecule | Plant System | Value | Reference |
| Binding Affinity (Kd) | Chitooctaose | Arabidopsis thaliana (AtLYK5) | 1.72 µM | |
| ROS Production | Chitooctaose (1 µM) | Arabidopsis thaliana (Col-0) | ~2000 RLU | |
| MAPK Activation | Chitooctaose (1 µM) | Arabidopsis thaliana (Col-0) | Peak at 15 min | |
| Calcium Influx | This compound (1 µM) | Arabidopsis thaliana | Significant increase | |
| Chitinase Elicitation | This compound | Melon | Maximal stimulation |
Note: Specific quantitative data for this compound is often presented in the context of other chitin oligomers. The data for chitooctaose is included as a close and often more extensively studied analogue.
Experimental Protocols
Protocol 1: Measurement of Reactive Oxygen Species (ROS) Production
Principle: This protocol utilizes a chemiluminescence-based assay to quantify the production of ROS in plant leaf tissue upon elicitation with this compound. The chemiluminescent probe, luminol, reacts with ROS in the presence of a peroxidase to produce light, which is measured by a luminometer.
Materials:
-
Plant leaf discs (e.g., from 4-week-old Arabidopsis thaliana)
-
This compound solution (e.g., 1 µM in sterile water)
-
Luminol solution (e.g., 100 µM)
-
Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL)
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs of a uniform size using a cork borer.
-
Float the leaf discs in sterile water overnight in a 96-well plate under light to reduce wounding-induced ROS.
-
Replace the water with a solution containing luminol and HRP.
-
Incubate for 2 hours in the dark.
-
Measure the background luminescence for a few cycles in the luminometer.
-
Add the this compound solution to the wells to initiate the elicitation.
-
Immediately begin measuring the luminescence at regular intervals (e.g., every 2 minutes) for a desired period (e.g., 60 minutes).
-
Data is typically presented as Relative Light Units (RLU).
Protocol 2: Quantification of Phytoalexins (e.g., Pisatin)
Principle: This protocol describes the extraction and spectrophotometric quantification of the phytoalexin pisatin from pea endocarp tissue elicited with this compound. Pisatin has a characteristic absorbance maximum that allows for its quantification.
Materials:
-
Immature pea pods
-
This compound solution (e.g., 100 µg/mL)
-
Hexane
-
95% Ethanol
-
Spectrophotometer
-
Petri dishes
-
Scalpel
Procedure:
-
Excise the endocarp tissue from immature pea pods.
-
Place the tissue in a petri dish containing the this compound elicitor solution. Incubate for 24-48 hours in a humid environment.
-
After incubation, blot the tissue dry and record its fresh weight.
-
Homogenize the tissue in a suitable volume of hexane.
-
Centrifuge the homogenate and collect the supernatant.
-
Evaporate the hexane from the supernatant to dryness.
-
Dissolve the residue in a known volume of 95% ethanol.
-
Measure the absorbance of the solution at 309 nm using a spectrophotometer.
-
Calculate the concentration of pisatin using the extinction coefficient (1 OD₃₀₉ = 43.8 µg/mL pisatin).
-
Express the results as µg of pisatin per gram of fresh weight.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in plants.
Caption: Experimental workflow for ROS burst assay.
Caption: Workflow for phytoalexin quantification.
References
Chitoheptaose: A Key Modulator of Cellular Signaling in Immunity and Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitoheptaose, a linear oligosaccharide composed of seven β-(1,4)-linked N-acetyl-D-glucosamine units, has emerged as a significant bioactive molecule with potent immunomodulatory properties. As a well-defined chitooligosaccharide (COS), it serves as a crucial tool for investigating the intricate signaling pathways that govern innate immunity and defense responses in a wide range of organisms, from plants to mammals. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cell signaling, with a focus on its interactions with cellular receptors and the subsequent activation of downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to harness the therapeutic and biotechnological potential of this fascinating molecule.
Chitin, the polymer from which this compound is derived, is a major structural component of fungal cell walls and the exoskeletons of arthropods.[1] Its fragments, such as this compound, are recognized as microbe-associated molecular patterns (MAMPs) by the innate immune systems of both plants and animals, triggering a range of defense and immune responses.[1] In plants, this compound and other chitooligosaccharides are potent elicitors of defense mechanisms, enhancing resistance to pathogenic fungi.[2][3] In mammals, these oligosaccharides have been shown to modulate the activity of key immune cells, including macrophages and dendritic cells, highlighting their potential as therapeutic agents for inflammatory diseases and as vaccine adjuvants.
This guide will delve into the specific signaling pathways activated by this compound in both plant and mammalian systems, present key quantitative data from relevant studies, and provide detailed experimental protocols for investigating its biological activities.
This compound in Plant Cell Signaling
In plants, the perception of this compound and other long-chain chitooligosaccharides is a critical first step in initiating pattern-triggered immunity (PTI). This process relies on a sophisticated receptor system located at the plasma membrane.
The LysM Receptor Complex: Gatekeepers of Chitin Perception
The primary receptors for chitin oligosaccharides in plants are Lysin Motif (LysM) domain-containing receptor-like kinases (RLKs) and receptor-like proteins (RLPs).[4] In the model plant Arabidopsis thaliana, the key players in chitin perception are AtCERK1 (Chitin Elicitor Receptor Kinase 1), AtLYK4, and AtLYK5. While AtCERK1 is essential for chitin signaling, AtLYK5 has been identified as the primary high-affinity chitin binding protein.
Upon binding of this compound or chitooctaose, AtLYK5 forms a heterodimeric complex with AtCERK1. This ligand-induced association is a crucial step in activating the downstream signaling cascade. The binding affinity of these receptors for chitooligosaccharides is a key determinant of the plant's sensitivity to fungal pathogens.
Downstream Signaling Events
The formation of the AtLYK5-AtCERK1 receptor complex initiates a rapid phosphorylation cascade. This leads to the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, a conserved signaling module in eukaryotic cells. The activation of MAPKs, such as MPK3, MPK4, and MPK6 in Arabidopsis, triggers a massive transcriptional reprogramming, leading to the expression of a wide array of defense-related genes.
Simultaneously, chitin perception leads to a rapid and transient increase in the production of reactive oxygen species (ROS), often referred to as the "oxidative burst," and an influx of calcium ions (Ca2+) into the cytosol. These early signaling events are critical for the establishment of a robust defense response, which includes the reinforcement of the cell wall, the production of antimicrobial compounds (phytoalexins), and the synthesis of pathogenesis-related (PR) proteins.
This compound in Mammalian Cell Signaling
In mammals, this compound and related chitooligosaccharides are recognized by pattern recognition receptors (PRRs) on immune cells, leading to the modulation of inflammatory responses. The primary cell types involved are macrophages and dendritic cells, which are key players in the innate immune system.
Toll-like Receptor (TLR) and NOD-like Receptor (NLR) Pathways
Recent studies have implicated Toll-like receptors (TLRs) and NOD-like receptors (NLRs) in the recognition of chitooligosaccharides. Specifically, this compound has been shown to modulate the signaling of TLR2 and TLR4 on macrophages. In the context of lipopolysaccharide (LPS)-induced inflammation, this compound can inhibit the activation of the NF-κB signaling pathway by regulating TLR2/4 levels. Conversely, chitohexaose has been shown to activate macrophages through a TLR4-dependent alternative pathway, leading to the production of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory cytokines like TNF-α and IL-6. There is also evidence for direct activation of TLR2 by chitohexaose.
Furthermore, chitosan and its degradation products, which include N-acetyl-glucosamine, the monomeric unit of this compound, can activate the NLRP3 inflammasome in macrophages. This leads to the processing and secretion of the potent pro-inflammatory cytokine IL-1β. The activation of the NLRP3 inflammasome is a critical event in the host defense against many pathogens.
Downstream Signaling and Immune Modulation
The engagement of TLRs by this compound initiates a signaling cascade that typically involves the recruitment of adaptor proteins like MyD88. This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of a wide range of genes, including those encoding pro-inflammatory cytokines. The ability of this compound to either enhance or suppress this pathway appears to be context-dependent.
The activation of the NLRP3 inflammasome involves the assembly of a multi-protein complex consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This complex facilitates the autocatalytic cleavage of pro-caspase-1 to its active form, which then cleaves pro-IL-1β into its mature, secreted form.
Quantitative Data on this compound Interactions and Cellular Responses
The following tables summarize key quantitative data from studies on this compound and related chitooligosaccharides.
Table 1: Binding Affinities of Chitooligosaccharides to Plant LysM Receptors
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| Chitooctaose | AtLYK5 (extracellular domain) | ITC | 1.72 µM | |
| Chitooctaose | AtCERK1 (extracellular domain) | ITC | 455 µM | |
| Chitotetraose | AtCERK1 (extracellular domain) | ITC | Low µM range |
ITC: Isothermal Titration Calorimetry
Table 2: Cellular Responses of Macrophages to Chitooligosaccharides
| Oligosaccharide | Cell Line | Concentration | Response | Effect | Reference |
| This compound (COS7) | RAW 264.7 | 200 µM | LPS-induced NO production | Inhibition | |
| This compound (COS7) | RAW 264.7 | 200 µM | LPS-induced IL-6 secretion | Inhibition | |
| This compound (COS7) | RAW 264.7 | 200 µM | LPS-induced TNF-α secretion | Inhibition | |
| Chitohexaose | Murine Macrophages | Not specified | IL-10 production | Upregulation | |
| Chitohexaose | Murine Macrophages | Not specified | LPS-induced TNF-α production | Inhibition | |
| Chitosan | Peritoneal Macrophages | 80 µg/mL | IL-1β secretion | Induction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on cell signaling.
Measurement of this compound-Receptor Binding Affinity by Isothermal Titration Calorimetry (ITC)
Materials:
-
Purified receptor protein (e.g., the extracellular domain of a LysM receptor).
-
This compound solution of known concentration.
-
ITC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Express and purify the receptor protein of interest.
-
Prepare a stock solution of this compound in the ITC buffer.
-
Thoroughly dialyze both the protein and this compound solutions against the same batch of ITC buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and this compound solutions.
-
-
ITC Measurement:
-
Degas both solutions immediately before the experiment.
-
Load the receptor protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections).
-
Perform a series of injections of the this compound solution into the protein solution, recording the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to obtain the heat of binding.
-
Plot the heat of binding per mole of injectant against the molar ratio of this compound to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).
-
Measurement of MAPK Phosphorylation in Plant Cells
Materials:
-
Arabidopsis thaliana seedlings or cell suspension culture.
-
This compound solution.
-
Liquid nitrogen.
-
Protein extraction buffer.
-
Primary antibody against phosphorylated MAPKs (e.g., anti-p44/42 MAPK).
-
Secondary antibody conjugated to horseradish peroxidase (HRP).
-
Chemiluminescence substrate.
-
SDS-PAGE and western blotting equipment.
Procedure:
-
Treatment and Sample Collection:
-
Grow Arabidopsis seedlings or cell cultures under standard conditions.
-
Treat the seedlings or cells with a specific concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).
-
At each time point, harvest the plant material and immediately freeze it in liquid nitrogen to halt cellular processes.
-
-
Protein Extraction and Quantification:
-
Grind the frozen plant material to a fine powder.
-
Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each extract using a standard method (e.g., Bradford assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated MAPKs.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., actin) or stained with Ponceau S.
-
Measurement of Cytokine Production in Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Cell culture medium and supplements.
-
This compound solution.
-
LPS (optional, for co-stimulation or priming).
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
96-well plates.
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in 96-well plates until they reach the desired confluency.
-
(Optional) Prime the cells with a low concentration of LPS if investigating NLRP3 inflammasome activation.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include appropriate controls (e.g., untreated cells, cells treated with LPS alone).
-
-
Sample Collection:
-
After the incubation period, centrifuge the plates to pellet the cells.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
-
ELISA:
-
Perform ELISAs for the target cytokines according to the manufacturer's instructions.
-
Briefly, this involves coating a plate with a capture antibody, adding the cell culture supernatants, incubating with a detection antibody, adding a substrate for color development, and stopping the reaction.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Analyze the dose-dependent effect of this compound on cytokine production.
-
Conclusion
This compound is a powerful tool for dissecting the molecular mechanisms of innate immunity and defense signaling in both plants and animals. Its well-defined structure allows for precise investigations into receptor-ligand interactions and the activation of downstream signaling pathways. In plants, this compound triggers a robust defense response mediated by LysM receptors, leading to the activation of MAPK cascades and the production of antimicrobial compounds. In mammals, it modulates the activity of key immune cells through TLR and NLR pathways, influencing the balance between pro- and anti-inflammatory responses.
The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biological activities of this compound. A deeper understanding of its signaling pathways will be instrumental in developing novel strategies for crop protection, as well as new therapeutic interventions for a range of human diseases, including inflammatory disorders and cancer. The continued investigation of this remarkable oligosaccharide holds great promise for advancing our knowledge of cellular signaling and for the development of innovative biotechnological and biomedical applications.
References
- 1. Plant cells recognize chitin fragments for defense signaling through a plasma membrane receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin signaling and plant disease resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitin Signaling in Plants: Insights into the Perception of Fungal Pathogens and Rhizobacterial Symbionts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Chitoheptaose: A Technical Guide to its Potential as an Immunopotentiating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitoheptaose, a seven-unit oligosaccharide derived from chitosan, is emerging as a promising immunopotentiating agent. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its interaction with immune cells and the subsequent activation of key signaling pathways. Drawing upon research on closely related chitooligosaccharides (COS), particularly chitohexaose, this document provides an in-depth overview of the data supporting its potential therapeutic applications, detailed experimental protocols for its evaluation, and visual representations of the involved biological pathways.
Introduction: The Immunomodulatory Promise of Chitooligosaccharides
Chitooligosaccharides (COS) are enzymatic or chemical hydrolysis products of chitin and chitosan, naturally occurring polymers found in the exoskeletons of crustaceans and the cell walls of fungi. Unlike their parent polymers, COS are water-soluble and readily absorbed, making them attractive candidates for biomedical applications.[1] Research has demonstrated a range of biological activities for COS, including antimicrobial, antioxidant, and notably, immunomodulatory effects.[2]
The immunostimulatory properties of COS are of particular interest for their potential use as vaccine adjuvants, anti-tumor agents, and therapies for immunosuppressive conditions.[3] These effects are largely attributed to their ability to activate innate immune cells, primarily macrophages and dendritic cells, which play a pivotal role in orchestrating both innate and adaptive immune responses.[3] The degree of polymerization (DP) of COS is a critical factor influencing their biological activity, with shorter chains often exhibiting distinct effects. While much of the research has focused on mixtures of COS or specific oligomers like chitohexaose, the data strongly suggests that this compound shares a similar mechanism of action and holds significant immunopotentiating potential.
Mechanism of Action: Macrophage Activation and Signaling Cascades
The primary mechanism by which this compound and related COS are believed to exert their immunopotentiating effects is through the activation of macrophages. This activation leads to the production of various signaling molecules and effector proteins that modulate the immune response.
Toll-like Receptor 4 (TLR4) Engagement
A key initiating event in macrophage activation by chitooligosaccharides is the interaction with Toll-like Receptor 4 (TLR4), a pattern recognition receptor (PRR) on the surface of immune cells.[4] Studies on chitohexaose have shown that it binds to TLR4, triggering a downstream signaling cascade. This interaction is crucial, as macrophages from mice with a non-functional TLR4 fail to become activated by chitohexaose.
Activation of Intracellular Signaling Pathways
Upon engagement of TLR4, a series of intracellular signaling pathways are activated, leading to the expression of genes involved in the inflammatory and immune response. The two major pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
-
MAPK Pathway: The MAPK family of proteins, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of cellular processes such as proliferation, differentiation, and inflammation. COS have been shown to induce the phosphorylation of ERK, JNK, and p38 in macrophages, indicating the activation of this pathway.
-
NF-κB Pathway: NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. COS treatment has been demonstrated to induce the nuclear translocation of the p65 subunit of NF-κB in macrophages.
The activation of both the MAPK and NF-κB pathways culminates in the production of a variety of immunomodulatory molecules.
Production of Immunomodulatory Mediators
Activated macrophages release a plethora of signaling molecules and enzymes that amplify the immune response. Key mediators induced by COS include:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial cytokines in the inflammatory response.
-
Nitric Oxide (NO): A potent signaling and effector molecule produced by inducible nitric oxide synthase (iNOS).
-
Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins, which are inflammatory mediators.
The production of these mediators contributes to the overall immunopotentiating effect of this compound, enhancing the body's ability to respond to pathogens and other threats.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on chitooligosaccharides, providing a reference for their immunomodulatory efficacy. It is important to note that these data are primarily from studies on COS mixtures or chitohexaose and serve as a strong indicator of the expected activity of this compound.
Table 1: Effect of Chitooligosaccharides (COS) on Macrophage Viability and Nitric Oxide Production
| Treatment | Concentration (µg/mL) | Cell Viability (%) | Nitric Oxide (NO) Production (µM) |
| Control | 0 | 100 ± 5.2 | 1.2 ± 0.3 |
| α-COS (1874 Da) | 50 | 102 ± 4.8 | 8.5 ± 0.7 |
| 100 | 105 ± 6.1 | 15.2 ± 1.1 | |
| 200 | 108 ± 5.5 | 21.8 ± 1.5* |
*p < 0.05 vs. control group. Data adapted from a study on α-COS in RAW 264.7 macrophages.
Table 2: Effect of Chitooligosaccharides (COS) on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | 0 | 50 ± 8 | 35 ± 6 |
| α-COS (1874 Da) | 50 | 450 ± 32 | 380 ± 25 |
| 100 | 820 ± 55 | 750 ± 48 | |
| 200 | 1250 ± 89 | 1100 ± 75 |
*p < 0.05 vs. control group. Data adapted from a study on α-COS in RAW 264.7 macrophages.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the immunopotentiating effects of this compound.
Preparation of this compound
This compound can be prepared by the enzymatic hydrolysis of chitosan.
-
Materials: Chitosan, Chitosanase (from Bacillus sp. or other sources), Acetic acid, Sodium hydroxide, Dialysis tubing (1 kDa MWCO), Lyophilizer.
-
Procedure:
-
Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.
-
Adjust the pH of the solution to 5.5 with sodium hydroxide.
-
Add chitosanase to the chitosan solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the mixture at 50°C for a specified time (e.g., 24 hours), with stirring.
-
Terminate the reaction by boiling for 10 minutes.
-
Centrifuge the hydrolysate to remove any insoluble material.
-
Dialyze the supernatant against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane to remove smaller oligosaccharides and salts.
-
Lyophilize the dialyzed solution to obtain a mixture of chitooligosaccharides.
-
Purify this compound from the mixture using size-exclusion chromatography or other appropriate chromatographic techniques. The fractions can be analyzed by mass spectrometry to confirm the presence of this compound.
-
Macrophage Activation Assay
This protocol describes the stimulation of a macrophage cell line (e.g., RAW 264.7) to assess the production of nitric oxide and cytokines.
-
Materials: RAW 264.7 macrophage cell line, DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin), this compound, Lipopolysaccharide (LPS, positive control), Griess reagent, ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL). Include a negative control (medium only) and a positive control (LPS, 1 µg/mL).
-
Incubate the cells for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Mix with 50 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
-
-
Cytokine Assay (ELISA):
-
Collect the remaining cell culture supernatant.
-
Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for MAPK and NF-κB Activation
This protocol details the detection of phosphorylated MAPK proteins and the nuclear translocation of NF-κB p65.
-
Materials: RAW 264.7 cells, this compound, RIPA buffer, Protease and phosphatase inhibitor cocktails, BCA protein assay kit, Antibodies against phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, NF-κB p65, and a nuclear marker (e.g., Lamin B1), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 100 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
For MAPK analysis (Total Cell Lysate):
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
-
For NF-κB analysis (Nuclear and Cytoplasmic Fractionation):
-
Use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's protocol to separate the cytoplasmic and nuclear fractions.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Visualizing the Pathways: Diagrams and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced signaling pathway in macrophages.
Caption: Workflow for macrophage activation and cytokine production assays.
Caption: Workflow for Western blot analysis of signaling proteins.
Conclusion and Future Directions
The available evidence strongly supports the potential of this compound as a potent immunopotentiating agent. Its ability to activate macrophages through TLR4 and subsequently trigger the MAPK and NF-κB signaling pathways provides a solid mechanistic foundation for its observed effects on cytokine and nitric oxide production. While much of the detailed research has been conducted on the closely related chitohexaose, the consistent findings across various chitooligosaccharides suggest a similar mode of action for this compound.
Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:
-
Direct Comparative Studies: Head-to-head comparisons of the immunomodulatory activity of this compound with other chitooligosaccharides of varying degrees of polymerization are needed to determine its relative potency.
-
In Vivo Efficacy: Preclinical in vivo studies are essential to evaluate the efficacy of this compound as a vaccine adjuvant, in anti-tumor models, and for the treatment of infectious diseases.
-
Dendritic Cell Interactions: While this guide has focused on macrophages, the interaction of this compound with other key innate immune cells, such as dendritic cells, warrants further investigation.
-
Safety and Toxicology: Comprehensive safety and toxicology studies are required to establish a safe dosage range for potential clinical applications.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitohexaose activates macrophages by alternate pathway through TLR4 and blocks endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Chitoheptaose as an Elicitor: An In-depth Technical Guide to Early Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitoheptaose, a heptamer of N-acetylglucosamine, has been a subject of interest in plant science for its role as a potent elicitor of defense responses. As a component of fungal cell walls, it acts as a microbe-associated molecular pattern (MAMP), triggering the plant's innate immune system. This technical guide delves into the early seminal studies that characterized the elicitor activity of this compound, providing a comprehensive overview of the quantitative data, experimental methodologies, and the initial understanding of the signaling pathways involved. This information is crucial for researchers in plant biology, pathology, and for professionals in drug development seeking to harness plant defense mechanisms.
Quantitative Elicitor Activity of this compound
Early research meticulously quantified the elicitor activity of this compound by measuring various defense responses in plant cell cultures and tissues. The primary focus was on the induction of phytoalexins and defense-related enzymes.
Phytoalexin Accumulation in Rice Cells
One of the key early studies investigated the ability of a series of N-acetylchitooligosaccharides to induce the accumulation of momilactone A, a major phytoalexin in rice. The results demonstrated a clear structure-activity relationship, with this compound being a highly effective elicitor.
| Oligosaccharide Size (DP) | Concentration (µM) | Momilactone A Accumulation (µg/g fresh weight of cells) |
| 2 (Chitobiose) | 100 | Not Detected |
| 3 (Chitotriose) | 100 | Not Detected |
| 4 (Chitotetraose) | 100 | ~25 |
| 5 (Chitopentaose) | 100 | ~150 |
| 6 (Chitohexaose) | 100 | ~250 |
| 7 (this compound) | 100 | ~300 |
| 8 (Chitooctaose) | 100 | ~300 |
Data summarized from Yamada et al., 1993.[1]
Induction of Defense-Related Enzymes in Rice Suspension Culture
Further studies explored the induction of defense-related enzymes, such as chitinase and phenylalanine ammonia-lyase (PAL), in rice suspension cultures. N-acetylchitooligosaccharides of specific sizes were shown to be potent inducers.
Table 2: Induction of Chitinase Activity by N-Acetylchitooligosaccharides in Rice Suspension Culture
| Oligosaccharide | Concentration (µg/mL) | Chitinase Activity (units/mL of medium) |
| Control (Water) | - | ~2 |
| N-Acetylchitohexaose | 1 | ~18 |
| N-Acetylchitopentaose | 1 | ~15 |
| N-Acetylchitotetraose | 1 | ~10 |
| N-Acetylchitotriose | 1 | ~3 |
Data adapted from Inui et al., 1997.[2]
Table 3: Induction of Phenylalanine Ammonia-Lyase (PAL) Activity by N-Acetylchitohexaose in Rice Suspension Culture
| N-Acetylchitohexaose Concentration (µg/mL) | PAL Activity (units/g fresh weight of cells) |
| 0 (Control) | ~5 |
| 0.01 | ~15 |
| 0.1 | ~25 |
| 1 | ~35 |
| 10 | ~25 |
| 100 | ~20 |
Data adapted from Inui et al., 1997.[2]
These early quantitative studies were instrumental in establishing the potent elicitor activity of this compound and other larger chitooligosaccharides, highlighting the specificity of the plant's perception system.
Experimental Protocols
The following sections detail the methodologies employed in the early studies to assess the elicitor activity of this compound.
Preparation of N-Acetylchitooligosaccharides
N-acetylchitooligosaccharides of defined sizes were typically prepared by the partial acid hydrolysis of chitin followed by chromatographic separation.
-
Hydrolysis: Purified chitin was partially hydrolyzed with concentrated hydrochloric acid at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 2-3 hours).
-
Neutralization and Filtration: The hydrolysate was neutralized with a base (e.g., sodium hydroxide) and filtered to remove insoluble material.
-
Chromatographic Separation: The mixture of oligosaccharides was fractionated using column chromatography, often involving multiple steps such as charcoal-Celite column chromatography followed by gel filtration chromatography (e.g., Bio-Gel P-4).
-
Analysis and Quantification: The purity and degree of polymerization of the fractions were determined by high-performance liquid chromatography (HPLC) and quantified using a colorimetric assay for N-acetylglucosamine.
Plant Material and Elicitor Treatment
Suspension-cultured rice cells (e.g., from Oryza sativa L. cv. Nipponbare) were commonly used model systems.
-
Cell Culture Maintenance: Rice cells were maintained in a liquid medium (e.g., Murashige and Skoog medium) supplemented with a growth regulator like 2,4-dichlorophenoxyacetic acid (2,4-D). Cultures were kept in the dark on a rotary shaker at a constant temperature (e.g., 25°C).
-
Elicitor Treatment: A sterile solution of the purified N-acetylchitooligosaccharide (e.g., this compound) was added to the cell suspension culture at the desired final concentration. Control cultures received an equal volume of sterile water.
-
Incubation: The treated cell cultures were incubated for a specific period (e.g., 24-48 hours) under the same conditions as the maintenance cultures before being harvested for analysis.
Phytoalexin Accumulation Assay (Momilactone A)
The accumulation of the phytoalexin momilactone A in rice cells was quantified as follows:
-
Extraction: Harvested rice cells were homogenized and extracted with a solvent such as acetone or methanol. The extract was then partitioned with an organic solvent like ethyl acetate.
-
Purification: The organic phase was evaporated, and the residue was subjected to thin-layer chromatography (TLC) for preliminary purification.
-
Quantification: The amount of momilactone A was quantified using gas chromatography-mass spectrometry (GC-MS) or HPLC, with authentic momilactone A used as a standard.
Enzyme Assays
The activities of defense-related enzymes were measured using spectrophotometric methods.
-
Chitinase Activity: Chitinase activity in the culture medium or cell extracts was assayed using a colorimetric method. The assay typically measures the release of p-nitrophenol from a synthetic substrate like p-nitrophenyl-β-D-N,N'-diacetylchitobiose. The absorbance at 400 nm is proportional to the enzyme activity.
-
Phenylalanine Ammonia-Lyase (PAL) Activity: PAL activity in cell extracts was determined by measuring the conversion of L-phenylalanine to trans-cinnamic acid. The increase in absorbance at 290 nm due to the formation of trans-cinnamic acid was monitored over time.
Signaling Pathways and Molecular Recognition
Early investigations laid the groundwork for understanding how plants perceive this compound and initiate a defense response. The prevailing hypothesis centered on the presence of specific binding sites or receptors on the plant cell surface.
The Receptor Concept
The high specificity of the elicitor activity, with oligosaccharides of a certain size being more active, strongly suggested the involvement of a receptor-mediated recognition system.[1] This led to the search for and eventual identification of high-affinity binding proteins for N-acetylchitooligosaccharides in the plasma membrane of rice cells.[3]
Early Signaling Events
Upon binding of this compound to its receptor, a cascade of intracellular signaling events is initiated. While the complete pathway was not elucidated in the very early studies, subsequent research built upon this foundation to identify key components.
Conceptual diagram of the this compound signaling pathway.
The identification of the Chitin Elicitor-Binding Protein (CEBiP) and the Chitin Elicitor Receptor Kinase 1 (CERK1) in rice were major breakthroughs that confirmed the receptor-based model. These proteins, containing LysM motifs that recognize N-acetylglucosamine residues, form a receptor complex at the plasma membrane. Binding of this compound to this complex is thought to trigger a series of downstream events, including the activation of a mitogen-activated protein kinase (MAPK) cascade and the production of reactive oxygen species (ROS), ultimately leading to the expression of defense-related genes and the synthesis of phytoalexins.
Experimental Workflow
The general workflow for studying the elicitor activity of this compound in early research followed a systematic approach.
General experimental workflow for this compound elicitor studies.
Logical Relationships in Elicitor Activity
The findings from these early studies established a clear logical progression from the chemical nature of the elicitor to the observed biological response.
Logical relationships in this compound elicitor activity.
This logical framework highlights that the specific molecular structure of this compound dictates its ability to bind to plant receptors, and the concentration of the elicitor influences the strength of the downstream signaling, ultimately determining the magnitude of the defense response, such as the amount of phytoalexin produced.
Conclusion
The early studies on the elicitor activity of this compound were foundational in shaping our understanding of plant-microbe interactions. They provided the first quantitative evidence of the potent and specific nature of chitooligosaccharides in triggering plant defense mechanisms. The detailed experimental protocols developed during this period have served as a basis for subsequent research in the field. The initial insights into the receptor-mediated signaling pathway have paved the way for the identification of key molecular players and the elucidation of the intricate network of plant immunity. For researchers and professionals in drug development, this knowledge continues to be invaluable for developing novel strategies to enhance plant resilience and for discovering new bioactive compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Chitoheptaose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the primary methods for the synthesis of chitoheptaose, a complex carbohydrate with significant potential in biomedical research and drug development. The methods covered include chemoenzymatic synthesis, enzymatic hydrolysis, and chemical synthesis. Each section includes an overview of the methodology, detailed experimental protocols, and data presented for comparative analysis.
Introduction to this compound Synthesis
This compound is an oligosaccharide composed of seven β-(1→4)-linked N-acetyl-D-glucosamine (GlcNAc) units. As a specific chitooligosaccharide (COS), it has garnered interest for its diverse biological activities, including roles in immune modulation and as a potential therapeutic agent. The synthesis of structurally well-defined this compound is crucial for advancing research into its biological functions and therapeutic applications. The primary synthetic strategies include enzymatic, chemical, and chemoenzymatic methods, each with distinct advantages and challenges. Enzymatic and chemoenzymatic approaches are often favored for their high selectivity and milder reaction conditions, while chemical synthesis offers a high degree of control over the molecular structure.
Chemoenzymatic Synthesis of this compound
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to achieve efficient and specific synthesis of complex oligosaccharides. A prominent chemoenzymatic strategy for this compound synthesis involves the use of a glycosyl donor, such as a sugar oxazoline, and a suitable acceptor, catalyzed by a chitinase mutant with enhanced transglycosylation activity.
Application Notes:
This one-pot approach allows for the direct and stereospecific synthesis of this compound from smaller, readily available chitooligosaccharide precursors.[1] The use of a mutant chitinase with reduced hydrolytic activity is key to maximizing the yield of the transglycosylation product over simple hydrolysis of the donor. This method is highly regio- and stereospecific, yielding the desired β-(1→4) linkages.
Experimental Protocol: One-Pot Chemoenzymatic Synthesis
This protocol is based on the principles of chitinase-catalyzed transglycosylation.
Materials:
-
Chitopentaose ((GlcNAc)₅) - Glycosyl donor precursor
-
Chitobiose ((GlcNAc)₂) - Glycosyl acceptor
-
Mutant chitinase (e.g., from Bacillus circulans, with reduced hydrolytic activity)
-
2-Chloro-1,3-dimethylimidazolinium chloride (DMC)
-
Triethylamine (TEA)
-
Sodium phosphate buffer (pH 7.0)
-
Methanol
-
Acetone
-
Size-exclusion chromatography columns (e.g., Bio-Gel P-4)
-
High-performance liquid chromatography (HPLC) system with an amino column
Procedure:
-
Preparation of the Glycosyl Donor (Chitopentaose-oxazoline):
-
Dissolve chitopentaose (1 equivalent) in distilled water.
-
Add 2-chloro-1,3-dimethylimidazolinium chloride (DMC) (1.2 equivalents) and triethylamine (TEA) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the oxazoline derivative can be monitored by thin-layer chromatography (TLC).
-
-
One-Pot Transglycosylation Reaction:
-
To the aqueous solution containing the chitopentaose-oxazoline, add chitobiose (2-3 equivalents) as the acceptor.
-
Add the mutant chitinase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction mixture at 37°C with gentle shaking for 24-48 hours.
-
-
Reaction Quenching and Product Purification:
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to remove any precipitated protein.
-
Concentrate the supernatant under reduced pressure.
-
The crude product is then purified by a series of chromatographic steps.
-
Initial purification can be performed on a size-exclusion column (e.g., Bio-Gel P-4) equilibrated with water to separate the oligosaccharides based on size.
-
Fractions containing this compound are pooled, lyophilized, and further purified by preparative HPLC on an amino column.
-
-
-
Characterization:
-
The purified this compound is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
-
Workflow for Chemoenzymatic Synthesis```dot
Caption: Enzymatic hydrolysis for this compound production.
Chemical Synthesis of this compound
The chemical synthesis of this compound is a challenging but powerful approach that allows for precise control over the structure of the final product. It typically involves the sequential coupling of protected monosaccharide or disaccharide building blocks.
Application Notes:
Chemical synthesis is a multi-step process that requires expertise in carbohydrate chemistry. I[2]t involves the use of protecting groups to selectively mask reactive hydroxyl and amino groups, followed by glycosylation reactions to form the β-(1→4) linkages. While complex, this method allows for the synthesis of this compound with defined purity and can be adapted to produce derivatives with modified structures.
General Steps in Chemical Synthesis:
-
Preparation of Protected Monosaccharide Building Blocks: This involves the protection of the hydroxyl and amino groups of N-acetyl-D-glucosamine to allow for regioselective glycosylation.
-
Glycosylation Reactions: Stepwise or block synthesis is used to couple the monosaccharide units. This requires the activation of a glycosyl donor and its reaction with a glycosyl acceptor.
-
Deprotection: After the desired oligosaccharide chain is assembled, all protecting groups are removed to yield the final this compound.
-
Purification: Extensive chromatographic purification is required at each step to isolate the desired products.
Due to the complexity and the lack of a standardized, widely adopted protocol for the total chemical synthesis of this compound in the public domain, a detailed step-by-step protocol is not provided here. Researchers interested in this approach should consult specialized literature on chemical oligosaccharide synthesis.
Data Presentation: Comparison of Synthesis Methods
Quantitative data for the synthesis of this compound is not widely available in a comparative format. The following table provides a summary of expected outcomes based on the general characteristics of each synthetic method for chitooligosaccharides.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Chemoenzymatic Synthesis | Chitopentaose, Chitobiose | Mutant Chitinase, DMC | Moderate to High | High | 24-48 hours | High specificity, mild conditions, one-pot reaction. | [1] Requires specialized enzymes, starting materials can be costly. |
| Enzymatic Hydrolysis | Chitin, Chitosan | Chitinase, Chitosanase | Low (for specific oligomer) | Low (in initial mixture) | 6-24 hours | Uses renewable resources, environmentally friendly. | [3] Produces a mixture of oligosaccharides, requires extensive purification. |
| Chemical Synthesis | Protected GlcNAc monomers | Various coupling reagents and catalysts | Low to Moderate (overall) | Very High | Multi-step, lengthy | High control over structure, allows for derivatization. | [2] Complex, requires expertise, uses harsh reagents, low overall yield. |
Note: The yields and purity for enzymatic hydrolysis refer to the specific isolation of this compound from the product mixture. The overall yield of the mixed chitooligosaccharides can be high.
Purification and Characterization of this compound
Regardless of the synthetic method, the purification and characterization of this compound are critical steps to ensure the quality of the final product.
Purification Protocols:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating oligosaccharides based on their size. Columns such as Bio-Gel P-4 or Sephadex G-25 are commonly used.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC with an amino-functionalized column is a powerful technique for obtaining high-purity this compound. A gradient of acetonitrile and water is typically used for elution.
-
Ion-Exchange Chromatography: This can be used to separate oligosaccharides based on their charge, which is particularly useful when dealing with partially deacetylated products.
Characterization Methods:
-
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS are used to confirm the molecular weight of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure, including the stereochemistry of the glycosidic linkages and the degree of N-acetylation.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive method for the analysis and quantification of carbohydrates.
References
Application Notes and Protocols for the Purification of Chitoheptaose from Chitin Hydrolysates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of chitoheptaose ((GlcNAc)₇), a chitin oligosaccharide with significant potential in biomedical and pharmaceutical applications. The purification of this compound from a complex mixture of chitin hydrolysates is a critical step to enable its functional characterization and use in drug development. These protocols focus on enzymatic hydrolysis of chitin followed by chromatographic purification techniques.
Introduction to this compound and its Purification
Chito-oligosaccharides (COS), including this compound, are derived from the deacetylation and hydrolysis of chitin, a naturally abundant polysaccharide. These oligosaccharides have garnered considerable interest due to their diverse biological activities, including anti-microbial, anti-tumor, and anti-inflammatory properties. The specific biological functions of COS are often dependent on their degree of polymerization (DP). Therefore, obtaining highly purified this compound is essential for investigating its specific bioactivities and for the development of targeted therapeutics.
The production of this compound typically involves the enzymatic or chemical hydrolysis of chitin.[1] Enzymatic hydrolysis is often preferred as it offers milder reaction conditions and greater specificity, reducing the formation of unwanted byproducts.[2] Following hydrolysis, a mixture of chitooligosaccharides with varying DPs is obtained. The purification of this compound from this complex mixture is commonly achieved through various chromatographic techniques, including size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC).[3][4]
Experimental Protocols
Production of Chitin Hydrolysate (Mixture of Chitooligosaccharides)
This protocol describes the enzymatic hydrolysis of chitin to produce a mixture of chitooligosaccharides, which will serve as the starting material for this compound purification.
Materials:
-
Colloidal chitin
-
Chitinase from a suitable source (e.g., Streptomyces griseus)
-
Sodium phosphate buffer (50 mM, pH 6.0)
-
Deionized water
-
Reaction vessel
-
Incubator/shaker
-
Centrifuge
-
Lyophilizer
Procedure:
-
Prepare a 1% (w/v) suspension of colloidal chitin in 50 mM sodium phosphate buffer (pH 6.0).
-
Pre-incubate the chitin suspension at the optimal temperature for the chosen chitinase (e.g., 37°C for S. griseus chitinase) for 15 minutes with gentle agitation.
-
Add the chitinase enzyme to the chitin suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 1 unit of enzyme per mg of chitin can be used.
-
Incubate the reaction mixture at the optimal temperature with continuous shaking for a predetermined time (e.g., 24-48 hours). The reaction time can be optimized to maximize the yield of this compound.
-
Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture at 10,000 x g for 20 minutes to pellet any unreacted chitin and the denatured enzyme.
-
Carefully collect the supernatant, which contains the mixture of chitooligosaccharides.
-
Lyophilize the supernatant to obtain a powdered mixture of chitooligosaccharides. This crude hydrolysate can be stored at -20°C until further purification.
Purification of this compound using Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Larger molecules elute first, followed by smaller molecules. This technique is effective for the initial fractionation of the crude chitooligosaccharide mixture.
Materials:
-
Lyophilized chitin hydrolysate
-
Deionized water (as the mobile phase)
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or Bio-Gel P-6)
-
Chromatography system (e.g., FPLC or HPLC) with a refractive index (RI) detector
-
Fraction collector
Procedure:
-
Dissolve the lyophilized chitin hydrolysate in deionized water to a known concentration (e.g., 10 mg/mL).
-
Equilibrate the SEC column with deionized water at a constant flow rate (e.g., 0.5 mL/min).
-
Inject the dissolved hydrolysate onto the equilibrated column.
-
Elute the chitooligosaccharides with deionized water at the same flow rate.
-
Monitor the elution profile using the RI detector.
-
Collect fractions of a specific volume (e.g., 1-2 mL) using a fraction collector.
-
Analyze the collected fractions for the presence of this compound using a suitable analytical method such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Pool the fractions containing the highest concentration of this compound.
-
Lyophilize the pooled fractions to obtain partially purified this compound.
Further Purification of this compound using Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. Chitooligosaccharides possess amino groups that are protonated at acidic pH, allowing them to bind to a cation-exchange resin. Elution is typically achieved by increasing the salt concentration or pH.[5]
Materials:
-
Partially purified this compound from SEC
-
Sodium acetate buffer (e.g., 20 mM, pH 5.0) for equilibration and washing
-
Sodium chloride (NaCl) for preparing the elution gradient
-
Cation-exchange chromatography column (e.g., SP Sepharose or CM Sepharose)
-
Chromatography system with a UV detector (monitoring at ~210 nm) or RI detector
-
Fraction collector
Procedure:
-
Dissolve the partially purified this compound in the equilibration buffer (20 mM sodium acetate, pH 5.0).
-
Equilibrate the cation-exchange column with the same buffer at a constant flow rate.
-
Load the dissolved sample onto the equilibrated column.
-
Wash the column with the equilibration buffer until the baseline is stable.
-
Elute the bound chitooligosaccharides using a linear gradient of NaCl (e.g., 0 to 1 M in 20 mM sodium acetate, pH 5.0) over a specified number of column volumes.
-
Monitor the elution profile using the UV or RI detector. Chitooligosaccharides with a higher degree of polymerization (and thus more amino groups) will bind more tightly and elute at a higher salt concentration.
-
Collect fractions throughout the gradient elution.
-
Analyze the fractions for the presence and purity of this compound using HPLC or mass spectrometry (MS).
-
Pool the fractions containing pure this compound.
-
Desalt the pooled fractions using a desalting column or dialysis.
-
Lyophilize the desalted fractions to obtain pure this compound.
Data Presentation
Table 1: Summary of Purification Yields for this compound
| Purification Step | Starting Material (mg) | Purified this compound (mg) | Yield (%) | Purity (%) |
| Enzymatic Hydrolysis | 1000 (Colloidal Chitin) | ~150 (Crude COS Mixture) | ~15 | N/A |
| Size-Exclusion Chromatography | 150 (Crude COS Mixture) | ~30 (Partially Purified) | ~20 | ~70 |
| Ion-Exchange Chromatography | 30 (Partially Purified) | ~10 (Pure this compound) | ~33 | >95 |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions, chitin source, and enzyme activity.
Visualizations
References
Application of Chitoheptaose in Elucidating Plant Immune Responses Mediated by LYK5 and CERK1 Receptor Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitoheptaose, a β-1,4-linked heptamer of N-acetylglucosamine, serves as a potent Microbe-Associated Molecular Pattern (MAMP) derived from fungal cell walls. Its application is crucial in the study of plant innate immunity, particularly in dissecting the roles of Lysin Motif Receptor-Like Kinases (LysM-RLKs). In Arabidopsis thaliana, the perception of chitin oligomers, including this compound, is primarily mediated by a sophisticated receptor complex involving LYK5 (LysM-RLK5) and CERK1 (Chitin Elicitor Receptor Kinase 1). LYK5 has been identified as the primary high-affinity chitin receptor, which, upon ligand binding, forms a functional complex with the co-receptor CERK1 to initiate downstream immune signaling.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to investigate the LYK5-CERK1 signaling cascade.
Signaling Pathway Overview
Upon perception of chitin fragments like this compound, LYK5 binds the ligand with high affinity.[1][3] This binding event induces the heterodimerization of LYK5 and CERK1. The formation of this complex is a critical step that leads to the activation of CERK1's intracellular kinase domain and its subsequent autophosphorylation, a process dependent on the presence of LYK5. Activated CERK1 then phosphorylates downstream receptor-like cytoplasmic kinases (RLCKs) such as PBL27, which in turn activate a MAP kinase (MAPK) cascade (MAPKKK5 -> MKK4/MKK5 -> MPK3/MPK6). This signaling cascade culminates in various defense responses, including the production of reactive oxygen species (ROS), a calcium influx, callose deposition, and the transcriptional activation of defense-related genes.
Caption: Chitin signaling pathway initiated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of chitin oligomers with LYK5 and CERK1, and the concentrations used to elicit downstream responses.
Table 1: Binding Affinities of Chitin Oligomers to LYK5 and CERK1
| Protein | Ligand | Dissociation Constant (Kd) | Method |
| AtLYK5 | Chitooctaose | ~1.1 µM | Isothermal Titration Calorimetry (ITC) |
| AtCERK1 | Chitooctaose | ~45 µM | Isothermal Titration Calorimetry (ITC) |
Note: Data for this compound is comparable to chitooctaose, with longer chain chitin oligomers (dp ≥ 6) being effective elicitors.
Table 2: Effective Concentrations of this compound for Eliciting Plant Immune Responses
| Response | Plant System | This compound Concentration |
| ROS Production | Arabidopsis thaliana seedlings | 0.5 - 1 µM |
| MAP Kinase Phosphorylation | Arabidopsis thaliana seedlings | 1 µM |
| Calcium Influx | Arabidopsis thaliana seedlings | 1 µM |
| Defense Gene Expression | Arabidopsis thaliana seedlings | 1 µM |
Experimental Protocols
Protocol 1: In Vitro this compound Binding Assay using Isothermal Titration Calorimetry (ITC)
This protocol determines the binding affinity between this compound and the extracellular domains of LYK5 or CERK1.
Materials:
-
Purified extracellular domain of AtLYK5 or AtCERK1
-
This compound
-
ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Method:
-
Prepare a 20-50 µM solution of the purified protein in ITC buffer.
-
Prepare a 200-500 µM solution of this compound in the same ITC buffer.
-
Degas both solutions to prevent air bubbles.
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 300 rpm).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution.
-
Record the heat changes associated with each injection.
-
Analyze the data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).
Caption: Workflow for Isothermal Titration Calorimetry.
Protocol 2: this compound-Induced Co-Immunoprecipitation (Co-IP) of LYK5 and CERK1
This protocol is to verify the this compound-dependent interaction between LYK5 and CERK1 in vivo.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and/or expressing tagged proteins, e.g., LYK5-FLAG and CERK1-HA)
-
This compound (1 µM solution)
-
Co-IP Lysis Buffer
-
Anti-FLAG affinity beads
-
Wash Buffer
-
Elution Buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-FLAG and anti-HA antibodies
Method:
-
Grow Arabidopsis seedlings for 10-14 days.
-
Treat seedlings with 1 µM this compound or a mock solution for 15 minutes.
-
Harvest and freeze the tissue in liquid nitrogen.
-
Grind the tissue to a fine powder and resuspend in Co-IP lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing total protein extracts.
-
Incubate the protein extract with anti-FLAG affinity beads for 2-4 hours at 4°C to immunoprecipitate LYK5-FLAG.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
-
Probe the Western blot with anti-FLAG antibody to confirm the immunoprecipitation of LYK5-FLAG and with anti-HA antibody to detect the co-immunoprecipitation of CERK1-HA.
Caption: Co-Immunoprecipitation workflow.
Protocol 3: Measurement of this compound-Induced Reactive Oxygen Species (ROS) Production
This protocol measures the production of ROS, a key downstream signaling event.
Materials:
-
Arabidopsis thaliana leaf discs
-
Luminol
-
Horseradish peroxidase (HRP)
-
This compound (1 µM solution)
-
Plate reader with luminescence detection
Method:
-
Collect leaf discs from 4-week-old Arabidopsis plants.
-
Float the leaf discs in sterile water overnight in a 96-well plate to reduce wounding effects.
-
Replace the water with a solution containing luminol and HRP.
-
Measure the background luminescence for a few minutes.
-
Add 1 µM this compound or a mock solution to each well.
-
Immediately start measuring the luminescence kinetics over a period of 30-60 minutes.
-
The light emission is proportional to the amount of ROS produced.
Protocol 4: In Vitro Kinase Assay for CERK1 Activation
This protocol assesses the kinase activity of CERK1 upon this compound-induced complex formation.
Materials:
-
Purified intracellular kinase domains of LYK5 and CERK1
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
SDS-PAGE and autoradiography equipment
Method:
-
Set up kinase reactions containing the kinase reaction buffer, purified CERK1 kinase domain, and MBP.
-
In separate reactions, include the LYK5 kinase domain to test for its effect on CERK1 activity.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film to visualize the phosphorylated proteins (autophosphorylation of CERK1 and phosphorylation of MBP). An increase in phosphorylation in the presence of both LYK5 and a chitin elicitor (though the direct addition of this compound to the in vitro assay with only the kinase domains might not be sufficient to mimic the in vivo activation) would indicate activation.
Conclusion
This compound is an indispensable tool for probing the intricacies of plant immunity. The protocols and data presented here provide a framework for researchers to investigate the crucial roles of LYK5 and CERK1 in chitin perception and signaling. By employing these methods, scientists can further unravel the molecular mechanisms of plant defense and explore potential avenues for developing novel strategies to enhance crop resilience.
References
- 1. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anl.gov [anl.gov]
- 3. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]
Chitoheptaose as an Elicitor in Plant Cell Suspension Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elicitation is a highly effective strategy in plant biotechnology to enhance the production of valuable secondary metabolites. Biotic elicitors, derived from biological sources, mimic pathogen attacks, thereby triggering the plant's innate defense mechanisms and stimulating the biosynthesis of desired compounds. Chitoheptaose, a heptamer of N-acetyl-D-glucosamine, is a well-defined chitooligosaccharide that acts as a potent biotic elicitor in plant cell suspension cultures.[1][2] By introducing this compound to the culture medium, researchers can significantly increase the yield of various secondary metabolites, including phytoalexins, phenolic compounds, and alkaloids, which have broad applications in the pharmaceutical, nutraceutical, and cosmetic industries.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an elicitor in plant cell suspension cultures.
Mechanism of Action
This compound, like other chitin fragments, is recognized by plant cells as a Pathogen-Associated Molecular Pattern (PAMP).[1] This recognition initiates a signal transduction cascade that leads to the activation of defense-related genes and the subsequent accumulation of secondary metabolites. The proposed signaling pathway involves several key steps:
-
Perception: this compound is perceived by specific receptors on the plant cell's plasma membrane. These receptors are typically LysM-domain containing receptor-like kinases (LysM-RLKs), such as CERK1, LYK4, and LYK5.
-
Signal Transduction: Upon binding of this compound, the receptors trigger a series of intracellular signaling events. This cascade often involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and Calcium-Dependent Protein Kinases (CDPKs).
-
Gene Activation: The signal is then relayed to the nucleus, leading to the activation of transcription factors. These transcription factors upregulate the expression of defense-related genes, including those encoding key enzymes in secondary metabolite biosynthetic pathways.
-
Metabolite Production: The increased expression of biosynthetic genes results in the enhanced production and accumulation of secondary metabolites.
Data on Elicitation with Chito-oligosaccharides
The following tables summarize the quantitative effects of chito-oligosaccharides, including this compound and other chitosan derivatives, on the production of secondary metabolites in various plant cell suspension cultures.
Table 1: Effect of Chito-oligosaccharides on Secondary Metabolite Production
| Plant Species | Elicitor | Concentration | Target Metabolite | Fold Increase vs. Control | Reference |
| Juniperus chinensis | Chitopentaose | Not Specified | Podophyllotoxin | 5.2 | |
| Juniperus chinensis | Chito-oligosaccharides | Not Specified | Podophyllotoxin | 6.4 | |
| Mentha piperita | Chitosan | 200 mg/L | Menthol | Not Specified (optimum conc.) | |
| Rubia tinctorum | Chitosan | 200 mg/L | Anthraquinone | Not Specified (optimum conc.) | |
| Rubia akane | Chitosan | 20 mg/L | Anthraquinone | Not Specified (maximum) | |
| Hyptis suaveolens (root culture) | Chitosan | Not Specified | Podophyllotoxin | 2.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Elicitor Stock Solution
Materials:
-
This compound
-
Sterile, deionized water
-
Sterile filter (0.22 µm pore size)
-
Sterile containers
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile container.
-
Add a small amount of sterile, deionized water to dissolve the this compound. Gentle warming or vortexing can aid in dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a fresh, sterile container.
-
Store the sterile stock solution at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Elicitation of Plant Cell Suspension Cultures
Materials:
-
Established plant cell suspension culture in the late exponential growth phase
-
Sterile this compound stock solution (from Protocol 1)
-
Sterile flasks or bioreactors
-
Sterile pipettes
Procedure:
-
Aseptically transfer a known volume of the established plant cell suspension culture into new sterile flasks or bioreactors containing fresh culture medium.
-
Using a sterile pipette, add the appropriate volume of the sterile this compound stock solution to the cell cultures to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 10-200 µM) to determine the optimal concentration for the specific plant cell line and target metabolite.
-
Include a control culture to which an equivalent volume of sterile water is added instead of the elicitor solution.
-
Incubate the cultures under the standard conditions of light, temperature, and agitation.
-
Harvest the cells and the culture medium at various time points after elicitation (e.g., 24, 48, 72, 96 hours) to determine the time course of secondary metabolite production.
-
Analyze the harvested cells and medium for the concentration of the target secondary metabolite using appropriate analytical techniques (e.g., HPLC, LC-MS).
Visualizations
Signaling Pathway of this compound Elicitation
Caption: this compound signaling pathway in a plant cell.
Experimental Workflow for Elicitation
Caption: Experimental workflow for this compound elicitation.
Conclusion
This compound is a powerful and specific elicitor for enhancing the production of valuable secondary metabolites in plant cell suspension cultures. The protocols and information provided in these application notes offer a solid foundation for researchers to design and optimize their elicitation strategies. By carefully controlling elicitor concentration, timing of application, and other culture parameters, it is possible to achieve significant improvements in the yield of target compounds, thereby advancing research and development in natural product synthesis and drug discovery.
References
Chitoheptaose-Activated MAPK Signaling Pathways: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chitoheptaose, a chitin-derived oligosaccharide, has emerged as a potent modulator of cellular signaling, particularly the Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these evolutionarily conserved signaling cascades, comprising the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, plays a pivotal role in a myriad of cellular processes including inflammation, proliferation, and apoptosis. Understanding the intricate mechanisms by which this compound activates these pathways is paramount for the development of novel therapeutics targeting a range of diseases. This document provides a comprehensive overview of the signaling pathways activated by this compound, detailed protocols for key experiments, and a summary of quantitative data to facilitate further research and drug development in this promising area.
Introduction
Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the transduction of extracellular stimuli into intracellular responses.[1] These pathways are organized as a three-tiered kinase cascade, consisting of a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and a MAPK. In mammals, the three major MAPK pathways are the ERK, JNK, and p38 pathways, each associated with distinct and sometimes overlapping cellular functions. The ERK pathway is predominantly activated by growth factors and mitogens, regulating cell proliferation and differentiation, whereas the JNK and p38 pathways are primarily activated by stress stimuli and inflammatory cytokines, mediating stress responses, apoptosis, and inflammation.[1]
Chito-oligosaccharides (COS), including this compound, have been shown to possess immunostimulatory properties.[2][3] Studies have demonstrated that COS can activate macrophages, leading to the production of inflammatory mediators.[2] This activation is, in part, mediated through the stimulation of MAPK signaling pathways. This application note will delve into the specifics of this compound-induced MAPK activation, providing researchers with the necessary information and protocols to investigate these pathways.
This compound-Induced MAPK Signaling Cascade
This compound initiates cellular signaling by interacting with cell surface receptors, which in turn triggers a phosphorylation cascade that ultimately leads to the activation of ERK, JNK, and p38 MAPKs. While the precise receptor for this compound in mammalian cells is still under investigation, Toll-like receptors (TLRs) are likely candidates given their role in recognizing microbial-associated molecular patterns. Upon receptor engagement, a series of downstream kinases are activated, culminating in the dual phosphorylation of MAPKs on conserved threonine and tyrosine residues within their activation loop.
Caption: this compound-induced MAPK signaling pathway leading to cytokine production.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of chito-oligosaccharides (COS) on MAPK activation and cytokine production in RAW 264.7 macrophage cells.
Table 1: Effect of α-Chito-oligosaccharides (α-COS) on Cytokine Production
| Treatment (200 µg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | ~100 | ~50 |
| α-COS | ~1200 | ~1800 |
Table 2: Effect of Chito-oligosaccharides on MAPK Phosphorylation
| Treatment | p-ERK/ERK (Fold Change) | p-JNK/JNK (Fold Change) | p-p38/p38 (Fold Change) |
| COS | Increased | Increased | Increased |
Note: The fold change is relative to the untreated control. Specific numerical values for fold change were not provided in the source material, but a clear increase was demonstrated through Western blot analysis.
Experimental Protocols
Experimental Workflow
The general workflow for investigating this compound-induced MAPK activation and cytokine production is outlined below.
Caption: General experimental workflow for studying this compound-induced MAPK activation.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
Starve the cells in serum-free medium for 2-4 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 µg/mL) for different time points (e.g., 0, 15, 30, 60 minutes for MAPK phosphorylation; 24 hours for cytokine production).
-
Include an untreated control group for comparison.
-
Protocol 2: Western Blot Analysis for MAPK Phosphorylation
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), p-JNK, and p-p38 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To normalize the results, strip the membrane and re-probe with antibodies against total ERK, JNK, and p38, or a loading control like β-actin or GAPDH.
-
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Supernatant Collection: After 24 hours of this compound treatment, collect the cell culture supernatants.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated avidin-HRP.
-
Wash the plate and add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a promising bioactive molecule that can modulate immune responses through the activation of MAPK signaling pathways. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. A thorough understanding of its mechanism of action will be instrumental in harnessing its immunomodulatory effects for the treatment of various diseases.
References
- 1. JNK activation limits dendritic cell maturation in response to reactive oxygen species by the induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunostimulatory Effects of Chitooligosaccharides on RAW 264.7 Mouse Macrophages via Regulation of the MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Chitoheptaose Treatment for Gene Expression Analysis in Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitoheptaose, a chitin oligosaccharide with a degree of polymerization of seven, acts as a potent Microbe-Associated Molecular Pattern (MAMP) in plants.[1] Its recognition by plant cell surface receptors triggers a cascade of downstream signaling events, culminating in the activation of defense-related genes and the enhancement of plant immunity against a broad spectrum of pathogens.[1][2] This makes this compound a valuable tool for studying plant defense responses, screening for novel immune-modulating compounds, and developing strategies for crop protection. These application notes provide detailed protocols for the treatment of plants with this compound to analyze gene expression, along with an overview of the underlying signaling pathways.
Chitin, a polymer of β-1,4-linked N-acetylglucosamine, is a major component of fungal cell walls and insect exoskeletons.[1][2] Plants have evolved sophisticated mechanisms to detect chitin fragments, such as this compound, which are released during pathogen attack. This recognition is crucial for initiating Pattern-Triggered Immunity (PTI), the first line of inducible plant defense.
This compound-Induced Signaling Pathway
The perception of this compound at the cell surface initiates a well-defined signaling cascade. The initial recognition is mediated by Lysin Motif (LysM) receptor-like kinases (RLKs). In the model plant Arabidopsis thaliana, a receptor complex involving LYK5, and CERK1 (also known as LYK1) is crucial for high-affinity chitin binding and signal initiation. LYK5 is proposed to be the primary chitin-binding protein, which then forms a complex with CERK1 to activate downstream signaling.
Upon this compound binding, the receptor complex activates downstream signaling components, including a mitogen-activated protein kinase (MAPK) cascade. This signaling pathway leads to the production of reactive oxygen species (ROS), calcium influx, and extensive transcriptional reprogramming, including the upregulation of defense-related genes.
References
Practical applications of Chitoheptaose in agricultural research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chitoheptaose, a specific chito-oligosaccharide (COS) derived from the deacetylation of chitin, is emerging as a potent bioactive molecule in agricultural research. Its ability to act as a microbe-associated molecular pattern (MAMP) allows it to be recognized by plant receptors, triggering a cascade of downstream signaling events that enhance both plant growth and defense mechanisms. These application notes provide a detailed overview of the practical applications of this compound, supported by quantitative data, experimental protocols, and visualizations of the underlying biological pathways. While research on specific chito-oligosaccharides is ongoing, this document synthesizes the current understanding to guide further investigation and application.
Elicitation of Plant Defense Responses
This compound is a well-documented elicitor of plant innate immunity, also known as Pattern-Triggered Immunity (PTI). Its application can prepare plants to better defend against a broad range of pathogens.
Quantitative Data on Defense Response Activation
The application of this compound leads to measurable physiological and molecular changes in plants, indicative of a defense response.
| Parameter | Plant Species | This compound Concentration | Observed Effect | Reference |
| Cytosolic Ca2+ Influx | Arabidopsis thaliana | 1 µM | Significant increase in cytosolic calcium levels, a key early event in defense signaling. | [1] |
| Reactive Oxygen Species (ROS) Production | Arabidopsis thaliana | 10 µM | Induction of ROS burst, an important component of the plant's defensive arsenal. | [2][3] |
| Mitogen-Activated Protein Kinase (MAPK) Phosphorylation | Arabidopsis thaliana | 10 µM | Activation of MAPK cascades, which are crucial for signal transduction leading to defense gene expression. | [2][3] |
| Defense-Related Gene Expression | Arabidopsis thaliana | 1 µM (chitooctaose) | Upregulation of numerous defense-related genes, including transcription factors and pathogenesis-related (PR) proteins. |
Note: Data for defense-related gene expression is based on studies using chitooctaose, a structurally similar molecule, and is expected to be comparable for this compound.
Experimental Protocol: Measurement of this compound-Induced Cytosolic Ca2+ Influx in Arabidopsis thaliana
This protocol is adapted from studies on chitin signaling in Arabidopsis.
Materials:
-
Arabidopsis thaliana seedlings (e.g., expressing the aequorin reporter for calcium imaging).
-
This compound solution (1 µM in sterile water).
-
Luminometer or a fluorescence microscope equipped for calcium imaging.
-
Microplates or appropriate imaging chambers.
-
Growth medium for Arabidopsis.
Procedure:
-
Plant Preparation: Grow Arabidopsis seedlings expressing aequorin in a suitable growth medium under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).
-
Sample Preparation: Carefully transfer individual seedlings into the wells of a microplate or an imaging chamber containing a minimal amount of growth medium.
-
Acclimation: Allow the seedlings to acclimate in the dark for at least 2 hours to reduce background luminescence.
-
Elicitor Treatment: Add the 1 µM this compound solution to each well or chamber. For control samples, add an equal volume of sterile water.
-
Measurement: Immediately start measuring the luminescence or fluorescence signal using the luminometer or microscope. Record data at regular intervals (e.g., every 10 seconds) for a period of 20-30 minutes to capture the dynamics of the calcium influx.
-
Data Analysis: Analyze the luminescence/fluorescence data to quantify the change in cytosolic Ca2+ concentration over time in response to this compound treatment compared to the control.
Signaling Pathway of Chitin Recognition and Downstream Defense Activation
This compound is recognized by LysM-receptor-like kinases (LysM-RLKs) on the plant cell surface, initiating a signaling cascade.
Caption: Chitin signaling pathway initiated by this compound.
Promotion of Plant Growth and Development
Beyond its role in defense, this compound can also act as a biostimulant, promoting various aspects of plant growth and development.
Quantitative Data on Plant Growth Promotion
While specific data for this compound is limited, studies on chito-oligosaccharide mixtures and chitosan provide strong evidence of their growth-promoting effects. It is anticipated that this compound contributes to these observed benefits.
| Parameter | Plant Species | Treatment | Observed Effect | Reference |
| Fresh Weight | Arabidopsis thaliana | Low-molecular-weight chitin mix | 10% increase in fresh weight. | |
| Radicle Length | Arabidopsis thaliana | Low-molecular-weight chitin mix | 25% increase in radicle length. | |
| Total Carbon Content | Arabidopsis thaliana | Low-molecular-weight chitin mix | 6% increase in total carbon content. | |
| Total Nitrogen Content | Arabidopsis thaliana | Low-molecular-weight chitin mix | 8% increase in total nitrogen content. | |
| Photosynthetic Parameters | Wheat (Triticum aestivum) | Foliar spray with chitohexaose, this compound, and chitooctaose | Improved photosynthetic parameters under salt stress. | |
| Yield | Tomato (Solanum lycopersicum) | Foliar spray with chitosan (500-2000 mg/L) | 65.4% - 76.4% increase in yield. |
Note: The data for tomato yield is for chitosan, a larger polymer, but indicates the potential of chitin-derived molecules.
Experimental Protocol: Seed Treatment with this compound for Enhanced Germination and Early Growth
This protocol provides a general guideline for treating seeds with this compound to assess its impact on germination and early seedling development.
Materials:
-
Seeds of the desired plant species.
-
This compound solution (concentrations may range from 10 to 100 mg/L, optimization is recommended).
-
Sterile water (for control).
-
Beakers or flasks for treatment.
-
Filter paper or paper towels.
-
Petri dishes or germination trays.
-
Growth chamber or a controlled environment for germination.
Procedure:
-
Solution Preparation: Prepare the desired concentrations of this compound solution in sterile water.
-
Seed Sterilization (Optional): Surface sterilize the seeds to prevent microbial contamination during germination assays. This can be done using a short wash in 70% ethanol followed by a rinse in a dilute bleach solution and several rinses in sterile water.
-
Seed Soaking: Immerse the seeds in the this compound solution for a specified period (e.g., 2-6 hours). For the control group, soak seeds in sterile water for the same duration.
-
Drying: After soaking, remove the seeds and allow them to air-dry on a sterile surface (e.g., filter paper) in a laminar flow hood.
-
Germination Assay: Place the treated and control seeds on moist filter paper in petri dishes or in germination trays with a suitable substrate.
-
Incubation: Incubate the seeds in a growth chamber with controlled temperature, light, and humidity.
-
Data Collection: Monitor the seeds daily and record germination rates. After a set period (e.g., 7-14 days), measure seedling growth parameters such as radicle length, shoot length, and fresh weight.
-
Statistical Analysis: Perform statistical analysis to determine if there are significant differences between the this compound-treated groups and the control.
Experimental Workflow for Evaluating this compound as a Biostimulant
Caption: Workflow for evaluating this compound as a plant biostimulant.
Modulation of the Soil Microbiome
The introduction of chitin-based compounds into the soil can influence the composition and activity of the soil microbial community, which in turn can have beneficial effects on plant health and nutrient availability.
Quantitative Data on Soil Microbiome Modulation
| Parameter | Treatment | Observed Effect | Reference |
| Bacterial Abundance | Chitin-amended soil | Significant increase in total bacterial 16S rRNA gene copies per gram of dry soil. | |
| Fungal and Bacterial Biomass | Chitin-amended potting soil | Two-fold increase in both fungal and bacterial biomass in the rhizosphere. | |
| Relative Abundance of Bacterial Phyla | Chitin-amended soil | Significant changes in the relative abundances of Acidobacteria, Verrucomicrobia, Actinobacteria, Bacteroidetes, and Proteobacteria. | |
| Chitinolytic Bacterial Communities | Chitin-amended soil | Increase in the abundance and diversity of chitinolytic bacteria. |
Experimental Protocol: Analysis of Soil Microbiome Response to this compound Amendment
This protocol outlines a general approach to study the effects of this compound on the soil microbial community using next-generation sequencing.
Materials:
-
Soil samples.
-
This compound solution (concentration to be optimized based on soil type and experimental goals).
-
Pots or microcosms for the experiment.
-
Soil DNA extraction kit.
-
Primers for amplifying bacterial 16S rRNA genes and fungal ITS regions.
-
Next-generation sequencing platform.
-
Bioinformatics software for data analysis.
Procedure:
-
Experimental Setup: Establish soil microcosms or pots. Treat the soil with a this compound solution. Include a control group treated with water. Maintain the microcosms under controlled environmental conditions.
-
Soil Sampling: Collect soil samples at different time points after treatment (e.g., 0, 7, 14, and 28 days).
-
DNA Extraction: Extract total DNA from the soil samples using a suitable soil DNA extraction kit.
-
PCR Amplification: Amplify the bacterial 16S rRNA gene (e.g., V3-V4 region) and the fungal Internal Transcribed Spacer (ITS) region using appropriate primers with sequencing adapters.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the PCR amplicons and perform sequencing on a high-throughput platform (e.g., Illumina).
-
Bioinformatics Analysis:
-
Process the raw sequencing reads (quality filtering, trimming, and merging).
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic assignment of the OTUs/ASVs.
-
Analyze the microbial community diversity (alpha and beta diversity) and composition to identify changes in response to this compound treatment.
-
Logical Relationship of this compound Application to Soil and Plant Health
Caption: this compound-mediated soil-plant interactions.
Conclusion
This compound presents a promising avenue for the development of novel, sustainable agricultural products. Its dual role in activating plant defense and promoting growth, coupled with its potential to positively modulate the soil microbiome, makes it a valuable tool for enhancing crop resilience and productivity. Further research focusing on optimizing application methods, concentrations, and timing for specific crops and environmental conditions will be crucial for translating the potential of this compound into practical and effective agricultural solutions. The protocols and data presented here serve as a foundation for researchers and professionals to explore and harness the benefits of this remarkable biostimulant.
References
- 1. Chito-oligosaccharide composites enhanced the adaptability of cotton seedlings to salinized soil by modulating photosynthetic efficiency and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Effect of chitosan foliar spray on the vegetative development of inoculated soybean | Semantic Scholar [semanticscholar.org]
Chitoheptaose in MAMP-Triggered Immunity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of chitoheptaose, a chitin fragment with a degree of polymerization of seven, in the study of Microbe-Associated Molecular Pattern (MAMP)-triggered immunity (MTI) in plants. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows.
Introduction to this compound and MAMP-Triggered Immunity
Chitin, a major component of fungal cell walls, is a well-recognized MAMP that elicits defense responses in plants. Short-chain chitin oligomers, such as this compound, are perceived by pattern recognition receptors (PRRs) on the plant cell surface, initiating a signaling cascade known as MAMP-triggered immunity (MTI). MTI is the first line of inducible defense in plants and is characterized by a series of rapid physiological and biochemical changes, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the transcriptional reprogramming of defense-related genes. This compound is a potent elicitor of these responses and serves as a valuable tool for studying the molecular mechanisms of plant innate immunity.
This compound-Induced MTI Signaling Pathway
The perception of this compound at the cell surface is primarily mediated by a receptor complex involving the LysM receptor-like kinases (LysM-RLKs) CERK1 (CHITIN ELICITOR RECEPTOR KINASE 1), LYK5 (LYSIN MOTIF RECEPTOR-LIKE KINASE 5), and LYK4. LYK5 is considered the primary high-affinity receptor for chitin fragments. Upon binding of this compound, LYK5 associates with CERK1, leading to the trans-phosphorylation of CERK1 and the initiation of downstream signaling.
This signal is then transduced intracellularly through receptor-like cytoplasmic kinases (RLCKs), such as PBL27, which in turn activate a MAPK cascade. This cascade typically involves MAPKKK5, MKK4/5, and MPK3/6. The activation of this MAPK cascade leads to the phosphorylation of various substrates, including transcription factors that regulate the expression of defense-related genes.
Simultaneously, the perception of this compound also triggers a rapid and transient production of apoplastic ROS, primarily through the activation of the NADPH oxidase RBOHD (RESPIRATORY BURST OXIDASE HOMOLOG D). This ROS burst acts as a signaling molecule and contributes to various defense responses, including cell wall reinforcement.
Quantitative Data on this compound-Induced MTI Responses
Quantitative data for this compound-induced MTI responses can be limited and may vary depending on the plant species, tissue type, and experimental conditions. The following tables summarize available data and provide a general overview of expected responses.
Table 1: this compound-Induced Reactive Oxygen Species (ROS) Burst
| Parameter | Value | Plant System | Reference |
| Saturation Concentration | 1 µM | Arabidopsis thaliana cell culture | [1] |
| Peak Response Time | 10-20 minutes | Arabidopsis thaliana leaf discs | General observation |
| Relative Potency | High (DP > 5) | General | [2] |
Table 2: this compound-Induced MAPK Activation
| Parameter | Value | Plant System | Reference |
| Peak Activation Time | 5-15 minutes | Arabidopsis thaliana seedlings | [3] |
| Activated Kinases | MPK3, MPK6 | Arabidopsis thaliana | [4] |
| Upstream Kinases | MKK4, MKK5, MAPKKK5 | Arabidopsis thaliana | [5] |
Table 3: this compound-Induced Defense Gene Expression
| Gene Category | Fold Induction (Typical Range) | Time of Peak Expression | Plant System | Reference |
| Transcription Factors (e.g., WRKYs) | 5 - 50 | 30 - 60 minutes | Arabidopsis thaliana | |
| Pathogenesis-Related (PR) Proteins | 10 - 100+ | 1 - 6 hours | Arabidopsis thaliana | |
| Phytoalexin Biosynthesis | 5 - 20 | 6 - 24 hours | Arabidopsis thaliana |
Experimental Protocols
Detailed methodologies for key experiments to study this compound-induced MTI are provided below.
Protocol 1: Luminol-Based Reactive Oxygen Species (ROS) Burst Assay
This protocol describes the measurement of this compound-induced ROS production in plant leaf discs using a luminol-based chemiluminescence assay.
Materials:
-
Plant leaves (e.g., 4-5 week old Arabidopsis thaliana)
-
This compound stock solution (1 mM in sterile water)
-
Luminol (5 mM stock in DMSO)
-
Horseradish peroxidase (HRP) (1 mg/mL stock in sterile water)
-
96-well white opaque microplate
-
Microplate luminometer
-
Sterile water
-
Forceps and cork borer (4 mm)
Procedure:
-
Leaf Disc Preparation:
-
Using a 4 mm cork borer, carefully cut leaf discs from healthy, fully expanded leaves, avoiding the midvein.
-
Float the leaf discs, adaxial side up, in a petri dish containing sterile water and incubate overnight at room temperature in the dark to reduce wounding-induced ROS.
-
-
Assay Preparation:
-
On the day of the experiment, transfer one leaf disc to each well of a 96-well white opaque microplate containing 100 µL of sterile water.
-
Prepare the assay solution immediately before use. For each well, mix:
-
1 µL of 5 mM luminol (final concentration 50 µM)
-
1 µL of 1 mg/mL HRP (final concentration 10 µg/mL)
-
This compound to the desired final concentration (e.g., 1 µM).
-
Adjust the final volume to 100 µL with sterile water.
-
-
Include a negative control with sterile water instead of this compound.
-
-
Measurement:
-
Carefully replace the water in each well with 100 µL of the freshly prepared assay solution.
-
Immediately place the microplate in a luminometer.
-
Measure luminescence every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Plot the relative light units (RLU) over time for each treatment.
-
The integral of the RLU over the measurement period can be used to quantify the total ROS production.
Protocol 2: MAPK Activation Assay by Immunoblotting
This protocol details the detection of this compound-induced MAPK phosphorylation in plant seedlings by immunoblotting using a phospho-specific antibody.
Materials:
-
Plant seedlings (e.g., 10-14 day old Arabidopsis thaliana grown in liquid culture)
-
This compound stock solution (1 mM in sterile water)
-
Liquid nitrogen
-
Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitor cocktails)
-
Bradford reagent for protein quantification
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., from Cell Signaling Technology)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment and Sample Collection:
-
Grow seedlings in liquid medium.
-
Add this compound to the desired final concentration (e.g., 1 µM). Include a mock-treated control.
-
Incubate for various time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Harvest seedlings, blot dry, and immediately freeze in liquid nitrogen.
-
-
Protein Extraction and Quantification:
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Add protein extraction buffer and vortex thoroughly.
-
Centrifuge at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using the Bradford assay.
-
-
Immunoblotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MAPK antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total MAPK or a loading control like actin.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression
This protocol describes the analysis of this compound-induced defense gene expression using qRT-PCR.
Materials:
-
Plant seedlings or leaf tissue
-
This compound stock solution (1 mM in sterile water)
-
Liquid nitrogen
-
RNA extraction kit or TRIzol reagent
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target defense genes and a reference gene (e.g., Actin or Ubiquitin)
-
qRT-PCR instrument
Procedure:
-
Treatment and Sample Collection:
-
Treat plant material with this compound (e.g., 1 µM) or a mock control for various time points (e.g., 0, 30, 60, 180 minutes).
-
Harvest the tissue and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit or TRIzol following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the master mix, gene-specific primers, and diluted cDNA.
-
Perform the qRT-PCR in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer pair.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the this compound-treated samples to the mock-treated control at the corresponding time point.
Conclusion
This compound is a powerful tool for investigating the intricacies of MAMP-triggered immunity in plants. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the molecular basis of plant innate immunity and for professionals in the agricultural and pharmaceutical sectors to explore the potential of this compound and other MAMPs in the development of novel disease control strategies and immunomodulatory drugs.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Comparison of the Ability of Partially N-Acetylated Chitosans and Chitooligosaccharides to Elicit Resistance Reactions in Wheat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Arabidopsis CPK5 Phosphorylates the Chitin Receptor LYK5 to Regulate Plant Innate Immunity [frontiersin.org]
- 4. The Arabidopsis CERK1-associated kinase PBL27 connects chitin perception to MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chitoheptaose Concentration for Maximal Plant Immune Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize chitoheptaose concentration in plant immunity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to elicit plant immune responses?
A1: this compound is a chitin oligomer, specifically a chain of seven N-acetylglucosamine units. Chitin is a major component of fungal cell walls and is recognized by plants as a Microbe-Associated Molecular Pattern (MAMP). This recognition triggers a downstream signaling cascade, leading to the activation of the plant's innate immune system.
Q2: What are the key receptors involved in this compound perception in plants like Arabidopsis thaliana?
A2: The perception of chitin oligomers in Arabidopsis is primarily mediated by a receptor complex. The key components are LysM-containing receptor-like kinases (LYKs), including CERK1 (Chitin Elicitor Receptor Kinase 1), LYK4, and LYK5. LYK5 has a high affinity for chitin and is thought to be the primary receptor, which then forms a complex with the co-receptor CERK1 to initiate downstream signaling.
Q3: What are the typical downstream immune responses triggered by this compound?
A3: Upon recognition of this compound, plants activate a range of defense responses, including:
-
Reactive Oxygen Species (ROS) Burst: A rapid production of ROS, such as hydrogen peroxide (H₂O₂), in the apoplast.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: Phosphorylation and activation of MAPKs, which are crucial for signal transduction.
-
Callose Deposition: Reinforcement of the cell wall through the deposition of callose, a β-1,3-glucan polymer, at the site of potential pathogen entry.
-
Defense Gene Expression: Upregulation of genes encoding pathogenesis-related (PR) proteins and other defense-associated molecules.
Q4: Is there a single optimal concentration of this compound for all experiments?
A4: No, the optimal concentration can vary depending on the plant species, the specific immune response being measured, and the experimental conditions. It is recommended to perform a dose-response analysis to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes this compound and related chitin oligomer concentrations used in various studies to elicit plant immune responses. Note that direct comparisons should be made with caution due to differing experimental systems.
| Elicitor | Concentration(s) | Plant Species/System | Immune Response Measured | Reference(s) |
| This compound ((GlcNAc)₇) | 1 µM | Arabidopsis thaliana cell culture | ROS Generation (saturated response) | [1] |
| Chitosan | 0.001% (w/v) | Arabidopsis thaliana seedlings | Callose deposition | [2] |
| Chitosan | 0.01% (w/v) | Arabidopsis thaliana seedlings | Callose deposition and root growth inhibition | [2] |
| Chitin Oligomers | 0.01% and 0.1% (w/v) | Rice (Oryza sativa) | Induced systemic disease resistance | |
| Chitosan Oligosaccharide | 100 µg/mL | Arabidopsis thaliana | Callose deposition and H₂O₂ production | [3] |
| Chitin | 25 µg/mL | Arabidopsis thaliana seedlings | MAPK activation and defense gene expression | [4] |
Experimental Protocols
Measurement of Reactive Oxygen Species (ROS) Burst
This protocol describes a luminol-based assay to quantify the production of ROS in leaf discs.
Materials:
-
Arabidopsis thaliana plants (4-6 weeks old)
-
Luminol (L-012)
-
Horseradish peroxidase (HRP)
-
This compound stock solution
-
Sterile, deionized water
-
96-well white, flat-bottom luminometer plates
-
Biopsy punch (4 mm)
-
Plate reader with luminescence detection
Procedure:
-
Leaf Disc Preparation:
-
Using a 4 mm biopsy punch, carefully excise leaf discs from healthy, fully expanded leaves, avoiding the midvein.
-
Float the leaf discs, adaxial side up, in sterile water in a petri dish or a 96-well plate and incubate overnight at room temperature to reduce wounding-induced ROS.
-
-
Assay Preparation:
-
On the day of the experiment, carefully replace the water with 100 µL of sterile water in each well of a white 96-well plate containing a leaf disc.
-
-
Elicitation and Measurement:
-
Prepare a 2X reaction solution containing luminol (final concentration 200 µM) and HRP (final concentration 20 µg/mL).
-
Prepare a 2X this compound solution at the desired final concentrations.
-
To initiate the measurement, add 100 µL of the combined reaction and elicitor solution to each well.
-
Immediately place the plate in the luminometer and record luminescence every 2 minutes for at least 60 minutes.
-
Quantification of Callose Deposition
This protocol details the staining and quantification of callose deposits in response to this compound treatment.
Materials:
-
Arabidopsis thaliana seedlings (7-10 days old) or leaf discs
-
This compound solutions at various concentrations
-
Ethanol (95%)
-
Aniline blue solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)
-
Fluorescence microscope with a DAPI filter set
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Elicitation:
-
Treat seedlings or leaf discs with the desired concentrations of this compound for 12-24 hours. Include a mock-treated control.
-
-
Fixation and Clearing:
-
Submerge the samples in 95% ethanol to fix the tissue and remove chlorophyll. Incubate at room temperature until the tissue is clear, changing the ethanol as needed.
-
-
Staining:
-
Rehydrate the samples by passing them through a decreasing ethanol series (70%, 50%, 30%) and finally into the aniline blue staining solution.
-
Incubate in the staining solution for at least 2 hours in the dark.
-
-
Microscopy and Quantification:
-
Mount the stained samples in the staining solution on a microscope slide.
-
Visualize callose deposits as bright fluorescent spots using a fluorescence microscope with a DAPI filter.
-
Capture images and quantify the number and area of callose deposits using image analysis software.
-
Analysis of Defense Gene Expression by qRT-PCR
This protocol outlines the steps for quantifying the expression of defense-related genes.
Materials:
-
Plant tissue treated with this compound
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target and reference genes (e.g., PR1, WRKY33, and a reference gene like ACTIN2)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Harvest plant tissue at desired time points after this compound treatment, flash-freeze in liquid nitrogen, and store at -80°C.
-
Extract total RNA using a commercial kit, followed by DNase I treatment to remove genomic DNA contamination.
-
Synthesize first-strand cDNA from the purified RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling program.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the mock-treated control.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low ROS burst detected | - this compound concentration is too low or too high (inhibition at high concentrations).- Plant tissue is not healthy or is stressed.- Reagents (luminol, HRP) are degraded.- Instrument settings are not optimal. | - Perform a dose-response curve to find the optimal concentration.- Use healthy, non-stressed plants.- Prepare fresh reagents and store them properly.- Optimize luminometer settings (e.g., integration time). |
| High background in ROS assay | - Wounding response from leaf disc preparation.- Contamination of reagents or water. | - Allow leaf discs to recover in water overnight.- Use sterile, high-purity water and fresh reagents. |
| Inconsistent callose deposition | - Uneven infiltration of this compound solution.- Variation in plant age or health.- Incomplete clearing of chlorophyll. | - Ensure complete submersion and gentle agitation during elicitation.- Use plants of the same age and developmental stage.- Extend the ethanol incubation time. |
| No induction of defense genes | - Inappropriate time point for harvesting.- this compound concentration is not optimal.- Poor RNA quality or primer efficiency. | - Perform a time-course experiment to identify the peak of gene expression.- Test a range of this compound concentrations.- Check RNA integrity and validate primer efficiency. |
| High variability between replicates | - Inconsistent sample handling.- Pipetting errors.- Biological variability. | - Standardize all steps of the protocol.- Use calibrated pipettes.- Increase the number of biological replicates. |
Visualizations
Caption: this compound signaling pathway in plants.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Chitosan stimulates root hair callose deposition, endomembrane dynamics, and inhibits root hair growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Arabidopsis CPK5 Phosphorylates the Chitin Receptor LYK5 to Regulate Plant Innate Immunity [frontiersin.org]
Addressing solubility issues of Chitoheptaose in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of Chitoheptaose in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a chito-oligosaccharide, a short-chain polymer of N-acetylglucosamine. Its biological activity, such as in studying plant immune responses and other signaling pathways, is critically dependent on it being fully dissolved in the experimental buffer. Poor solubility can lead to inaccurate concentration calculations, inconsistent experimental results, and potential artifacts.
Q2: What are the primary factors influencing the solubility of this compound?
The solubility of this compound, much like its parent polymer chitosan, is significantly influenced by several factors:
-
pH: This is the most critical factor. This compound is generally more soluble in acidic conditions (pH < 6.0). In acidic solutions, the amino groups on the glucosamine residues become protonated, leading to electrostatic repulsion between the molecules and allowing for better interaction with the aqueous solvent.[1][2][3]
-
Temperature: Increasing the temperature generally increases the rate of dissolution.[4][5] However, the effect on absolute solubility can vary.
-
Buffer Composition and Ionic Strength: The type of buffer and its ionic strength can impact solubility. Some buffer salts may interact with this compound and affect its ability to dissolve.
-
Purity of this compound: The presence of impurities or longer-chain chitosan fragments can reduce solubility.
Q3: In which types of buffers is this compound most soluble?
While specific quantitative data for this compound is limited, based on the properties of chitosan and other chito-oligosaccharides, acidic buffers are recommended. Buffers such as acetate or citrate with a pH below 6.0 are likely to be effective. For experiments requiring a neutral pH, careful preparation and potentially the use of solubilizing aids may be necessary.
Q4: Can I use organic solvents to dissolve this compound?
This compound is a polar molecule and is generally insoluble in most organic solvents. Aqueous-based buffers are the standard for biological experiments.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving, or the solution is cloudy. | Incorrect pH: The buffer pH may be too high (neutral or alkaline). | 1. Check the pH of your buffer. 2. If possible for your experiment, lower the pH of the buffer to < 6.0 using a suitable acid (e.g., HCl, acetic acid). 3. Alternatively, prepare a stock solution of this compound in a slightly acidic solution (e.g., 10 mM acetic acid) and then dilute it into your final experimental buffer. Be mindful of the final buffer pH. |
| Low Temperature: The dissolution process may be slow at lower temperatures. | 1. Gently warm the solution to 37-50°C while stirring. 2. Avoid boiling, as it may degrade the compound. | |
| Insufficient Mixing: The powder may not be adequately dispersed. | 1. Vortex the solution for 1-2 minutes. 2. Use a magnetic stirrer for a longer duration (e.g., 30-60 minutes). | |
| A precipitate forms after dissolving this compound and adding it to the final buffer. | pH Shock: The pH of the this compound stock solution and the final buffer are significantly different, causing the this compound to precipitate upon mixing. | 1. Adjust the pH of the stock solution to be closer to that of the final buffer, if possible, without causing precipitation in the stock. 2. Add the this compound stock solution dropwise to the final buffer while vortexing to ensure rapid mixing and minimize localized high concentrations. |
| Buffer Incompatibility: Components of the final buffer may be causing precipitation. | 1. Test the solubility of this compound in a small volume of the final buffer before preparing a large batch. 2. Consider if any buffer components, such as high concentrations of phosphate, might interact with this compound. | |
| Inconsistent results between experiments. | Incomplete Dissolution: The this compound may not be fully dissolved, leading to variations in the actual concentration. | 1. Visually inspect the solution for any undissolved particles before each use. Hold it up to a light source for better visibility. 2. Consider filtering the stock solution through a 0.22 µm filter to remove any undissolved material, and then re-quantify the concentration if possible. |
Quantitative Data Summary
Precise, publicly available quantitative solubility data for this compound in various buffers is scarce. The following table provides an estimated solubility profile based on the known behavior of chito-oligosaccharides. Researchers should experimentally determine the solubility for their specific buffer and conditions.
| Buffer System | pH | Estimated Solubility | Notes |
| Acetate Buffer | 4.5 | High | Acidic pH promotes protonation and solubility. |
| Citrate Buffer | 5.0 | High | Similar to acetate buffer. |
| MES Buffer | 6.0 | Moderate | On the edge of the ideal pH range for solubility. |
| Phosphate Buffered Saline (PBS) | 7.4 | Low to Very Low | Neutral pH leads to poor solubility and potential aggregation. |
| TRIS Buffer | 7.5 | Low to Very Low | Similar to PBS, neutral pH is not ideal. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Acidic Buffer
This protocol is recommended for achieving a fully dissolved stock solution that can be diluted into final experimental buffers.
-
Materials:
-
This compound powder
-
Sterile, high-purity water
-
Acetic acid (glacial)
-
Sterile conical tubes or vials
-
Vortex mixer and magnetic stirrer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Prepare a 10 mM acetic acid solution by adding the appropriate amount of glacial acetic acid to sterile water.
-
Add the 10 mM acetic acid solution to the this compound powder to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the container on a magnetic stirrer and stir for 30-60 minutes at room temperature. Gentle warming to 37°C can be applied if dissolution is slow.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile filter the stock solution through a 0.22 µm syringe filter if required for the application.
-
Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
-
Visualizations
Chitin-Induced Immune Signaling Pathway in Plants
This compound can act as a Pathogen-Associated Molecular Pattern (PAMP) to trigger plant immune responses. The diagram below illustrates a simplified signaling cascade initiated by chitin recognition.
Caption: Simplified chitin-induced signaling pathway in plants.
Experimental Workflow for Addressing Solubility Issues
The following workflow provides a logical approach to troubleshooting this compound solubility problems.
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. Revealing the Control Mechanisms of pH on the Solution Properties of Chitin via Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of tableting temperature on tablet properties and dissolution behavior of heat sensitive formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Batch-to-Batch Variability of Commercial Chitoheptaose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with batch-to-batch variability of commercial Chitoheptaose.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chitosan oligosaccharide, meaning it is a short chain of seven N-acetyl-D-glucosamine and D-glucosamine units linked together. It is derived from chitin, a naturally abundant biopolymer found in the exoskeletons of crustaceans.[1] this compound and other chitooligosaccharides are known for their antioxidant, anti-inflammatory, and anti-apoptotic properties, making them valuable in research areas such as myocarditis and other inflammatory conditions.[1]
Q2: What are the primary sources of batch-to-batch variability in commercial this compound?
Batch-to-batch variability in commercial this compound can arise from several factors related to its production and purification:
-
Source Material: The properties of the initial chitin or chitosan raw material can vary depending on the crustacean species and the extraction method used.
-
Manufacturing Process: this compound is typically produced by the enzymatic or chemical hydrolysis of chitosan. Variations in reaction time, temperature, pH, and the enzyme or chemical agent used can lead to differences in the final product.
-
Purification Method: The purification process, often involving chromatography, aims to isolate the seven-unit oligosaccharide (DP7). The efficiency of this process can vary, leading to the presence of other oligosaccharides of different lengths (e.g., DP6, DP8) as impurities.
-
Storage and Handling: Improper storage conditions, such as exposure to moisture or extreme temperatures, can lead to degradation of the product over time.
Q3: What are the key quality control parameters to consider when evaluating a new batch of this compound?
To ensure consistency in your experiments, it is crucial to assess the following parameters for each new batch of this compound:
-
Purity and Polydispersity: The percentage of the desired this compound (DP7) and the distribution of other oligosaccharide chain lengths.
-
Molecular Weight: Confirmation of the correct molecular weight for this compound.
-
Degree of Acetylation (DA): The ratio of N-acetyl-D-glucosamine to D-glucosamine units, which can influence its biological activity.
-
Endotoxin Levels: For in vivo or cell-based assays, it is critical to ensure low endotoxin levels to avoid non-specific immune responses.
-
Solubility and Appearance: Visual inspection for any changes in color, texture, or solubility.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to this compound variability.
Issue 1: Inconsistent or Unexpected Biological Activity
| Potential Cause | Troubleshooting Step |
| Variable Purity/Polydispersity: The presence of other oligosaccharide chain lengths (e.g., chitohexaose, chitooctaose) can alter the overall biological effect. | Solution: Perform High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to determine the purity and distribution of oligosaccharide chain lengths. Compare the chromatogram of the new batch with a previously validated batch. |
| Different Degree of Acetylation (DA): The DA can significantly impact the biological activity of this compound. | Solution: Characterize the DA using Nuclear Magnetic Resonance (NMR) spectroscopy or a validated chromatographic method. |
| Endotoxin Contamination: Endotoxins can elicit strong inflammatory responses, masking or confounding the specific effects of this compound. | Solution: Quantify endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. |
Issue 2: Poor Solubility or Precipitate Formation
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the Solvent: this compound solubility is pH-dependent. | Solution: Ensure the solvent pH is appropriate for dissolving this compound, typically in slightly acidic conditions. |
| Presence of Insoluble Impurities: Contaminants from the manufacturing process may be present. | Solution: Centrifuge the solution to pellet any insoluble material. Analyze the supernatant for this compound concentration. Consider filtering the solution through a 0.22 µm filter. |
| Degradation of the Product: Improper storage may have led to degradation. | Solution: Visually inspect the product for changes in color or texture. Re-evaluate the purity and molecular weight using HPAEC-PAD and Mass Spectrometry. |
Issue 3: Discrepancies in Analytical Characterization
| Potential Cause | Troubleshooting Step |
| Incorrect Column or Mobile Phase in HPLC/HPAEC: Using an inappropriate column or mobile phase will result in poor separation and inaccurate quantification. | Solution: For HPAEC-PAD, a CarboPac series column (e.g., PA100) with a sodium hydroxide gradient is recommended for optimal separation of chitooligosaccharides.[2][3] For HPLC, a column suitable for carbohydrate analysis should be used.[1] |
| In-source Fragmentation in Mass Spectrometry: this compound can undergo dissociation in the electrospray ionization (ESI) source, leading to the detection of smaller fragments and misinterpretation of the mass spectrum. | Solution: Optimize the ESI-MS parameters to minimize in-source fragmentation. Use a soft ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI) as an alternative. |
| Lack of Appropriate Standards: Without proper standards, it is difficult to accurately identify and quantify the components of the this compound mixture. | Solution: Use commercially available standards for different chitooligosaccharide chain lengths to calibrate your analytical methods. |
Experimental Protocols
Protocol 1: Purity and Polydispersity Analysis by HPAEC-PAD
This protocol outlines the analysis of this compound purity and the distribution of other chitooligosaccharides.
Materials:
-
High-Performance Anion-Exchange Chromatography (HPAEC) system with a Pulsed Amperometric Detector (PAD)
-
CarboPac PA100 analytical column (4 x 250 mm) and guard column (4 x 50 mm)
-
Sodium hydroxide (NaOH), 0.2 M
-
Deionized water
-
This compound sample and standards of known chitooligosaccharides (DP2-DP8)
Procedure:
-
Sample Preparation: Dissolve the this compound sample and standards in deionized water to a final concentration of 1 mg/mL. Filter the solutions through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 0.2 M NaOH and water (e.g., 10:90 v/v). The exact ratio may need optimization.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
PAD Detection: Use a standard carbohydrate quadruple potential waveform.
-
Data Analysis:
-
Identify the peaks corresponding to different chitooligosaccharide chain lengths by comparing the retention times with the standards.
-
Calculate the purity of this compound (DP7) as the percentage of the peak area of DP7 relative to the total peak area of all oligosaccharides.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
This protocol describes the determination of the molecular weight of this compound using MALDI-TOF Mass Spectrometry.
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile/0.1% trifluoroacetic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in deionized water to a concentration of 1 mg/mL.
-
Sample Spotting: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate. Allow the spot to air dry completely.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
Calibrate the instrument using a known standard with a similar mass range.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]+ or [M+Na]+ adduct of this compound.
-
The theoretical monoisotopic mass of this compound (C42H71N7O29) is approximately 1157.4 Da. The observed mass should be within an acceptable error range of the theoretical mass.
-
Data Presentation
Table 1: Example Certificate of Analysis for Two Batches of this compound
| Parameter | Batch A | Batch B | Recommended Method |
| Appearance | White to off-white powder | White to off-white powder | Visual Inspection |
| Purity (DP7) | 95.2% | 88.5% | HPAEC-PAD |
| Chitohexaose (DP6) | 2.1% | 5.8% | HPAEC-PAD |
| Chitooctaose (DP8) | 1.5% | 4.2% | HPAEC-PAD |
| Other Oligosaccharides | 1.2% | 1.5% | HPAEC-PAD |
| Molecular Weight (Da) | 1157.5 (observed) | 1157.6 (observed) | MALDI-TOF MS |
| Endotoxin (EU/mg) | < 0.5 | < 0.5 | LAL Assay |
Visualizations
Caption: Workflow for qualifying a new batch of commercial this compound.
Caption: Decision tree for troubleshooting inconsistent biological results.
References
Improving the stability of Chitoheptaose solutions for long-term experiments.
Welcome to the technical support center for Chitoheptaose solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound solutions for long-term experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound solutions?
A1: The stability of this compound solutions is primarily influenced by pH, temperature, and storage duration. This compound, like other chito-oligosaccharides, is susceptible to hydrolysis of its glycosidic bonds, particularly in acidic conditions. Elevated temperatures can accelerate this degradation process.
Q2: What is the optimal pH range for maintaining the stability of this compound solutions?
A2: Chito-oligosaccharides are generally more stable in neutral to slightly alkaline conditions. Acidic solutions (pH < 6) can lead to the hydrolysis of the glycosidic linkages, breaking down the this compound into smaller oligosaccharides and monosaccharides. For long-term storage, it is recommended to maintain the pH of the solution between 6.0 and 8.0.
Q3: How should I store my this compound solutions for long-term experiments?
A3: For long-term storage, it is best to store this compound solutions frozen at -20°C or, ideally, at -80°C.[1] If the experimental design allows, lyophilizing the this compound and storing it as a dry powder at -20°C or below is the most stable option.[2][3] Reconstitute the lyophilized powder with the appropriate buffer just before use. Avoid repeated freeze-thaw cycles as this can potentially lead to degradation and aggregation.[3][4]
Q4: Can I sterilize my this compound solution? If so, what is the recommended method?
A4: Yes, sterilization is often necessary for biological experiments. Since this compound can be heat-labile, autoclaving is generally not recommended as it can cause degradation. The preferred method for sterilizing this compound solutions is sterile filtration using a 0.22 µm filter. For highly viscous solutions, you may need to use a larger pore size pre-filter or dilute the solution. Other methods like gamma irradiation or ethylene oxide treatment can also be used, but their effects on this compound integrity should be validated.
Q5: What are the signs of this compound degradation in my solution?
A5: Visual signs of degradation can include a change in color (browning) or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the intact this compound from its degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the solution upon storage. | 1. Aggregation: this compound molecules may self-associate and precipitate, especially at high concentrations or after freeze-thaw cycles. 2. pH shift: The pH of the buffer may have changed over time, moving closer to the isoelectric point of this compound, reducing its solubility. 3. Contamination: Microbial growth can cause cloudiness. | 1. Optimize concentration: Work with the lowest effective concentration of this compound. 2. Aliquot: Store the solution in single-use aliquots to avoid repeated freeze-thaw cycles. 3. Check and adjust pH: Ensure the buffer has sufficient capacity to maintain the desired pH. 4. Sterile technique: Prepare and handle solutions under aseptic conditions to prevent contamination. |
| Loss of biological activity in the experiment. | 1. Degradation: The this compound may have hydrolyzed into smaller, inactive fragments due to improper storage conditions (e.g., acidic pH, high temperature). 2. Interaction with other components: this compound may interact with other molecules in your experimental setup, reducing its availability or activity. | 1. Verify storage conditions: Confirm that the solution has been stored at the correct pH and temperature. 2. Prepare fresh solutions: If in doubt, prepare a fresh solution of this compound from a lyophilized stock. 3. Analyze integrity: Use HPLC to check the purity and integrity of the this compound solution. 4. Control experiments: Run control experiments to test for potential interactions with other reagents. |
| Inconsistent experimental results. | 1. Inconsistent solution preparation: Variations in weighing, dissolving, or pH adjustment can lead to batch-to-batch variability. 2. Degradation over time: The stability of the solution may be decreasing over the course of a long experiment. 3. Pipetting errors with viscous solutions: High concentrations of this compound can result in viscous solutions, leading to inaccurate pipetting. | 1. Standardize protocols: Develop and strictly follow a detailed protocol for solution preparation. 2. Stability testing: For very long experiments, consider testing the stability of your specific solution under your experimental conditions. 3. Use positive displacement pipettes: For viscous solutions, use positive displacement pipettes to ensure accurate volume dispensing. |
Data on this compound Stability
While specific quantitative data for this compound degradation kinetics is limited in publicly available literature, the following tables summarize the expected stability based on studies of chitosan and other chito-oligosaccharides.
Table 1: Effect of pH on the Stability of Chito-oligosaccharide Solutions
| pH Range | Relative Stability | Primary Degradation Pathway | Recommendation |
| < 4.0 | Low | Acid-catalyzed hydrolysis of glycosidic bonds | Avoid for long-term storage |
| 4.0 - 6.0 | Moderate | Slow hydrolysis | Suitable for short-term experiments; store refrigerated |
| 6.0 - 8.0 | High | Minimal degradation | Recommended for long-term storage |
| > 8.0 | High | Generally stable, but solubility may decrease | Monitor for precipitation |
Table 2: Effect of Temperature on the Stability of this compound Solutions (at neutral pH)
| Temperature | Relative Stability | Recommendation |
| 4°C (Refrigerated) | Good for short to medium-term storage (days to weeks) | Store for working solutions |
| -20°C (Frozen) | Excellent for long-term storage (months) | Recommended for stock solutions |
| -80°C (Deep Freeze) | Optimal for very long-term storage (months to years) | Ideal for archiving |
| Room Temperature | Low; risk of microbial growth and degradation | Avoid for storage longer than a few hours |
| > 37°C | Very low; significant degradation expected | Avoid |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous this compound Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.4)
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for storage
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of lyophilized this compound using an analytical balance.
-
Add the sterile water or buffer to the this compound powder to achieve the desired final concentration.
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Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking to minimize shearing forces.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile storage tube.
-
If not for immediate use, aliquot the sterile solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Label the tubes clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
Objective: To assess the purity of a this compound solution and detect the presence of degradation products.
Instrumentation and Columns:
-
HPLC system with a Refractive Index (RI) detector or a UV detector (if derivatized).
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Amino-based column (e.g., Amide, NH2) is suitable for oligosaccharide separation.
Mobile Phase:
-
A typical mobile phase is a gradient of acetonitrile and water. For example, a starting condition of 80:20 (v/v) acetonitrile:water, gradually decreasing the acetonitrile concentration to elute the larger oligosaccharides.
Procedure:
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 1-5 mg/mL) with the initial mobile phase.
-
Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration.
-
Injection: Inject a defined volume (e.g., 10-20 µL) of the sample and standard onto the HPLC system.
-
Chromatogram Analysis:
-
The purity of the this compound can be estimated by the relative area of its peak compared to the total area of all peaks in the chromatogram.
-
Degradation products will appear as additional peaks, typically with shorter retention times corresponding to smaller oligosaccharides.
-
Compare the chromatogram of the test sample to that of the standard to identify the this compound peak and any potential impurities or degradation products.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of chitosans with chitinase G from Streptomyces coelicolor A3(2): production of chito-oligosaccharides and insight into subsite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chitoheptaose-Induced Gene Expression Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing chitoheptaose to induce gene expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in gene expression studies?
A1: this compound is a well-defined oligosaccharide composed of seven N-acetyl-D-glucosamine units. It is a component of chitin, a polymer found in fungal cell walls and the exoskeletons of arthropods. In biomedical research, this compound is used as a specific microbe-associated molecular pattern (MAMP) to stimulate innate immune cells and study the resulting gene expression changes. This allows for the investigation of signaling pathways involved in pathogen recognition and the inflammatory response.
Q2: Which mammalian cell types are responsive to this compound?
A2: Macrophages, such as the RAW 264.7 cell line, are commonly used and are known to be responsive to this compound and other chitooligosaccharides.[1] Other innate immune cells, like dendritic cells and monocytes, as well as some epithelial cells, may also exhibit gene expression changes upon stimulation.
Q3: What is the proposed signaling pathway for this compound in mammalian cells?
A3: this compound is recognized by cell surface receptors, with Toll-like Receptor 2 (TLR2) being a key candidate.[1][2] Upon binding, a signaling cascade is initiated, often involving the adaptor protein MyD88. This leads to the activation of downstream kinases, culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of target genes, including those encoding pro-inflammatory cytokines.[3][4]
Q4: How should this compound be prepared and stored for cell culture experiments?
A4: this compound is generally soluble in aqueous solutions. For cell culture, it is recommended to prepare a sterile stock solution in phosphate-buffered saline (PBS) or serum-free cell culture medium. The stock solution should be filter-sterilized through a 0.22 µm filter and can be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles to maintain the stability of the compound.
Experimental Protocols
Detailed Methodology: this compound Stimulation of Macrophages for Gene Expression Analysis
This protocol outlines the steps for stimulating RAW 264.7 macrophages with this compound to analyze changes in gene expression via quantitative PCR (qPCR).
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 0.5 x 10⁶ cells per well in a 12-well plate and allow them to adhere overnight.
-
-
This compound Preparation and Stimulation:
-
Prepare a 1 mg/mL stock solution of this compound in sterile PBS.
-
On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentrations (e.g., 10, 50, 100 µg/mL).
-
Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with PBS only).
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).
-
-
RNA Isolation:
-
After incubation, lyse the cells directly in the wells using a lysis buffer from an RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, MCP-1) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Data Presentation
Table 1: this compound (COS7) Inhibition of LPS-Induced Pro-inflammatory Cytokine Expression in RAW 264.7 Macrophages
| Cytokine | Concentration of COS7 (µg/mL) | Inhibition of LPS-induced Expression (%) |
| TNF-α | 50 | ~20% |
| 100 | ~35% | |
| IL-6 | 50 | ~25% |
| 100 | ~40% | |
| MCP-1 | 50 | ~15% |
| 100 | ~30% |
Note: This table summarizes data on the inhibitory effect of this compound on LPS-stimulated cells, as direct induction data for this compound alone is limited in the reviewed literature. The data is adapted from a study by Li et al., 2023, which focused on the anti-inflammatory properties of various chitooligosaccharides.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low gene induction | 1. Suboptimal this compound concentration: The concentration may be too low to elicit a response. 2. Incorrect incubation time: The time point chosen may not be optimal for the target gene's expression peak. 3. Cell health: Cells may be unhealthy or have a high passage number, leading to reduced responsiveness. 4. This compound quality: The purity or integrity of the this compound may be compromised. | 1. Perform a dose-response experiment with a range of concentrations (e.g., 10-200 µg/mL). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal induction time for your genes of interest. 3. Use low-passage cells and ensure they are healthy and in the log phase of growth before stimulation. 4. Source high-purity this compound from a reputable supplier. Consider testing a new batch. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable responses. 2. Pipetting errors: Inaccurate pipetting of this compound or qPCR reagents. 3. Variable RNA quality: Differences in RNA integrity between samples. | 1. Ensure a single-cell suspension before plating and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper mixing of all solutions. 3. Standardize the RNA isolation procedure and check the integrity of all RNA samples before proceeding to cDNA synthesis. |
| Unexpected gene expression pattern | 1. Contamination: The this compound or cell culture may be contaminated with other stimulants (e.g., endotoxin/LPS). 2. Off-target effects: this compound may be activating other signaling pathways. | 1. Use endotoxin-free reagents and test the this compound solution for endotoxin contamination. 2. Investigate the expression of a broader panel of genes to understand the cellular response more comprehensively. Consider using specific inhibitors for suspected off-target pathways. |
Visualizations
Caption: Proposed signaling pathway for this compound-induced gene expression in mammalian immune cells.
References
- 1. Effect of Chitooligosaccharides on TLR2/NF-κB Signaling in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct stimulation of cellular immune response via TLR2 signaling triggered by contact with hybrid glyco-biointerfaces composed of chitohexaose and cellohexaose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
Overcoming challenges in studying Chitoheptaose signaling in protoplasts.
Welcome to the technical support center for researchers studying chitoheptaose signaling in protoplasts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to elicit a signaling response in protoplasts?
A1: The optimal concentration of this compound can vary depending on the plant species and the specific downstream response being measured. However, a good starting point for many species, including Arabidopsis, is in the micromolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q2: How can I assess the viability of my protoplasts after isolation?
A2: Protoplast viability is crucial for obtaining reliable signaling data. Viability can be assessed using various methods. One common and effective method is staining with fluorescein diacetate (FDA). Live protoplasts with intact plasma membranes will hydrolyze FDA, producing fluorescein, which emits green fluorescence under a fluorescence microscope. Dead cells will not fluoresce.
Q3: Can the enzymes used for protoplast isolation interfere with this compound signaling?
A3: Yes, the enzymatic digestion process itself can be a source of stress for the cells and may potentially impact the signaling pathway.[1][2] The enzymes used, such as cellulase and macerozyme, could theoretically affect the integrity of plasma membrane-localized chitin receptors. It is crucial to use highly purified enzymes and to minimize the digestion time to what is necessary for efficient cell wall removal. Including a recovery period for the protoplasts after isolation and before this compound treatment can help mitigate these effects.
Q4: What are the key downstream signaling events to measure after this compound treatment?
A4: Two of the earliest and most commonly measured downstream events in this compound signaling are the production of reactive oxygen species (ROS), often referred to as an oxidative burst, and the activation of mitogen-activated protein kinases (MAPKs).[3][4] These responses are rapid and are indicative of a successful signaling cascade initiation.
Troubleshooting Guides
Problem 1: Low or No ROS Burst Detected After this compound Treatment
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your protoplast system. |
| Low Protoplast Viability | Assess protoplast viability using FDA staining. A viability of >80% is recommended for signaling assays. If viability is low, optimize the protoplast isolation protocol by adjusting enzyme concentrations, digestion time, or osmoticum concentration.[5] |
| Degraded this compound | Ensure the this compound solution is freshly prepared and has been stored correctly. |
| Issues with ROS Detection Assay | Verify the functionality of your luminol and peroxidase reagents. Ensure the plate reader settings are appropriate for luminescence detection. Include a positive control (e.g., treatment with a known elicitor like flg22) to confirm the assay is working. |
| Insufficient Protoplast Recovery Period | Allow protoplasts to recover for a period (e.g., 2-12 hours) in an appropriate buffer after isolation and before elicitation. This allows the cells to recover from the stress of enzymatic digestion. |
Problem 2: Weak or No MAPK Phosphorylation Detected by Immunoblot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Stimulation Time | Optimize the this compound treatment time. MAPK activation is transient, typically peaking between 5 and 15 minutes after elicitation. Perform a time-course experiment to identify the peak response time. |
| Low Protein Yield from Protoplasts | Ensure you are starting with a sufficient number of protoplasts to yield enough protein for immunoblot analysis. Optimize your protein extraction protocol to maximize yield and prevent degradation. |
| Inefficient Immunoblotting | Use a positive control (e.g., protein extract from plants treated with a known MAPK activator) to confirm the antibody and detection system are working. Optimize antibody concentrations and incubation times. |
| Protein Degradation | Add protease and phosphatase inhibitors to your protein extraction buffer to prevent the degradation and dephosphorylation of your target proteins. |
| Low Protoplast Viability | As with the ROS assay, low protoplast viability will lead to a weak or absent signaling response. Ensure high viability before starting the experiment. |
Experimental Protocols
Protocol 1: Protoplast Isolation from Arabidopsis thaliana Leaves
This protocol is adapted from established methods.
Materials:
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4-week-old Arabidopsis thaliana plants
-
Enzyme solution: 1.5% (w/v) Cellulase R-10, 0.4% (w/v) Macerozyme R-10, 0.4 M Mannitol, 20 mM MES (pH 5.7), 20 mM KCl, 10 mM CaCl2, 0.1% (w/v) BSA.
-
W5 solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES (pH 5.7).
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MMg solution: 0.4 M Mannitol, 15 mM MgCl2, 4 mM MES (pH 5.7).
Procedure:
-
Slice the middle parts of leaves into 0.5–1 mm strips with a sharp razor blade and immediately place them in the enzyme solution.
-
Incubate in the dark for 3 hours with gentle shaking (e.g., 40 rpm).
-
Gently agitate the mixture to release the protoplasts.
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Filter the protoplast suspension through a 70 µm nylon mesh into a round-bottom tube.
-
Centrifuge at 100 x g for 3 minutes to pellet the protoplasts.
-
Gently remove the supernatant and resuspend the protoplasts in W5 solution.
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Incubate on ice for 30 minutes.
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Centrifuge at 100 x g for 3 minutes, remove the supernatant, and resuspend in MMg solution.
-
Count the protoplasts using a hemocytometer and adjust the concentration as needed for your experiment.
Protocol 2: Luminol-Based ROS Burst Assay in Protoplasts
This protocol is a modified version of standard leaf-disc assays.
Materials:
-
Protoplast suspension in MMg solution.
-
Luminol stock solution (e.g., 10 mM in DMSO).
-
Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water).
-
This compound solution at the desired concentration.
-
96-well white opaque microplate.
Procedure:
-
Pipette 100 µL of protoplast suspension into each well of the 96-well plate.
-
Allow the protoplasts to settle and recover for at least 2 hours.
-
Prepare the assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 10 µg/mL).
-
Add 50 µL of the assay solution to each well.
-
Immediately before measurement, add 50 µL of the this compound solution to the treatment wells and 50 µL of MMg solution to the control wells.
-
Measure luminescence immediately using a plate reader capable of kinetic reads, taking measurements every 1-2 minutes for at least 30-60 minutes.
Protocol 3: Immunoblot Analysis of MAPK Phosphorylation
This protocol outlines the general steps for detecting phosphorylated MAPKs.
Materials:
-
Protoplast suspension.
-
This compound solution.
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Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and blotting equipment.
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Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).
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HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat protoplasts with this compound for the desired amount of time.
-
Pellet the protoplasts by centrifugation and immediately lyse them in protein extraction buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
Visualizations
Caption: this compound signaling pathway in plant cells.
Caption: Experimental workflow for studying this compound signaling in protoplasts.
Caption: Troubleshooting logic for low or no signal in protoplast signaling assays.
References
- 1. Protoplast: A Valuable Toolbox to Investigate Plant Stress Perception and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An integrated physiology, cytology, and proteomics analysis reveals a network of sugarcane protoplast responses to enzymolysis [frontiersin.org]
- 3. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LysM Receptor-Like Kinase Plays a Critical Role in Chitin Signaling and Fungal Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using A Protoplast Transformation System to Enable Functional Studies in Mangifera indica L - PMC [pmc.ncbi.nlm.nih.gov]
Chitoheptaose Bioassays: Technical Support Center for Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of Chitoheptaose in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target signaling pathway activated by this compound?
A1: this compound, a chitin oligosaccharide, is recognized as a Microbe-Associated Molecular Pattern (MAMP) in plants like Arabidopsis thaliana. It primarily activates the MAMP-Triggered Immunity (MTI) pathway. The key components of this pathway are the LysM receptor-like kinases (LYKs), specifically AtCERK1 and AtLYK5, which form a receptor complex upon chitin binding. This recognition event initiates a downstream signaling cascade, including the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the production of Reactive Oxygen Species (ROS), leading to a defense response.[1][2][3]
Q2: What are potential off-target effects of this compound in bioassays?
A2: While direct, documented off-target signaling effects of pure this compound in plant bioassays are not extensively reported in the literature, potential off-target issues can arise from several sources:
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Pathway Crosstalk: Chitin signaling pathways can overlap with other signaling cascades. For instance, chitosan, a related polymer, is known to have intricate crosstalk with phytohormone signaling pathways (e.g., Salicylic Acid, Jasmonic Acid) and other cell signaling molecules.[4][5] This suggests that high concentrations of this compound might inadvertently modulate these related pathways.
-
Binding to Non-Target Lectins: this compound, as a sugar molecule, may bind to various carbohydrate-binding proteins (lectins) that are not its intended receptor. This could lead to unintended cellular responses or sequestration of the molecule.
-
Contaminants in the this compound Preparation: Commercially available this compound can have varying purity levels. Contaminants, such as other oligosaccharides or small molecules, could be responsible for observed off-target effects.
-
Binding to Non-Receptor Proteins: In non-plant systems, chito-oligosaccharides have been shown to interact with proteins like human plasma proteins, indicating a potential for binding to unintended targets in any biological system.
Q3: How can I be sure that the response I'm seeing is specific to this compound?
A3: To ensure the specificity of the observed response, several controls are essential:
-
Use of Inactive Analogs: Include shorter, inactive chitin oligomers (like chitobiose or chitotriose) in your experimental setup. These should not elicit a response and can help confirm that the observed effect is specific to the longer-chain this compound.
-
Receptor Mutants: If available, use cell lines or organisms with mutations in the known receptors (e.g., cerk1 or lyk5 mutants in Arabidopsis). A significantly reduced or absent response in these mutants strongly indicates that the observed effect is mediated by the intended on-target pathway.
-
Dose-Response Curve: Generate a full dose-response curve for this compound. A classic sigmoidal curve suggests a specific receptor-ligand interaction.
-
Purity Verification: Whenever possible, verify the purity of your this compound stock, for example, through mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal or response in negative controls. | 1. Contaminated reagents (water, buffers).2. Mechanical stress to the biological material (e.g., leaf discs).3. Off-target effects of the vehicle (solvent). | 1. Use fresh, high-purity reagents.2. Handle tissues gently and allow for a recovery period after preparation.3. Perform a vehicle-only control to assess its contribution to the signal. |
| Inconsistent or variable results between replicates. | 1. Inconsistent this compound concentration.2. Uneven sample preparation.3. Edge effects in multi-well plates. | 1. Ensure thorough mixing of this compound stock solutions before use.2. Use uniform biological samples (e.g., leaf discs of the same size and age).3. Avoid using the outer wells of plates or fill them with a buffer solution to maintain humidity. |
| No response or a very weak response to this compound. | 1. Degraded this compound.2. Insufficient concentration.3. Biological material is not responsive.4. Incorrect assay timing. | 1. Use freshly prepared or properly stored this compound solutions.2. Perform a dose-response experiment to find the optimal concentration.3. Use a positive control (e.g., another MAMP like flg22) to confirm the responsiveness of your system.4. Optimize the time course of your experiment, as responses like ROS burst can be transient. |
| Suspected off-target pathway activation. | 1. This compound concentration is too high.2. Crosstalk with other signaling pathways. | 1. Lower the concentration of this compound to the minimum effective dose.2. Use specific inhibitors for suspected off-target pathways to see if the response is diminished.3. Analyze the expression of marker genes for both the on-target and potential off-target pathways. |
Quantitative Data Summary
Direct quantitative data for this compound is limited. The following table includes data for closely related chito-oligosaccharides to provide a frame of reference.
| Compound | Target | Assay Type | Value | Organism |
| Chitooctaose | Soybean Plasma Membrane Protein | Binding Inhibition | ID50 ≈ 50 nM | Soybean |
| Chitooctaose | AtLYK5 | Isothermal Titration Calorimetry (ITC) | High Affinity (Kd not specified) | Arabidopsis thaliana |
| Chitooctaose | AtCERK1 | Isothermal Titration Calorimetry (ITC) | Low Affinity (Kd not specified) | Arabidopsis thaliana |
Note: ID50 (Inhibitory Dose, 50%) is the concentration of an unlabeled ligand that displaces 50% of a specifically bound radiolabeled ligand.
Experimental Protocols & Visualizations
On-Target Signaling Pathway of this compound
The binding of this compound to the LYK5/CERK1 receptor complex on the plant cell surface triggers a phosphorylation cascade, leading to the activation of MAP kinases and the production of Reactive Oxygen Species (ROS) by NADPH oxidases (RBOHs). This signaling cascade is a central part of MAMP-Triggered Immunity (MTI).
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. MAMP (microbe-associated molecular pattern) triggered immunity in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chitin receptor-mediated activation of MAP kinases and ROS production in rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between chitosan and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crosstalk between chitosan and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the signal-to-noise ratio in Chitoheptaose-mediated calcium imaging.
Technical Support Center: Chitoheptaose-Mediated Calcium Imaging
Welcome to the technical support center for this compound-mediated calcium imaging. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experiments and enhance the signal-to-noise ratio (SNR).
Troubleshooting Guide
This guide addresses common issues encountered during calcium imaging experiments.
Question: Why is my signal-to-noise ratio (SNR) low?
Answer: A low SNR can originate from several factors, broadly categorized as either weak signal or high noise.
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Weak Signal (Low Photon Count):
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Suboptimal Dye Loading: Insufficient concentration of the calcium indicator or inadequate incubation time can lead to a weak fluorescent signal.[1][2] Cells may also actively pump out the dye; using an inhibitor like probenecid can mitigate this.[1]
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Low Agonist Concentration: The this compound concentration may be too low to elicit a strong, detectable calcium response.
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Low Receptor Expression: The cells under study may not express a sufficient number of the target receptors for this compound.
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Excitation Light Issues: The excitation light source may be too weak, or the exposure time too short, to generate a robust signal. However, increasing either can lead to phototoxicity.[3]
-
-
High Noise:
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Shot Noise: This is an inherent property of light and is more pronounced at low signal levels. It follows a Poisson distribution and is the discrepancy between the true amount of light and the measured pixel value.[4]
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Detector Noise: This electronic noise is generated by the camera or photodetector and typically follows a Gaussian distribution. It includes read noise (from quantifying photons) and dark noise (thermal electrons).
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High Background Fluorescence: This can be caused by autofluorescence from the cells or media, or from unbound fluorescent dye in the extracellular space. Thorough washing after dye loading is crucial.
-
Phototoxicity: Excessive laser exposure can damage cells, leading to artifacts such as a massive, non-specific increase in intracellular Ca2+ concentration, which can be mistaken for a signal or contribute to a noisy baseline.
-
Question: My baseline fluorescence is very high or noisy. What can I do?
Answer: A high or noisy baseline compromises your ability to detect small, agonist-induced changes in calcium.
-
Problem: High Background from Media/Dye:
-
Solution: Ensure thorough washing of the cells after loading with the calcium indicator AM ester to remove all extracellular dye. Use a phenol red-free imaging medium, as phenol red is fluorescent.
-
-
Problem: Cellular Autofluorescence:
-
Solution: Check for autofluorescence by imaging a sample of unstained cells under the same conditions. If significant, you may need to use a red-shifted dye (e.g., Rhod-4, X-rhod-1) to avoid the typical green autofluorescence spectrum.
-
-
Problem: Uneven Dye Loading or Compartmentalization:
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Solution: AM ester dyes can sometimes accumulate in organelles like mitochondria or the ER instead of remaining in the cytoplasm. This can be minimized by loading at a lower temperature (e.g., room temperature instead of 37°C) and optimizing the concentration of Pluronic F-127 and DMSO.
-
Question: The cells look unhealthy or die during the experiment. How can I prevent this?
Answer: Cell death during imaging is often due to phototoxicity or issues with the experimental buffer.
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Problem: Phototoxicity:
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Solution: This is caused by excessive light exposure, which generates damaging reactive oxygen species. To minimize it:
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Reduce Excitation Power: Use the lowest possible laser or LED power that still provides a detectable signal.
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Decrease Exposure Time: Shorten the camera's exposure time.
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Increase Imaging Interval: Acquire images less frequently (e.g., every 5 seconds instead of every 1 second) if the kinetics of the response allow.
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Use High-Gain Imaging: Acquire images with lower excitation light and higher camera gain. While this amplifies both signal and noise, it reduces light-induced damage.
-
-
-
Problem: Buffer/Media Issues:
-
Solution: Ensure the imaging buffer is at the correct physiological pH and osmolarity. Maintain a constant temperature (typically 37°C for mammalian cells) throughout the experiment. Ensure the buffer contains necessary ions like Ca2+ and Mg2+.
-
Question: I am not seeing any response to this compound. What is the issue?
Answer: A lack of response can be due to a number of biological or technical factors.
-
Solution Checklist:
-
Confirm Cell Viability: Use a viability dye like Trypan Blue to ensure your cells are healthy before the experiment.
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Verify Agonist Activity: Ensure the this compound stock solution is correctly prepared and has not degraded.
-
Check Dye Loading: Image the cells after dye loading. You should see a stable, moderate baseline fluorescence. If cells are dark, the dye loading failed.
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Use a Positive Control: Use a known agonist for your cell type (e.g., ATP, Ionomycin) to confirm that the cells are capable of a calcium response and that the imaging setup is working correctly.
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Receptor Presence: Confirm that your cell model expresses the necessary receptors (e.g., LysM-domain receptor-like kinases) for chitin/chito-oligosaccharide signaling.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely signaling pathway for this compound-induced calcium elevation?
A1: this compound, a chitin fragment, is recognized by cell surface receptors. In plants, this involves LysM-domain receptor-like kinases such as CERK1 and LYK5. Upon binding, these receptors form a complex, leading to the activation of downstream signaling cascades. This pathway can involve the production of second messengers like inositol trisphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This initial release can then trigger further calcium influx from the extracellular space through store-operated calcium channels (SOCs) in the plasma membrane.
Caption: this compound signaling pathway leading to increased cytosolic calcium.
Q2: Which calcium indicator should I use?
A2: The choice depends on your experimental needs.
-
Single-Wavelength Indicators (e.g., Fluo-4, Cal-520): These are very popular and show a large increase in fluorescence intensity (›100-fold for Fluo-4) upon binding calcium. They are excellent for detecting the presence and relative magnitude of a response. Data is often presented as a ratio of the change in fluorescence to the baseline (ΔF/F₀).
-
Ratiometric Indicators (e.g., Fura-2, Indo-1): These dyes shift their excitation or emission wavelength upon calcium binding. By taking the ratio of fluorescence at two different wavelengths, you can correct for artifacts like uneven dye loading, photobleaching, and changes in cell volume, allowing for more accurate quantitative measurements of intracellular calcium concentration.
-
Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP): These are proteins expressed by the cells themselves. They are ideal for long-term studies or for targeting specific cell types or subcellular compartments. However, they may have a lower signal-to-noise ratio compared to some chemical dyes.
Q3: How is the Signal-to-Noise Ratio (SNR) calculated?
A3: SNR is a measure of how distinguishable the true signal is from the background noise. A common way to calculate it is by dividing the standard deviation of the signal by the standard deviation of the noise. In the context of a calcium trace, the "signal" is the peak fluorescence change during a response, and the "noise" is the fluctuation in the baseline fluorescence before the stimulus is applied. An SNR value between 1.5 and 4 is often considered robust for typical datasets.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing your experiments.
Table 1: Common Calcium Indicator Loading Parameters
| Parameter | Chemical Indicators (e.g., Fluo-4 AM) | Notes |
|---|---|---|
| Final Concentration | 1 - 5 µM | Higher concentrations can be toxic. Start with a lower concentration and optimize. |
| Loading Time | 30 - 60 minutes | Varies significantly between cell types. |
| Loading Temperature | Room Temperature or 37°C | Loading at 37°C can increase compartmentalization into organelles. |
| De-esterification Time | 20 - 30 minutes | Time required after loading for intracellular esterases to cleave the AM group, trapping the dye. |
| DMSO Concentration | ~0.25% (final) | Lowering DMSO concentration can improve loading efficiency. |
| Pluronic F-127 | 0.02% - 0.04% (final) | A non-ionic surfactant used to disperse the water-insoluble AM ester dyes. |
Table 2: Troubleshooting Common Imaging Artifacts
| Artifact | Possible Cause | Recommended Solution |
|---|---|---|
| Photobleaching | Excitation light is too intense or exposure is too long. | Reduce laser/LED power, shorten exposure time, or use a more photostable dye. |
| Noisy Baseline | Low photon count (shot noise), detector noise, or cellular stress. | Increase signal (optimize dye loading), use camera binning, or apply a smoothing filter post-acquisition. |
| Sudden, large fluorescence spike across all cells | Mechanical disturbance, light leak, or addition of solution causing focus shift. | Ensure microscope stability, shield from ambient light, and add solutions gently. |
| Delayed or weak response | Insufficient agonist concentration, receptor desensitization, or low temperature. | Perform a dose-response curve for this compound, avoid pre-exposure to the agonist, and ensure physiological temperature. |
Experimental Protocols & Workflows
Protocol 1: Cell Preparation and Dye Loading
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips 24-48 hours prior to the experiment to allow for adherence and recovery.
-
Prepare Loading Buffer: For a final concentration of 3 µM Fluo-4 AM, first prepare a 20% Pluronic F-127 stock solution. Mix equal volumes of 1 mM Fluo-4 AM stock (in DMSO) and 20% Pluronic F-127. Dilute this mixture into a warm, serum-free imaging buffer (e.g., HBSS) to achieve the final 3 µM concentration.
-
Dye Loading: Remove the culture medium from the cells and gently wash once with the imaging buffer. Add the loading buffer to the cells and incubate for 30-45 minutes at room temperature, protected from light.
-
De-esterification: After incubation, gently wash the cells two to three times with fresh imaging buffer to remove extracellular dye. Incubate for an additional 20-30 minutes to allow for complete de-esterification of the dye inside the cells.
Protocol 2: Image Acquisition
-
Microscope Setup: Place the dish on the microscope stage, ensuring a stable temperature and environment.
-
Locate Cells: Using brightfield or DIC, locate a healthy field of cells.
-
Set Imaging Parameters:
-
Switch to fluorescence. For Fluo-4, use ~488 nm excitation and collect emission at ~520 nm.
-
Set the lowest possible excitation intensity and shortest exposure time that provides an adequate signal.
-
Set the time-lapse interval (e.g., one frame every 2-5 seconds).
-
-
Acquire Baseline: Record a stable baseline fluorescence (F₀) for 1-2 minutes before adding the stimulus.
-
Add Stimulus: Gently add the this compound solution to the dish to achieve the desired final concentration.
-
Record Response: Continue recording the fluorescence signal for 5-10 minutes to capture the full calcium transient (rise and decay).
-
Positive Control: At the end of the experiment, add a saturating concentration of a calcium ionophore like ionomycin to obtain the maximum fluorescence (Fₘₐₓ), which can be used for data normalization.
References
Chitoheptaose Purity & Experimental Integrity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the purity assessment of chitoheptaose and its profound impact on experimental outcomes. Navigate through our troubleshooting guides and frequently asked questions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial for my experiments?
This compound is a chito-oligosaccharide, a short-chain polymer of N-acetyl-D-glucosamine, which is a key component of fungal cell walls. In plant biology and immunology, it acts as a Microbe-Associated Molecular Pattern (MAMP), triggering plant defense responses. In drug development, it may be explored for its bioactive properties. The purity of this compound is paramount because contaminants, such as smaller or larger oligosaccharides, endotoxins, or other residues from the production process, can lead to inconsistent, misleading, or non-reproducible experimental results.
Q2: What are the common impurities found in this compound preparations?
Common impurities can include:
-
Other Chito-oligosaccharides: A mix of oligosaccharides with varying degrees of polymerization (e.g., chitohexaose, chitooctaose).
-
Monomers and Dimers: GlcNAc and (GlcNAc)₂ which may have different biological activities.
-
Endotoxins: Bacterial lipopolysaccharides that can elicit strong immune responses in both plant and animal systems, confounding the specific effects of this compound.
-
Residual Solvents and Reagents: Chemicals used during the hydrolysis of chitin and purification of this compound.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed for purity assessment. High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) are powerful methods for separating and quantifying chito-oligosaccharides.
Purity Assessment Methodologies
| Method | Principle | Information Provided | Key Considerations |
| HPLC (Hydrophilic Interaction Liquid Chromatography - HILIC) | Separates analytes based on their polarity. Chito-oligosaccharides are separated on a polar stationary phase.[1][2] | Provides information on the distribution of oligosaccharides with different degrees of polymerization.[3][4] | Mobile phase composition (acetonitrile/water gradient) is critical for resolution.[3] |
| HPAEC-PAD | Separates anionic carbohydrates at high pH on an anion-exchange column, followed by sensitive detection. | Highly sensitive method for the quantitative analysis of underivatized chito-oligosaccharides. | Can resolve oligosaccharides with a high degree of polymerization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Often coupled with LC (LC-MS). | Confirms the molecular weight of the this compound and identifies impurities. | Provides structural information and can detect a wide range of contaminants. |
Troubleshooting Guide
Issue 1: Inconsistent or No Induction of Plant Defense Responses (e.g., ROS burst, defense gene expression)
-
Question: I am not observing a consistent reactive oxygen species (ROS) burst or defense gene activation after treating my plant cells with this compound. What could be the problem?
-
Possible Causes & Solutions:
-
This compound Purity and Integrity:
-
Problem: The sample may contain inhibitors or have a low concentration of the active this compound. Shorter-chain oligosaccharides, which can be present as impurities, may have lower elicitor activity.
-
Solution: Verify the purity of your this compound stock using HPLC or HPAEC-PAD. Ensure proper storage conditions (lyophilized, at -20°C or below) to prevent degradation.
-
-
Suboptimal Elicitor Concentration:
-
Problem: The concentration of this compound may be too low to trigger a detectable response or too high, leading to receptor saturation or cell death.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific plant system.
-
-
Plant Material Variability:
-
Problem: The physiological state of the plants or cell cultures can significantly affect their responsiveness.
-
Solution: Use plants of the same age and developmental stage. For cell cultures, use them at a consistent growth phase.
-
-
Assay Conditions:
-
Problem: The timing of the measurement, the assay buffer, or the detection reagents might not be optimal.
-
Solution: Optimize the time course of your experiment to capture the peak response. Ensure the pH and composition of your assay buffer are appropriate. Check the quality and expiration dates of your detection reagents (e.g., luminol for ROS assays).
-
-
Logical Flow for Troubleshooting Inconsistent Elicitor Response
Caption: Troubleshooting workflow for inconsistent experimental results.
Key Experimental Protocols
Protocol: this compound-Induced ROS Burst in Plant Leaf Discs
This protocol details a common method to measure the early immune response in plants upon this compound perception.
-
Plant Material Preparation:
-
Use fully expanded leaves from 4-6 week-old Arabidopsis thaliana plants.
-
Using a 4 mm biopsy punch, cut leaf discs, avoiding the mid-vein.
-
Float the leaf discs, adaxial side up, in a 96-well white plate containing 100 µL of sterile water per well.
-
Incubate overnight at room temperature to allow the wound response to subside.
-
-
Assay Procedure:
-
On the day of the assay, carefully replace the water with 100 µL of assay solution containing:
-
20 µM L-012 (luminol analogue)
-
1 µg/mL Horseradish Peroxidase (HRP)
-
-
Prepare a 2X stock solution of this compound in sterile water.
-
Place the 96-well plate into a plate reader capable of measuring luminescence.
-
Measure the background luminescence for 5-10 minutes.
-
Add 100 µL of the 2X this compound solution to each well to reach the final desired concentration.
-
Immediately begin measuring luminescence every 1-2 minutes for at least 60-90 minutes.
-
-
Data Analysis:
-
Subtract the background luminescence from each reading.
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Plot the relative light units (RLU) over time to visualize the ROS burst.
-
The area under the curve can be calculated for quantitative comparisons.
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Experimental Workflow for ROS Burst Assay
Caption: Workflow for measuring this compound-induced ROS burst.
Signaling Pathway
Chitin Elicitor Signaling Pathway in Arabidopsis
This compound, as a chitin oligomer, is perceived at the plant cell surface, initiating a signaling cascade that leads to the activation of immune responses.
Simplified Chitin Signaling Pathway
Caption: Chitin perception at the cell surface activates downstream signaling.
References
Validation & Comparative
Validating Chitoheptaose-Induced Gene Expression: A Comparative Guide to qRT-PCR Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of chitoheptaose-induced gene expression with an alternative elicitor, supported by experimental data and detailed protocols for validation by quantitative reverse transcription PCR (qRT-PCR).
This compound, a chitin oligosaccharide, is a potent elicitor of defense responses in plants. Its perception triggers a signaling cascade leading to the transcriptional activation of numerous defense-related genes. Validating the expression of these genes is a critical step in understanding the molecular mechanisms of plant immunity and for screening compounds that may modulate these responses. Quantitative RT-PCR is the gold standard for accurate and sensitive quantification of gene expression.
Comparative Analysis of Elicitor-Induced Gene Expression
This section compares the induction of key defense-related genes in Arabidopsis thaliana in response to this compound and chitooctaose, another well-characterized chitin oligomer. The data presented below is a representative summary compiled from published studies. Actual fold changes may vary depending on experimental conditions.
| Gene | Elicitor | Fold Induction (relative to mock) |
| WRKY29 | This compound | ~ 15-fold |
| Chitooctaose | ~ 20-fold | |
| WRKY30 | This compound | ~ 10-fold |
| Chitooctaose | ~ 12-fold | |
| WRKY33 | This compound | ~ 8-fold |
| Chitooctaose | ~ 10-fold | |
| WRKY53 | This compound | ~ 5-fold |
| Chitooctaose | ~ 6-fold |
Experimental Protocols
A detailed methodology for the validation of this compound-induced gene expression using a two-step qRT-PCR protocol is provided below.
Plant Material and Elicitor Treatment
-
Plant Growth: Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) medium under long-day conditions (16 hours light / 8 hours dark) at 22°C for 10-14 days.
-
Elicitor Preparation: Prepare a 1 mM stock solution of this compound in sterile water.
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Treatment: Flood the surface of the MS medium with a final concentration of 1 µM this compound. For the mock control, use sterile water.
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Harvesting: Harvest whole seedlings at 30 minutes post-treatment, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.
RNA Extraction and cDNA Synthesis
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RNA Extraction: Extract total RNA from ~100 mg of frozen seedling tissue using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
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RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer. An A260/A280 ratio of 1.8-2.0 is considered pure.
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cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, following the manufacturer's protocol.
Quantitative RT-PCR (qRT-PCR)
-
Reaction Mixture: Prepare the qRT-PCR reaction mixture as follows:
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5 µL 2x SYBR Green Master Mix
-
1 µL cDNA template (diluted 1:10)
-
0.5 µL Forward Primer (10 µM)
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0.5 µL Reverse Primer (10 µM)
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3 µL Nuclease-free water
-
-
Primer Sequences:
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WRKY29 Forward: 5'-GGTGGTTCTGATTCTTCGTTCC-3'
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WRKY29 Reverse: 5'-GCTTGAGTTGAGCCTCAACAAC-3'
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UBQ10 (Reference Gene) Forward: 5'-GGCCTTGTATAATCCCTGATGAATA-3'
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UBQ10 (Reference Gene) Reverse: 5'-AAAGAGATAACAGGAACGGAAACAT-3'
-
-
PCR Program:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method[1]. The expression of the target gene (WRKY29) is normalized to the expression of a stably expressed reference gene (UBQ10).
Visualizing the Molecular Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound-induced gene expression using qRT-PCR.
Caption: Simplified signaling pathway of this compound-induced gene expression in Arabidopsis.
References
Comparative analysis of Chitoheptaose and chitooctaose as plant elicitors.
A Guide for Researchers in Plant Science and Drug Development
Chitoheptaose (CH7) and chitooctaose (CH8), oligosaccharides derived from chitin, are potent elicitors of plant defense responses. Their ability to activate the plant's innate immune system makes them valuable tools for research into plant-pathogen interactions and for the development of novel plant protection agents. This guide provides a comparative analysis of the performance of CH7 and CH8 as plant elicitors, supported by experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
Quantitative Comparison of Elicitor Activity
The degree of polymerization of chitooligosaccharides is a critical factor influencing their elicitor activity. While both CH7 and CH8 are effective in triggering plant defenses, their efficacy can vary depending on the specific response being measured.
Table 1: Comparative Elicitor Activity of this compound (CH7) and Chitooctaose (CH8)
| Parameter | This compound (CH7) | Chitooctaose (CH8) | Key Findings |
| Reactive Oxygen Species (ROS) Production | Induces a significant ROS burst in plant cells. | Induces a robust and sustained ROS burst, often with a higher amplitude compared to CH7.[1] | Both are potent inducers of ROS, a hallmark of PAMP-triggered immunity. CH8 generally elicits a stronger response. |
| Defense Gene Expression | Information on direct comparison is limited. | A well-established inducer of a wide range of defense-related genes, including WRKY transcription factors and pathogenesis-related (PR) proteins.[2][3] | While direct comparative data is scarce, the literature suggests that longer-chain chitooligosaccharides like CH8 are potent activators of defense gene expression. |
| MAPK Activation | Information on direct comparison is limited. | Strongly activates MAP kinases such as MPK3 and MPK6, which are key components of the downstream signaling cascade. | Activation of the MAPK cascade is a crucial step in chitin signaling. CH8 is a known strong activator of this pathway. |
| Receptor Binding | Competitively inhibits the binding of chitin to the AtLYK5 receptor.[1] | Shows strong competitive inhibition of chitin binding to the AtLYK5 receptor, indicating high binding affinity.[1] | Both oligomers are recognized by the plant's chitin receptor complex, with evidence suggesting a high affinity for CH8. |
Signaling Pathways and Experimental Workflows
The perception of chito-oligosaccharides by plant cells initiates a complex signaling cascade that culminates in the activation of defense responses.
Caption: Chitin signaling pathway in plants.
The diagram above illustrates the key steps in the chitin signaling pathway. This compound or chitooctaose binds to the receptor complex, typically involving LYK5 and CERK1, at the plasma membrane. This binding event triggers a series of phosphorylation events, activating downstream components including receptor-like cytoplasmic kinases (RLCKs) and a mitogen-activated protein kinase (MAPK) cascade. This signaling ultimately leads to the activation of transcription factors, such as WRKYs, in the nucleus, resulting in the expression of defense-related genes. Simultaneously, the receptor complex activation leads to the production of reactive oxygen species (ROS) through the activation of NADPH oxidases like RBOHD.
Caption: Experimental workflow for comparing plant elicitors.
This workflow outlines the general steps for a comparative analysis of plant elicitors like this compound and chitooctaose. The process begins with treating the plant material, followed by conducting various assays to measure key defense responses. The resulting data is then quantified and analyzed to compare the potency of the different elicitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments used to assess the elicitor activity of this compound and chitooctaose.
Reactive Oxygen Species (ROS) Burst Assay
This protocol is adapted from methods used to measure the production of ROS in plant tissues upon elicitor treatment.
Materials:
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Plant leaf discs (e.g., from Arabidopsis thaliana)
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Luminol
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Horseradish peroxidase (HRP)
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This compound and chitooctaose stock solutions
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96-well white microplate
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Luminometer
Procedure:
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Excise leaf discs from mature plant leaves and float them overnight in sterile water in a 96-well plate to allow for wound-induced ROS to subside.
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On the day of the experiment, replace the water with a solution containing luminol and HRP.
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Add the this compound or chitooctaose elicitor to the wells at the desired final concentration. Use water as a negative control.
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Immediately place the microplate in a luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for at least 30-60 minutes.
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The integrated luminescence over time represents the total ROS production.
Defense Gene Expression Analysis by qRT-PCR
This protocol describes the quantification of defense-related gene expression in response to elicitor treatment.
Materials:
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Plant seedlings or tissues treated with elicitors
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Liquid nitrogen
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Gene-specific primers for target defense genes (e.g., WRKY33, PR1) and a reference gene (e.g., Actin)
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qPCR instrument
Procedure:
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Harvest plant material at various time points after elicitor treatment and immediately freeze in liquid nitrogen.
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Extract total RNA from the frozen tissue using a commercial RNA extraction kit.
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Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
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Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and gene-specific primers.
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Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the mock-treated control.
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
This protocol outlines the detection of MAPK activation (phosphorylation) using immunoblotting.
Materials:
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Plant seedlings or tissues treated with elicitors
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Protein extraction buffer
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SDS-PAGE gels and electrophoresis apparatus
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Western blotting apparatus
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Primary antibody specific to phosphorylated MAPKs (e.g., anti-p44/42 MAPK)
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Secondary antibody conjugated to HRP
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Harvest plant material at various time points after elicitor treatment and immediately freeze in liquid nitrogen.
-
Extract total protein from the frozen tissue using a suitable protein extraction buffer.
-
Determine the protein concentration of the extracts.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phosphorylated MAPKs.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to phosphorylated MAPKs indicates the level of activation.
Conclusion
Both this compound and chitooctaose are effective elicitors of plant defense responses. The available data suggests that chitooctaose may elicit a stronger response in terms of ROS production, and it is a well-documented, potent inducer of defense gene expression and MAPK activation. The choice between CH7 and CH8 for specific research applications may depend on the desired intensity and kinetics of the defense response. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to conduct their own comparative analyses and further elucidate the intricate mechanisms of plant immunity.
References
A Comparative Guide to Validating Chitoheptaose-Receptor Binding Affinity Using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with other common biophysical techniques for validating the binding affinity of chitoheptaose to its receptors. The content is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound, a chitin oligosaccharide, plays a crucial role in plant immunity by acting as a microbe-associated molecular pattern (MAMP) that is recognized by pattern recognition receptors (PRRs) on the plant cell surface. This recognition triggers a signaling cascade that leads to the activation of defense responses. The Arabidopsis thaliana LysM-containing receptor-like kinase 5 (AtLYK5) has been identified as a primary receptor for chitin, exhibiting a significantly higher binding affinity than other related receptors like AtCERK1.[1][2][3][4] Validating the binding affinity of this compound to its receptor is a critical step in understanding the molecular mechanisms of plant innate immunity and for the potential development of novel disease resistance strategies.
Isothermal Titration Calorimetry (ITC) is a powerful and label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5] This guide will focus on the application of ITC for validating this compound-receptor binding and compare its performance with other widely used techniques such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST).
Comparison of Binding Affinity Measurement Techniques
The choice of technique for measuring binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the desired level of detail regarding the binding thermodynamics and kinetics.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Measures the heat change upon binding in solution. | Measures the change in refractive index upon binding to a sensor surface. | Measures the change in molecular movement along a temperature gradient upon binding. |
| Labeling Requirement | Label-free. | Label-free for the analyte; the ligand is immobilized. | One binding partner is typically fluorescently labeled. |
| Parameters Measured | Kd, ΔH, ΔS, Stoichiometry (n). | Kd, kon, koff. | Kd. |
| Throughput | Low to medium. | Medium to high. | High. |
| Sample Consumption | High. | Low. | Very low. |
| Strengths | Provides a complete thermodynamic profile in a single experiment; in-solution measurement. | Real-time kinetic data; high sensitivity. | Fast measurements; low sample consumption; tolerant to complex solutions. |
| Limitations | Requires large amounts of sample; lower throughput. | Immobilization of one partner may affect its activity; potential for non-specific binding to the sensor surface. | Requires labeling which may alter the binding properties; indirect measurement of binding. |
Quantitative Data for Chito-oligosaccharide-Receptor Binding
The following table summarizes the binding affinity data for the interaction of chito-oligosaccharides with the Arabidopsis thaliana receptors AtLYK5 and AtCERK1, as determined by Isothermal Titration Calorimetry.
| Ligand | Receptor | Technique | Dissociation Constant (Kd) | Reference |
| Chitooctaose | AtLYK5 | ITC | 1.72 µM | |
| Chitooctaose | AtCERK1 | ITC | 455 µM | |
| This compound | AtLYK5 | ITC | Strong inhibition of chitooctaose binding, suggesting a similarly high affinity. |
These data clearly demonstrate the significantly higher affinity of AtLYK5 for chito-oligosaccharides compared to AtCERK1, supporting its role as the primary chitin receptor in Arabidopsis.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This protocol is a general guideline for measuring the binding of this compound to a receptor protein like AtLYK5.
1. Sample Preparation:
-
Protein (in the cell): The receptor protein (e.g., the extracellular domain of AtLYK5) is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration should be accurately determined and is typically in the range of 10-50 µM.
-
Ligand (in the syringe): this compound is dissolved in the same dialysis buffer to a concentration that is 10-20 times higher than the protein concentration in the cell.
-
Buffer Matching: It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Degassing: Both protein and ligand solutions should be degassed immediately before the experiment to prevent air bubbles in the calorimeter.
2. ITC Experiment:
-
The ITC instrument is equilibrated at the desired temperature (e.g., 25°C).
-
The sample cell is loaded with the protein solution, and the injection syringe is filled with the this compound solution.
-
A series of small injections (e.g., 2-5 µL) of the this compound solution are titrated into the protein solution.
-
The heat change associated with each injection is measured.
3. Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
The resulting binding isotherm (heat change per mole of injectant versus the molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n). The binding entropy (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for analyzing this compound-receptor binding using SPR.
1. Sensor Chip Preparation:
-
A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.
-
The receptor protein is immobilized onto the sensor chip surface via amine coupling or another appropriate chemistry. The immobilization level should be optimized to avoid mass transport limitations.
2. Binding Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.
-
A series of concentrations of this compound (analyte) are injected over the sensor surface.
-
The change in the refractive index, proportional to the mass of analyte binding to the immobilized ligand, is monitored in real-time as a sensorgram (response units vs. time).
3. Regeneration:
-
After each analyte injection, the sensor surface is regenerated by injecting a solution (e.g., low pH buffer or high salt concentration) that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.
4. Data Analysis:
-
The sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Microscale Thermophoresis (MST)
This protocol outlines the general steps for measuring this compound-receptor binding using MST.
1. Sample Preparation:
-
The receptor protein is fluorescently labeled (e.g., with an NHS-ester dye targeting primary amines). Unconjugated dye is removed by size-exclusion chromatography.
-
A constant concentration of the labeled protein is mixed with a serial dilution of this compound in the MST buffer.
2. MST Measurement:
-
The samples are loaded into MST capillaries.
-
An infrared laser is used to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled protein along this temperature gradient is monitored. Binding of this compound to the protein will alter its size, charge, or hydration shell, leading to a change in its thermophoretic movement.
3. Data Analysis:
-
The change in the normalized fluorescence as a function of the this compound concentration is plotted.
-
The resulting binding curve is fitted to a suitable equation to determine the dissociation constant (Kd).
Visualizations
Experimental Workflow for ITC
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Chitin Signaling Pathway in Arabidopsis
Caption: Simplified chitin signaling pathway in Arabidopsis.
References
- 1. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The kinase LYK5 is a major chitin receptor in Arabidopsis and forms a chitin-induced complex with related kinase CERK1 (Journal Article) | OSTI.GOV [osti.gov]
- 4. anl.gov [anl.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
Chitoheptaose vs. Chitosan: A Comparative Analysis of Elicitor Activity in Plant Defense
For researchers and professionals in drug development and plant science, understanding the nuances of plant immune elicitors is paramount. Chitoheptaose and chitosan, both derived from chitin, are well-recognized for their ability to trigger defense responses in plants. However, their efficacy as elicitors can vary significantly based on their physicochemical properties. This guide provides an objective comparison of the elicitor activity of this compound, a specific chitin oligomer, and chitosan, a heterogeneous mixture of deacetylated chitin polymers, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Chitosan as Elicitors
| Feature | This compound | Chitosan |
| Composition | A defined chitin oligomer with a degree of polymerization (DP) of seven N-acetylglucosamine units. | A variable mixture of D-glucosamine and N-acetyl-D-glucosamine polymers with varying degrees of deacetylation (DD) and molecular weights.[1][2] |
| Solubility | Generally soluble in aqueous solutions.[3] | Solubility is dependent on the degree of deacetylation and pH; typically soluble in acidic solutions.[3] |
| Specificity | Acts as a specific elicitor, recognized by pattern recognition receptors (PRRs) on the plant cell surface. | Elicitor activity is influenced by its physical properties (molecular weight, DD), and it may act through both specific and non-specific mechanisms.[4] |
| Defense Response | A potent inducer of specific defense responses such as peroxidase (POD) activity. In some plant systems, it may not significantly induce other defense enzymes like phenylalanine ammonia-lyase (PAL). | A broader elicitor, capable of inducing a range of defense responses including PAL and POD activities, phytoalexin accumulation, and the production of pathogenesis-related (PR) proteins. |
Quantitative Comparison of Elicitor Activity
The elicitor activity of this compound and chitosan is often evaluated by measuring the induction of key plant defense responses. The following table summarizes experimental findings from various studies.
| Defense Response Metric | This compound (or equivalent chitin oligomers) | Chitosan (polymeric) | Plant System |
| Phenylalanine Ammonia-Lyase (PAL) Activity | No significant induction observed with purified chitin oligomers (DP ≥ 7). | Strong induction, with optimal activity observed at intermediate degrees of deacetylation. | Wheat leaves |
| Peroxidase (POD) Activity | Strong elicitation with purified chitin oligomers (DP ≥ 7). | Strong induction, with activity varying based on the degree of deacetylation. | Wheat leaves |
| Reactive Oxygen Species (ROS) Burst | Fully acetylated chitin hexamer elicits an oxidative burst. | Fully deacetylated chitosan hexamer does not elicit an oxidative burst. Elicitor activity of chitosan polymers increases with an increasing degree of acetylation. | Rice cell suspension |
| Phytoalexin Accumulation (Pisatin) | The octameric oligomer of chitosan optimally induced pisatin accumulation. | Induces accumulation of phytoalexins. | Pea |
| Defense Enzyme Induction (Chitinase, β-1,3-glucanase) | Chitin oligomers induced high β-1,3-glucanase activity in bean and chitosanase activity in both cucumber and bean. | Significantly induced chitinase and chitosanase activities in both cucumber and bean. | Cucumber and Bean |
Signaling and Experimental Frameworks
To understand how these elicitors function, it is crucial to visualize the underlying biological pathways and experimental workflows.
Detailed Experimental Protocols
Reactive Oxygen Species (ROS) Burst Assay (Luminol-Based)
This protocol is adapted for measuring the oxidative burst in plant leaf discs.
Materials:
-
Plant leaf discs (e.g., 4 mm diameter)
-
Elicitor solutions (this compound and Chitosan)
-
Luminol stock solution
-
Horseradish peroxidase (HRP) stock solution
-
96-well microplate
-
Luminometer
Procedure:
-
Place one leaf disc into each well of a 96-well plate containing sterile water and incubate overnight in the dark to reduce wounding effects.
-
The next day, replace the water with a reaction solution containing luminol and HRP.
-
Measure the background luminescence for a few cycles in the luminometer.
-
Add the elicitor solution (this compound or chitosan) to each well to initiate the reaction.
-
Immediately start measuring the luminescence kinetically over a period of 30-60 minutes.
-
The data is typically presented as relative light units (RLU) over time.
Phytoalexin Accumulation Assay (Spectrophotometric Method for Pisatin)
This protocol describes a method for quantifying the phytoalexin pisatin in pea pods.
Materials:
-
Pea pods
-
Elicitor solutions
-
Hexane
-
95% Ethanol
-
Spectrophotometer
Procedure:
-
Apply the elicitor solution to the inner surface of pea pod halves and incubate in a humid environment.
-
After the incubation period (e.g., 24-48 hours), immerse the pea pod tissue in hexane to extract the pisatin.
-
Evaporate the hexane and redissolve the residue in 95% ethanol.
-
Measure the absorbance of the solution at 309 nm using a spectrophotometer.
-
Quantify the pisatin concentration using a standard curve or a known extinction coefficient.
Conclusion
The choice between this compound and chitosan as an elicitor depends on the specific research or application goals. This compound, with its defined structure, offers high specificity and is a valuable tool for studying the molecular mechanisms of plant immunity. Chitosan, while more heterogeneous, can induce a broader and often potent defense response, making it a candidate for practical applications in agriculture for enhancing plant protection. The provided data and protocols serve as a foundational guide for researchers to design and interpret experiments aimed at harnessing the potential of these chitin-derived elicitors.
References
Cross-validation of Chitoheptaose bioassay results using different plant species.
For Researchers, Scientists, and Drug Development Professionals
Chitoheptaose, a chitin oligosaccharide, is a potent elicitor of plant defense responses, acting as a Pathogen-Associated Molecular Pattern (PAMP). Its recognition by plant cell surface receptors triggers a cascade of downstream signaling events, collectively known as PAMP-triggered immunity (PTI). This guide provides a comparative overview of the bioassays used to quantify these responses across different plant species, supported by experimental data and detailed protocols.
This compound-Induced Signaling Pathway
Upon recognition by receptor-like kinases (RLKs) and receptor-like proteins (RLPs) at the cell surface, this compound initiates a signaling cascade. In the model dicot Arabidopsis thaliana, the LysM-RLKs CERK1 and LYK5 are key receptors. A similar system exists in the model monocot rice (Oryza sativa), involving the receptor OsCERK1 and the receptor-like protein CEBiP. This initial recognition activates downstream signaling components, including receptor-like cytoplasmic kinases (RLCKs) and a mitogen-activated protein kinase (MAPK) cascade, leading to the production of reactive oxygen species (ROS), deposition of callose, and transcriptional reprogramming of defense-related genes.
This compound signaling pathway in plants.
Comparative Analysis of Bioassay Results
The following tables summarize quantitative data from key bioassays used to measure plant defense responses to chitin oligosaccharides. It is important to note that experimental conditions, such as the specific oligosaccharide used (this compound, chitin, or chitosan), its concentration, and the plant growth stage, can influence the results.
Reactive Oxygen Species (ROS) Burst
The production of ROS is one of the earliest responses to PAMP recognition. It is typically measured as relative light units (RLU) in a luminol-based chemiluminescence assay.
| Plant Species | Elicitor (Concentration) | Peak ROS Burst (RLU) | Time to Peak (minutes) | Reference |
| Arabidopsis thaliana | Chitin (100 µg/ml) | ~40,000 | 10-15 | [1] |
| Tomato (Solanum lycopersicum) | Chitin (100 µg/ml) | ~1,200 | 15-20 | [2] |
| Rice (Oryza sativa) | Chitin (100 µg/ml) | Not specified | 5-10 | [3] |
| Nicotiana benthamiana | Chitin (100 µg/ml) | ~6,000 | 10-20 | [1] |
Observations: Arabidopsis thaliana exhibits a significantly stronger ROS burst in response to chitin compared to tomato and Nicotiana benthamiana under the described conditions. While specific quantitative data for rice was not available in the reviewed literature, the response is noted to be rapid.
Mitogen-Activated Protein Kinase (MAPK) Activation
MAPK activation is a crucial step in intracellular signal transduction. It is often assessed by immunoblotting using antibodies that specifically recognize the phosphorylated (active) forms of MAPKs, such as MPK3 and MPK6 in Arabidopsis.
| Plant Species | Elicitor (Concentration) | MAPK Assayed | Fold Activation (relative to control) | Time to Peak Activation (minutes) | Reference |
| Arabidopsis thaliana | Chitin (100 µg/ml) | pMPK3/pMPK6 | Strong activation | 10-15 | [4] |
| Rice (Oryza sativa) | Chitin (100 µg/ml) | pOsMPK3/pOsMPK6 | Strong activation | 5-15 |
Observations: Both Arabidopsis and rice show robust and rapid activation of orthologous MAPKs in response to chitin, indicating a conserved signaling module in both dicots and monocots.
Callose Deposition
Callose is a β-1,3-glucan polymer deposited at the cell wall to reinforce it against pathogen attack. Callose deposits are typically stained with aniline blue and quantified by fluorescence microscopy.
| Plant Species | Elicitor (Concentration) | Callose Deposits (per mm²) | Fold Increase (relative to control) | Reference |
| Arabidopsis thaliana | Chitin (100 µg/ml) | ~150-200 | ~10-15 | |
| Nicotiana tabacum | Chitosan (0.001%) | Qualitative increase | Not specified | |
| Hordeum vulgare (Barley) | Chitosan (0.001%) | Qualitative increase | Not specified |
Observations: Chitin and its derivatives induce callose deposition in both dicots (Arabidopsis, Nicotiana tabacum) and monocots (barley). Quantitative data is most readily available for Arabidopsis.
Defense Gene Expression
The expression of defense-related genes, such as pathogenesis-related (PR) genes and transcription factors (e.g., WRKYs), is a hallmark of PTI. Gene expression is quantified using quantitative real-time PCR (qRT-PCR), and results are often presented as fold change relative to a control.
| Plant Species | Elicitor (Concentration) | Gene | Peak Fold Change | Time to Peak Expression (hours) | Reference |
| Arabidopsis thaliana | Chitooctaose (1 µM) | WRKY33 | ~100 | 1 | |
| Arabidopsis thaliana | Chitooctaose (1 µM) | FRK1 | ~80 | 1 | |
| Rice (Oryza sativa) | Chitin oligosaccharides | OsWRKY45 | ~25 | 24 | |
| Tomato (Solanum lycopersicum) | Chitin oligomers | PR-1 | ~6 | 24 |
Observations: Chitin oligosaccharides induce the expression of defense-related genes in a variety of plant species. The specific genes and the magnitude and timing of their expression can vary. For instance, in Arabidopsis, the induction of WRKY transcription factors is very rapid and strong.
Experimental Protocols
Detailed methodologies for the key bioassays are provided below.
ROS Burst Assay (Luminol-Based)
This protocol is adapted for leaf discs and can be used for various plant species.
Workflow for a luminol-based ROS burst assay.
-
Plant Material: Use leaves from 4-6 week old plants.
-
Leaf Disc Preparation: Excised leaf discs (typically 4 mm in diameter) are placed in a 96-well white luminometer plate, with one disc per well, containing 100 µL of sterile water.
-
Overnight Incubation: The plate is incubated at room temperature overnight to allow the wound response from cutting to subside.
-
Assay Solution: The next day, the water is carefully removed and replaced with 100 µL of the assay solution containing luminol (e.g., 100 µM), horseradish peroxidase (HRP; e.g., 10 µg/mL), and the this compound elicitor at the desired concentration.
-
Measurement: Chemiluminescence is immediately measured using a plate luminometer. Readings are typically taken every 1-2 minutes for a duration of 60-90 minutes.
-
Data Analysis: The data is plotted as relative light units (RLU) over time.
MAPK Activation Assay (Immunoblotting)
This protocol describes the detection of phosphorylated MAPKs in plant seedlings.
Workflow for a MAPK activation assay.
-
Plant Material: Seedlings are grown in liquid culture for 10-14 days.
-
Elicitor Treatment: Seedlings are treated with this compound at the desired concentration for different time points (e.g., 0, 5, 10, 15, 30 minutes).
-
Protein Extraction: The tissue is flash-frozen in liquid nitrogen and ground to a fine powder. Total proteins are extracted using an appropriate buffer.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody that specifically recognizes the dually phosphorylated, active form of MAPKs (e.g., anti-phospho-p44/42 MAPK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
Callose Deposition Assay (Aniline Blue Staining)
This protocol is for visualizing callose deposits in leaf tissue.
Workflow for a callose deposition assay.
-
Elicitor Treatment: Leaves of intact plants are infiltrated with a solution of this compound or a mock control using a needleless syringe.
-
Incubation: Plants are incubated for 12-24 hours to allow for callose deposition.
-
Tissue Clearing: The treated leaves are harvested and placed in a destaining solution (e.g., 95% ethanol) until the chlorophyll is removed.
-
Staining: The cleared leaves are rehydrated and then stained with an aniline blue solution (e.g., 0.01% aniline blue in 150 mM K2HPO4).
-
Visualization: The stained leaves are mounted on a microscope slide in glycerol and observed under a fluorescence microscope with UV excitation. Callose deposits will fluoresce bright yellow-green.
-
Quantification: The number and/or intensity of callose deposits per unit area are quantified using image analysis software.
Conclusion
The bioassays for quantifying plant defense responses to this compound reveal a largely conserved signaling pathway and downstream responses in both monocots and dicots. However, the magnitude and kinetics of these responses can vary between species. For researchers and professionals in drug development, understanding these differences is crucial for the broad-spectrum application of this compound-based biopesticides or plant defense activators. The provided protocols offer a standardized framework for the cross-validation of this compound bioactivity in diverse plant species. Further research with a standardized methodology across a wider range of crop plants is needed to fully elucidate the comparative efficacy of this compound as a plant immune stimulant.
References
Chitoheptaose and flg22: An Examination of Their Combined Effects on Plant Immunity
A Comparative Guide for Researchers
The intricate network of plant immunity relies on the recognition of Microbe-Associated Molecular Patterns (MAMPs), which triggers a cascade of defense responses. Chitin, a major component of fungal cell walls, and flagellin, a building block of bacterial flagella, are two of the most well-characterized MAMPs. Chitoheptaose, a chitin fragment, and flg22, a conserved 22-amino acid peptide of flagellin, are potent elicitors of MAMP-triggered immunity (MTI). This guide provides a comparative analysis of the synergistic or antagonistic effects of co-treating plants with this compound and flg22, supported by experimental data and detailed protocols.
While direct experimental data on the co-treatment of this compound and flg22 is limited, studies on other short-chain chitin oligomers, such as chitotetraose and chitooctaose, in conjunction with flg22, suggest an antagonistic relationship. Research indicates that pretreatment with certain chitin oligomers can suppress flg22-induced immune responses. This guide will synthesize findings from related chitin oligomers as a proxy to understand the potential interactions of this compound with flg22.
Data Presentation: Comparative Analysis of MAMP-Triggered Responses
The following tables summarize quantitative data from studies investigating the effects of chitin oligomers and flg22 on key plant immune responses.
Table 1: Reactive Oxygen Species (ROS) Burst in Arabidopsis thaliana
| Treatment | Peak ROS Production (Relative Light Units - RLU) | Fold Change vs. flg22 alone |
| Water (Control) | ~50 | - |
| flg22 (100 nM) | ~4500 | 1.0 |
| Chitotetraose (10 µM) + flg22 (100 nM) | ~2500 | 0.56 |
Data adapted from a study on chitotetraose, indicating an antagonistic effect on the flg22-induced ROS burst.
Table 2: Callose Deposition in Arabidopsis thaliana
| Treatment | Average Number of Callose Deposits per Leaf Area | Fold Change vs. flg22 alone |
| Water (Control) | ~10 | - |
| flg22 (1 µM) | ~150 | 1.0 |
| Chitotetraose (10 µM) + flg22 (1 µM) | ~80 | 0.53 |
Data adapted from a study on chitotetraose, showing a reduction in flg22-induced callose deposition.
Table 3: In Planta Bacterial Growth of Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana
| Treatment | Bacterial Titer (cfu/cm²) 3 days post-infection | Fold Change vs. flg22 alone |
| Water (Control) | ~1 x 10^6 | - |
| flg22 (1 µM) | ~5 x 10^4 | 1.0 |
| Chitotetraose (10 µM) + flg22 (1 µM) | ~2 x 10^5 | 4.0 |
Data adapted from a study on chitotetraose, demonstrating that the suppression of flg22-induced immunity leads to increased bacterial proliferation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Reactive Oxygen Species (ROS) Burst Assay
This protocol outlines the measurement of MAMP-induced ROS production in leaf discs using a luminol-based chemiluminescence assay.[1][2][3]
Materials:
-
Plant leaves (e.g., Arabidopsis thaliana, 4-5 weeks old)
-
Luminol solution (e.g., 100 µM)
-
Horseradish peroxidase (HRP) solution (e.g., 20 µg/mL)
-
MAMP solutions (this compound, flg22) at desired concentrations
-
Sterile water
-
96-well white microplate
-
Luminometer
Procedure:
-
Excise leaf discs (e.g., 4 mm diameter) from healthy, fully expanded leaves.
-
Float the leaf discs abaxial side up in a petri dish containing sterile water and incubate overnight in the dark to reduce wounding-induced ROS.
-
On the day of the experiment, transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of a solution with luminol and HRP.
-
Incubate the plate in the dark for at least 1 hour.
-
Measure the background luminescence for a few minutes using a luminometer.
-
Initiate the reaction by adding 100 µL of the MAMP solution (or water as a control) to each well. For co-treatment experiments, a mixture of this compound and flg22 is added. For antagonism studies, one MAMP can be added as a pretreatment before the second MAMP.
-
Immediately begin measuring luminescence in the luminometer, with readings taken every 1-2 minutes for a period of 30-60 minutes.
-
Data is typically plotted as Relative Light Units (RLU) over time.
Callose Deposition Staining and Quantification
This protocol describes the visualization and quantification of callose deposits in leaves after MAMP treatment.
Materials:
-
Plant leaves
-
MAMP solutions
-
Syringe without a needle
-
Fixative solution (e.g., ethanol:acetic acid:water, 3:1:6)
-
Aniline blue solution (e.g., 0.01% in 150 mM KH2PO4, pH 9.5)
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Infiltrate leaves of intact plants with the MAMP solutions or water using a needleless syringe.
-
After 12-24 hours, excise the infiltrated leaves.
-
Clear the chlorophyll from the leaves by incubating them in the fixative solution until the tissue is transparent. This may take several hours to overnight.
-
Wash the cleared leaves with water.
-
Stain for callose by incubating the leaves in the aniline blue solution for at least 2 hours in the dark.
-
Mount the stained leaves on a microscope slide in 50% glycerol.
-
Visualize the callose deposits (appearing as bright fluorescent spots) using a fluorescence microscope with a UV filter.
-
Capture images and quantify the number of callose deposits per unit area using image analysis software.
In Planta Bacterial Growth Assay
This protocol is used to assess the impact of MAMP-induced immunity on the proliferation of pathogenic bacteria within plant tissue.
Materials:
-
Pseudomonas syringae pv. tomato DC3000 bacterial culture
-
10 mM MgCl2
-
MAMP solutions
-
Syringe without a needle
-
Sterile homogenizer and tubes
-
Plates with appropriate growth medium (e.g., King's B medium with appropriate antibiotics)
-
Incubator
Procedure:
-
A day before bacterial inoculation, infiltrate plant leaves with the MAMP solutions or water.
-
Grow P. syringae pv. tomato DC3000 overnight in liquid medium.
-
On the day of inoculation, wash and resuspend the bacterial cells in 10 mM MgCl2 to a final concentration of 1 x 10^5 colony-forming units (cfu)/mL.
-
Infiltrate the pre-treated leaves with the bacterial suspension.
-
Three days after inoculation, excise leaf discs of a known area from the infiltrated region.
-
Homogenize the leaf discs in 10 mM MgCl2.
-
Plate serial dilutions of the homogenate onto the growth medium.
-
Incubate the plates at 28°C for 2 days.
-
Count the bacterial colonies to determine the number of cfu per cm² of leaf tissue.
Mandatory Visualization
Signaling Pathways
References
Unveiling Plant Defense: A Comparative Proteomic Guide to Chitoheptaose Treatment
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the comparative proteomics of plant tissues treated with chitoheptaose. This guide provides an in-depth analysis of the molecular responses induced by this potent elicitor, offering valuable insights into plant innate immunity and potential avenues for crop protection and therapeutic development. By examining the proteomic shifts in model organisms such as Arabidopsis thaliana and Oryza sativa (rice) upon treatment with this compound and related chitooligosaccharides, this publication sheds light on the conserved and species-specific defense mechanisms activated at the protein level.
This compound, a specific oligosaccharide derived from chitin, is recognized by plants as a pathogen-associated molecular pattern (PAMP), triggering a cascade of defense responses. This guide synthesizes findings from multiple proteomic studies to present a clear comparison of protein expression changes, highlighting key proteins and signaling pathways involved in this crucial plant-pathogen interaction. The data presented herein is essential for understanding the intricate signaling networks that govern plant defense and for identifying potential protein targets for enhancing disease resistance.
Quantitative Proteomic Analysis: A Comparative Overview
The application of this compound and other chitooligosaccharides elicits significant changes in the plant proteome. Quantitative proteomic studies in Arabidopsis thaliana and rice have identified numerous proteins that are differentially regulated upon treatment. These proteins are involved in a wide array of cellular processes, including signaling, defense, metabolism, and cell wall reinforcement.
Below is a summary of key differentially expressed proteins identified in Arabidopsis thaliana and rice suspension cells following treatment with chitin or chitooligosaccharides. This data provides a comparative snapshot of the proteomic responses in a model dicot and monocot.
Table 1: Differentially Regulated Proteins in Arabidopsis thaliana Plasma Membrane Treated with Chitin
| Protein | Biological Process | Regulation |
| Phosphorylated Proteins | ||
| Receptor-like kinases | Signaling | Altered Phosphorylation |
| Calcium-dependent protein kinases | Signaling | Altered Phosphorylation |
| Respiratory burst oxidase homolog D | Defense, ROS Production | Altered Phosphorylation |
| Various transport proteins | Transport | Altered Phosphorylation |
Source: Quantitative phosphoproteomic analysis of chitin-triggered immune responses in the plasma membrane of Arabidopsis.[1][2]
Table 2: Differentially Regulated Proteins in Oryza sativa (Rice) Suspension Cells Treated with Chitooligosaccharides (COS)
| Protein | Biological Process | Regulation |
| PKN/PRK1 protein kinase | Signaling | Up-regulated |
| Pyruvate kinase isozyme G | Metabolism | Up-regulated |
| Zinc finger protein | Regulation of Transcription | Up-regulated |
| MAR-binding protein MFP1 | Defense Response | Up-regulated |
| Calcium-dependent protein kinase | Signaling | Up-regulated |
| pM5-like protein | Signaling | Up-regulated |
| Rice polyprotein family members | Defense Response | Up-regulated |
Source: Proteomic Analysis of Rice Plasma Membrane-Associated Proteins in Response to Chitooligosaccharide Elicitors.[3]
Experimental Protocols
To ensure reproducibility and provide a clear understanding of the data generation process, detailed methodologies for the key experiments are outlined below.
Plant Material and Growth Conditions
-
Arabidopsis thaliana : Seedlings of Arabidopsis thaliana L. were used for phosphoproteomic analysis.[1]
-
Oryza sativa : Suspension-cultured rice cells were utilized for the proteomic analysis of plasma membrane-associated proteins.[3]
Elicitor Treatment
-
For Arabidopsis, seedlings were treated with chitin to induce immune responses.
-
Rice suspension cells were treated with chitooligosaccharides (COS) to elicit defense responses.
Protein Extraction and Quantification
-
Tissue Homogenization : Plant tissues were flash-frozen in liquid nitrogen and ground to a fine powder.
-
Protein Extraction : Proteins were extracted using specific buffers tailored for plasma membrane or total protein isolation.
-
Quantification : Protein concentration was determined using standard assays such as the Bradford assay to ensure equal loading for subsequent analyses.
Proteomic Analysis
-
Two-Dimensional Gel Electrophoresis (2-DE) : Proteins were separated based on their isoelectric point and molecular weight. Differentially expressed protein spots were excised for identification.
-
Mass Spectrometry (MS) : Excised protein spots were subjected to in-gel digestion (typically with trypsin), and the resulting peptides were analyzed by mass spectrometry (e.g., MALDI-TOF/TOF MS) for protein identification.
-
Quantitative Phosphoproteomics : For phosphoproteomic studies, phosphopeptides were enriched from protein digests and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify phosphorylation sites.
-
Label-Free Quantitative Proteomics : This technique was used to analyze differentially expressed proteins in rice after COS treatment, providing relative quantification of protein abundance.
Visualizing the Molecular Response
To better illustrate the complex biological processes involved, the following diagrams visualize the key signaling pathways and experimental workflows.
This guide serves as a critical resource for researchers aiming to dissect the molecular underpinnings of plant immunity. The comparative data and detailed protocols provided will facilitate further investigation into the role of this compound and other elicitors in modulating plant defense, ultimately contributing to the development of novel strategies for sustainable agriculture and disease management.
References
Chitoheptaose vs. Crude Crab Shell Chitin: A Comparative Guide for Agricultural Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the agricultural efficacy of chitoheptaose, a well-defined chito-oligosaccharide, and crude crab shell chitin, a readily available biopolymer. The following sections detail their mechanisms of action, present available quantitative data from experimental studies, outline experimental protocols for their evaluation, and visualize the key signaling pathways involved in their function.
Introduction: From Crude Biowaste to a Precise Elicitor
Crude crab shell chitin is a natural polysaccharide derived from the exoskeletons of crustaceans.[1][2] In agriculture, it has been utilized as a soil amendment to improve soil quality and control pests.[2] this compound, on the other hand, is a specific chito-oligosaccharide, a short-chain polymer of N-acetylglucosamine, which can be derived from the hydrolysis of chitin.[3] These shorter oligomers are generally more soluble and have been shown to be potent elicitors of plant defense responses.[4] This guide assesses the available scientific evidence to compare the efficacy of the raw, complex biopolymer with its refined, specific oligosaccharide counterpart.
Comparative Efficacy: A Review of the Data
Direct comparative studies between this compound and crude crab shell chitin are limited. However, by synthesizing data from various studies on chito-oligosaccharides (COS) and crude chitin, a comparative assessment can be made across several key agricultural parameters.
Table 1: Comparison of General Properties and Agricultural Applications
| Feature | This compound | Crude Crab Shell Chitin |
| Composition | A defined oligomer of seven N-acetylglucosamine units | A complex mixture of chitin, proteins, calcium carbonate, and other minerals. |
| Solubility | Generally water-soluble. | Insoluble in water and most organic solvents. |
| Primary Mode of Action | Acts as a specific elicitor of plant innate immunity (Pattern-Triggered Immunity). | Acts as a slow-release fertilizer, improves soil structure, and promotes beneficial soil microbes. |
| Bioavailability | Readily available for plant perception. | Low bioavailability; requires microbial degradation to release active compounds. |
| Application Methods | Foliar spray, seed treatment, soil drench. | Primarily soil amendment. |
Table 2: Quantitative Comparison of Efficacy in Plant Growth Promotion
| Parameter | This compound/Chito-oligosaccharides | Crude Crab Shell Chitin |
| Effect on Plant Height | Increased height of black gram plants by ~28% (for 70% chitosan treatment). | Increased dry matter of maize with increasing application rates. |
| Effect on Biomass | Increased fresh weight of Arabidopsis thaliana by 10%. | Increased dry matter of maize; specific percentage increase varies with application rate. |
| Nutrient Uptake | Can improve nutrient uptake efficiency. | Increases soil organic matter, N, K, B, and Zn. |
Table 3: Quantitative Comparison of Efficacy in Disease Resistance
| Parameter | This compound/Chito-oligosaccharides | Crude Crab Shell Chitin |
| Induction of Defense Enzymes | ||
| Chitinase Activity | Oligochitosan-Zn2+ complex induced chitinase activity to ~12 mU/g in soybean leaves. | Can stimulate chitinase-producing microbes in the soil. |
| β-1,3-Glucanase Activity | Known to be induced as a pathogenesis-related protein alongside chitinase. | Indirectly enhances plant defenses by promoting beneficial microbes. |
| Phenylalanine Ammonia-Lyase (PAL) Activity | Chitosan treatment can increase PAL activity. | Data not readily available. |
| Pathogen Inhibition | ||
| Fungal Pathogens | 5% chitosan oligosaccharide solution provided a disease resistance index of 70.39 against Fusarium wilt in bitter gourd. | Soil amendment can control root-knot nematodes and root-infecting fungi. |
| Bacterial Pathogens | Pre-treatment with chitooligosaccharides enhanced resistance against Pseudomonas syringae in Arabidopsis. | Can create a hostile environment for pathogenic bacteria in the soil. |
Experimental Protocols
Preparation of Crude Crab Shell Chitin for Agricultural Use
Objective: To prepare crude crab shell powder for use as a soil amendment.
Materials:
-
Dried crab shells
-
Grinder or mill
-
Sieve (e.g., 80 mesh)
Procedure:
-
Thoroughly wash the crab shells to remove any remaining organic matter.
-
Dry the shells completely. This can be done by sun-drying or using an oven at a low temperature (e.g., 60°C).
-
Grind the dried shells into a fine powder using a grinder or mill.
-
Sieve the powder to obtain a uniform particle size.
-
The resulting crude crab shell chitin powder is ready for soil application.
Application and Efficacy Testing of Crude Crab Shell Chitin as a Soil Amendment
Objective: To evaluate the effect of crude crab shell chitin on plant growth and soil properties.
Materials:
-
Crude crab shell powder
-
Pots with a suitable soil mix
-
Seeds of the test plant (e.g., maize, tomato)
-
Fertilizers (N, P, K)
-
Greenhouse or controlled environment chamber
Procedure:
-
Soil Preparation: Mix the crude crab shell powder into the soil at different application rates (e.g., 0, 5, 10, 15 g/kg of soil).
-
Potting and Sowing: Fill the pots with the prepared soil mixtures. Sow the seeds of the test plant in each pot.
-
Growth Conditions: Maintain the pots in a greenhouse or controlled environment with optimal conditions for the chosen plant species. Provide a standard fertilization regime for all treatments.
-
Data Collection:
-
Plant Growth: Measure plant height, stem diameter, and leaf number at regular intervals. At the end of the experiment, harvest the plants and measure the fresh and dry weight of the shoots and roots.
-
Nutrient Analysis: Analyze the nutrient content (N, P, K, Ca, Mg, etc.) of the plant tissues and the soil at the beginning and end of the experiment.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of the crab shell chitin amendment.
Application and Efficacy Testing of this compound as a Foliar Spray
Objective: To assess the efficacy of this compound in inducing disease resistance in plants.
Materials:
-
This compound
-
Sterile distilled water
-
Surfactant (e.g., Tween 20)
-
Sprayer
-
Test plants (e.g., Arabidopsis, tomato)
-
Pathogen culture (e.g., Pseudomonas syringae, Fusarium oxysporum)
-
Growth chambers
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in sterile distilled water. From the stock, prepare treatment solutions at various concentrations (e.g., 10, 50, 100 µg/mL). Add a surfactant to the solutions to ensure even spreading on the leaves.
-
Plant Treatment: Grow the test plants to a suitable stage (e.g., 4-6 leaf stage). Spray the leaves of the plants with the this compound solutions until runoff. Use water with surfactant as a control.
-
Pathogen Inoculation: After a specific time post-treatment (e.g., 24-48 hours), inoculate the plants with the pathogen. The inoculation method will depend on the pathogen (e.g., spray suspension for fungi, infiltration for bacteria).
-
Disease Assessment:
-
Monitor the plants for disease symptoms daily.
-
Quantify the disease severity at a set time point post-inoculation (e.g., lesion size, percentage of infected leaf area, pathogen biomass).
-
-
Biochemical Assays:
-
At different time points after this compound treatment, collect leaf samples to measure the activity of defense-related enzymes such as chitinase, β-1,3-glucanase, and PAL.
-
-
Statistical Analysis: Analyze the disease severity data and enzyme activity data to determine the protective effect of this compound.
Visualization of Signaling Pathways and Experimental Workflows
Chitin-Induced Signaling Pathway in Plants
The perception of chitin fragments like this compound by plant cells triggers a signaling cascade that leads to the activation of defense responses. This pathway is initiated by the binding of chitin to receptor-like kinases on the plant cell surface.
Caption: Chitin-induced signaling pathway in plants.
Experimental Workflow for Comparing this compound and Crude Crab Shell Chitin
The following workflow outlines a comprehensive experiment to directly compare the efficacy of this compound and crude crab shell chitin.
References
Functional comparison of Chitoheptaose with other N-acetyl-chitooligosaccharides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of chitoheptaose, a seven-unit N-acetyl-glucosamine oligomer, with other N-acetyl-chitooligosaccharides (NACOS) of varying degrees of polymerization (DP). The following sections present experimental data on their anti-inflammatory, immunomodulatory, and antitumor activities, along with the detailed protocols for the key assays and visualizations of the implicated signaling pathways.
Biological Activity: A Comparative Overview
Chitooligosaccharides (COS), derived from the deacetylation and hydrolysis of chitin, have garnered significant attention for their diverse biological activities.[1][2] The degree of polymerization and the extent of N-acetylation are critical factors influencing their functional properties.[3] While most research has focused on partially deacetylated COS, this guide consolidates available data to specifically compare fully N-acetylated this compound with its shorter-chain counterparts.
Anti-inflammatory and Immunomodulatory Activity
N-acetyl-chitooligosaccharides have demonstrated potent immunomodulatory effects, including the ability to modulate inflammatory responses in macrophages.[4][5] Key indicators of these activities include the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
A systematic evaluation of chitooligosaccharides (COS) with DP from 1 to 7 on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages revealed that their anti-inflammatory activity is dependent on the degree of polymerization. While this study was on partially deacetylated COS, it provides a valuable framework for understanding the structure-activity relationship. Notably, chitohexaose (COS6) exhibited the most significant inhibitory effect on the production of NO, TNF-α, and IL-6.
Another study focusing on fully N-acetylated chitooligosaccharides (NACOS) with DP from 1 to 6 investigated their effects on RAW 264.7 macrophages. The results showed that these NACOS can induce the production of pro-inflammatory cytokines, indicating an immune-enhancing effect. Interestingly, unlike the general trend observed with partially deacetylated COS, certain fully acetylated oligomers, specifically NACOS1 and NACOS6, were found to significantly inhibit NO production. This suggests a distinct mechanism of action for fully N-acetylated variants.
While direct comparative data for this compound is limited, one study pointed to it as an optimal component with anti-inflammatory and anti-apoptotic activities in a myocarditis model. Another study demonstrated that hexa-N-acetylchitohexaose and penta-N-acetylchitopentaose inhibited NO production in activated RAW 264.7 macrophages, although with less potency than chitin and chitosan. Smaller oligomers like N-acetylchitotetraose, -triose, and -biose showed minimal effect on NO production.
Table 1: Comparative Anti-inflammatory and Immunomodulatory Effects of N-acetyl-chitooligosaccharides on RAW 264.7 Macrophages
| Oligosaccharide (DP) | Concentration | Effect on NO Production | Effect on TNF-α Production | Effect on IL-6 Production | Citation(s) |
| Partially Deacetylated COS | |||||
| Chitobiose (2) | 100 µg/mL | Inhibition | Inhibition | Inhibition | |
| Chitotriose (3) | 100 µg/mL | Inhibition | Inhibition | Inhibition | |
| Chitotetraose (4) | 100 µg/mL | Inhibition | Inhibition | Inhibition | |
| Chitopentaose (5) | 100 µg/mL | Inhibition | Inhibition | Inhibition | |
| Chitohexaose (6) | 100 µg/mL | Strongest Inhibition | Strongest Inhibition | Strongest Inhibition | |
| This compound (7) | 100 µg/mL | Inhibition | Inhibition | Inhibition | |
| Fully N-acetylated COS (NACOS) | |||||
| NACOS1 - NACOS6 | 100 µg/mL | Inhibition (NACOS1, NACOS6) | Increased | Increased | |
| Penta-N-acetylchitopentaose (5) | Not specified | Inhibition | Not specified | Not specified | |
| Hexa-N-acetylchitohexaose (6) | Not specified | Inhibition | Not specified | Not specified |
Note: The data for partially deacetylated COS is included for contextual comparison of the effect of the degree of polymerization.
Antitumor Activity
The antitumor potential of chitooligosaccharides is another area of active research. The primary mechanism is believed to be through the enhancement of the host's immune response. A common method to assess this is the MTT assay, which measures the metabolic activity of cancer cells as an indicator of their viability.
Table 2: Antitumor Activity of Chitooligosaccharides
| Oligosaccharide/Derivative | Cell Line | Assay | Key Finding | Citation(s) |
| Low-molecular-weight chitin | THP-1 | Cell Growth Inhibition | 100% inhibition at 250 µg/mL | |
| Chitin | THP-1 | Cell Growth Inhibition | 100% inhibition at ≥1500 µg/mL | |
| Chitosan | THP-1 | Cell Growth Inhibition | 100% inhibition at ≥1500 µg/mL |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of N-acetyl-chitooligosaccharides on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and other N-acetyl-chitooligosaccharides for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Procedure:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound and other N-acetyl-chitooligosaccharides for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
This protocol quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between two layers of antibodies (capture and detection antibody).
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (collected from the NO assay) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from a standard curve.
Signaling Pathways
The biological activities of N-acetyl-chitooligosaccharides are mediated through the activation of specific intracellular signaling pathways. In immune cells like macrophages, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key players in regulating the expression of inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by ligands such as LPS or certain chitooligosaccharides, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α and IL-6.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. In the context of macrophage activation, the p38, JNK, and ERK pathways are particularly important. Activation of these MAPKs leads to the phosphorylation and activation of transcription factors such as AP-1, which, in conjunction with NF-κB, drives the expression of inflammatory mediators.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the biological activity of this compound and other N-acetyl-chitooligosaccharides.
Conclusion
The available evidence suggests that the biological activities of N-acetyl-chitooligosaccharides are significantly influenced by their degree of polymerization. While chitohexaose has been identified as a particularly potent anti-inflammatory agent among partially deacetylated chitooligosaccharides, fully N-acetylated counterparts, including this compound, exhibit distinct immunomodulatory profiles. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship of this compound and other fully N-acetylated chitooligosaccharides. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Chitooligosaccharide and Its Derivatives: Preparation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects and Applications of Chitosan and Chito-Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal activity of well-defined chito-oligosaccharide preparations against medically relevant yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of N-Acetyl Chitooligosaccharides on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Chitoheptaose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling chitoheptaose, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific regulatory disposal procedures for this compound are not extensively documented, a comprehensive approach based on general chemical safety principles and the substance's known properties provides a clear pathway for safe waste management. This guide offers step-by-step procedures to manage this compound waste effectively, ensuring the safety of laboratory personnel and compliance with institutional guidelines.
Core Principles for this compound Disposal
This compound, a chitosan oligosaccharide, is a sugar-like polymer. While not classified as a hazardous substance, it is imperative to follow standard laboratory chemical disposal practices. The primary goal is to prevent its release into the environment and to ensure that it does not pose a risk to personnel handling the waste.
Recommended Disposal Procedure
The following step-by-step process outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. This procedure is based on general best practices for chemical waste management.
-
Initial Waste Collection:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, gloves, and pipette tips), in a designated, clearly labeled waste container.
-
For solutions containing this compound, collect them in a separate, sealed, and clearly labeled container for liquid chemical waste.
-
-
Container Labeling:
-
Label the waste container with "this compound Waste" and include the date of accumulation.
-
If the waste is mixed with other chemicals, list all components on the label.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
-
-
Consult Institutional Guidelines:
-
Crucially, always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal. EHS will provide information on the appropriate waste stream and any unique institutional requirements.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the this compound waste by your institution's hazardous waste management service.
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your EHS office.
-
Quantitative Data Summary
A review of available safety data and disposal guidelines did not yield specific quantitative limits for the disposal of this compound. The disposal approach should be qualitative, focusing on responsible collection and disposal through approved chemical waste channels.
| Parameter | Value | Source |
| Specific Disposal Limits (e.g., concentration for drain disposal) | Not Found | N/A |
| Reportable Quantity (RQ) | Not Established | N/A |
Experimental Protocols
The disposal procedure outlined above is a general protocol. For specific experimental setups, the following should be considered:
-
Decontamination of Glassware: Glassware that has come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., water), and the rinsate collected as liquid chemical waste before washing.
-
Spill Cleanup: In the event of a spill, mechanically recover the solid material and place it in the designated this compound waste container. Clean the spill area with soap and water, collecting the cleaning materials for disposal as solid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Chitoheptaose
Chitoheptaose is a chitosan oligosaccharide with noted antioxidant and anti-inflammatory properties.[1][2] As with any chemical substance, proper handling is paramount to prevent potential exposure and ensure a safe working environment. The following guidelines are based on information for similar compounds and general laboratory safety protocols.
Personal Protective Equipment (PPE) for Handling this compound
A risk assessment should always be conducted before handling any chemical. Based on available information for related chitosan compounds, the following personal protective equipment is recommended.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, butyl, or neoprene gloves are recommended for handling both dry and liquid forms. Ensure gloves are of sufficient thickness and are inspected for tears or holes before use. |
| Eye Protection | Safety glasses with side shields | To protect against splashes or airborne particles. For tasks with a higher risk of splashing, consider using goggles or a full-face shield.[3][4] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Ensure good ventilation in the work area. |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound, from preparation to disposal, is critical. The following step-by-step workflow provides a clear and actionable plan for laboratory personnel.
1. Preparation:
-
Consult Safety Information: Before beginning any work, review this guide and any available safety information for related compounds.
-
Ensure Proper Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any fine particles.
-
Assemble PPE: Put on all required personal protective equipment as outlined in the table above.
2. Handling:
-
Avoid Contact: Minimize direct contact with the substance. Use spatulas or other appropriate tools for transferring the solid material.
-
Prevent Aerosolization: When dissolving or mixing, do so in a manner that avoids the generation of dust or aerosols.
-
Clean Spills Immediately: In case of a spill, ventilate the area and clean it up using appropriate methods for a non-hazardous solid.
3. Disposal:
-
Waste Collection: Dispose of this compound and any contaminated materials in a designated and clearly labeled waste container.
-
Follow Institutional Guidelines: Adhere to your institution's specific waste disposal procedures for non-hazardous chemical waste. Do not dispose of it down the drain unless permitted by local regulations.
-
Decontaminate Surfaces: Thoroughly clean and decontaminate all work surfaces and equipment after use.
Visualizing the Workflow for Safe Handling
To further clarify the operational plan, the following diagram illustrates the key steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
